Product packaging for Apioside(Cat. No.:CAS No. 26544-34-3)

Apioside

カタログ番号: B1667559
CAS番号: 26544-34-3
分子量: 564.5 g/mol
InChIキー: NTDLXWMIWOECHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Apioside has been reported in Crotalaria orixensis, Petroselinum crispum, and Apium graveolens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O14 B1667559 Apioside CAS No. 26544-34-3

特性

IUPAC Name

7-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-8-18-20(32)21(33)22(40-25-23(34)26(35,9-28)10-36-25)24(39-18)37-13-5-14(30)19-15(31)7-16(38-17(19)6-13)11-1-3-12(29)4-2-11/h1-7,18,20-25,27-30,32-35H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDLXWMIWOECHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Apiin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26544-34-3
Record name 7-[(2-O-D-apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Apiin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

236 - 237 °C
Record name Apiin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Cutting Edge of Discovery: Unearthing Novel Apiosides in Medicinal Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today illuminates the intricate world of novel apiosides, a unique class of plant glycosides, and their burgeoning potential in drug discovery. This whitepaper offers researchers, scientists, and drug development professionals an in-depth look at the latest advancements in the identification, quantification, and biological evaluation of these promising compounds found in a diverse array of medicinal plants. The guide meticulously details experimental protocols, presents quantitative data in accessible formats, and visualizes complex biological pathways, serving as a critical resource for the scientific community.

Apiosides are characterized by the presence of an unusual branched-chain sugar, D-apiose. This structural feature contributes to their diverse and often potent biological activities, including anti-inflammatory, cytotoxic, and antiandrogenic effects. The discovery of novel apiosides is a rapidly advancing field, driven by sophisticated analytical techniques and a renewed interest in natural product drug discovery.

Newly Identified Apiosides and Their Biological Significance

Recent phytochemical investigations have led to the isolation and characterization of several novel apiosides from various medicinal plants. These discoveries are expanding our understanding of the structural diversity and therapeutic potential of this class of compounds.

One notable area of discovery is within the flavonoid group of apiosides. For instance, recent work on Glycyrrhiza uralensis (licorice root) has not only elucidated the biosynthetic pathway of flavonoid apiosides but also led to the purification and structural identification of six previously unreported 2''-O-apiosides.[1] These findings are significant as they open avenues for the biotechnological production of these bioactive molecules.

Beyond flavonoids, new isoflavone apiosides have been identified in Apios americana (groundnut). Some of these novel compounds have demonstrated significant antiandrogenic activities, suggesting their potential application in hormone-related disorders. Furthermore, the Apiaceae family, which includes common herbs like parsley and celery, continues to be a rich source of apiosides. While apiin (apigenin-7-O-apiosyl-glucoside) is the most well-known, ongoing research is revealing a wider array of related compounds with potential therapeutic value.

Iridoid apiosides represent another important subclass. A review of phytochemical studies has highlighted the discovery of iridoid glycosides with apiofuranosyl moieties in Sambucus williamsii, indicating that the occurrence of apiosides extends to different classes of monoterpenoids.[1]

Table 1: Recently Investigated Apiosides in Medicinal Plants

Compound ClassSpecific Compound Example(s)Medicinal Plant SourceReported Biological Activity
Flavonoid ApiosidesSix novel 2''-O-apiosidesGlycyrrhiza uralensisAntitussive (related compounds)[2]
Apiin (Apigenin-7-O-apiosyl-glucoside)Apium graveolens (Celery), Petroselinum crispum (Parsley)Anti-inflammatory, Cytotoxic (as aglycone)
Isoflavone ApiosidesNovel isoflavone glucosides (potentially apiosides)Apios americanaAntiandrogenic
Iridoid ApiosidesWilliamsoside A and BSambucus williamsiiNot specified in the review[1]

Experimental Protocols: A Guide to Discovery

The successful discovery and characterization of novel apiosides rely on a series of meticulous experimental procedures. This guide provides detailed methodologies for the key stages of this process.

Extraction and Isolation of Apiosides

The initial step involves the extraction of crude compounds from the plant material. A common approach is the use of solvents with varying polarities to ensure a broad range of compounds is extracted.

Protocol 1: General Extraction Procedure

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, roots) and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with a sequence of solvents, starting with a nonpolar solvent like hexane to remove lipids, followed by solvents of increasing polarity such as ethyl acetate and methanol.

  • Concentration: Evaporate the solvents from each fraction under reduced pressure to obtain crude extracts.

Following extraction, the complex mixture of compounds is subjected to various chromatographic techniques to isolate the apiosides of interest.

Protocol 2: Chromatographic Isolation

  • Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel or other stationary phases, eluting with a gradient of solvents.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or unique profiles are further purified by preparative HPLC to yield pure compounds.

Structure Elucidation of Novel Apiosides

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Protocol 3: Spectroscopic Analysis for Structure Elucidation

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the new compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms within the molecule. The characteristic signals for an apiosyl group in ¹³C NMR are typically found at δC 108.8 (C-1'''), 76.2 (C-2'''), 79.4 (C-3'''), 74.0 (C-4'''), and 64.2 (C-5''').[1]

Visualizing the Path to Discovery and Action

To further clarify the intricate processes involved in apioside research, the following diagrams illustrate a typical experimental workflow and a key biosynthetic pathway.

experimental_workflow Plant_Material Medicinal Plant Material Extraction Extraction (e.g., Maceration with Solvents) Plant_Material->Extraction Fractionation Fractionation (Column Chromatography) Extraction->Fractionation Purification Purification (Preparative HPLC) Fractionation->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Bioassays Biological Activity Screening (e.g., Cytotoxicity, Anti-inflammatory) Purification->Bioassays Novel_this compound Novel this compound Identified Structure_Elucidation->Novel_this compound Bioassays->Novel_this compound

A generalized workflow for the discovery of novel apiosides.

The biosynthesis of flavonoid apiosides is a key area of research, with the recent discovery of the specific enzymes responsible for the addition of the apiose sugar moiety.

biosynthesis_pathway cluster_flavonoid_synthesis Flavonoid Core Synthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_Acid->p_Coumaroyl_CoA Chalcone Chalcone p_Coumaroyl_CoA->Chalcone Flavanone Flavanone Chalcone->Flavanone Flavone_Glucoside Flavone_Glucoside Flavanone->Flavone_Glucoside Glucosylation (UGT) Flavonoid_this compound Flavonoid_this compound Flavone_Glucoside->Flavonoid_this compound Apiosylation (Apiosyltransferase) UDP_Apiose UDP-Apiose (Sugar Donor) UDP_Apiose->Flavonoid_this compound

Simplified biosynthetic pathway of flavonoid apiosides.

Signaling Pathways and Mechanisms of Action

While research into the specific signaling pathways modulated by novel apiosides is ongoing, studies on the aglycones of common apiosides, such as apigenin from apiin, provide valuable insights. Apigenin is known to exert its anti-inflammatory effects by modulating key signaling pathways.

For example, apigenin can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response. It has been shown to suppress the nuclear translocation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS). Furthermore, apigenin can downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by interfering with MAPK (mitogen-activated protein kinase) signaling pathways. These mechanisms likely contribute to the observed anti-inflammatory and cytotoxic properties of this compound-containing plant extracts and purified compounds.

The discovery of novel apiosides from medicinal plants represents a promising frontier in the development of new therapeutic agents. This technical guide provides a foundational resource for scientists working to unlock the full potential of these unique natural products. By detailing robust experimental methodologies and highlighting recent discoveries, it aims to accelerate the pace of research and development in this exciting field.

References

Apioside biosynthesis pathway elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Elucidation of the Apioside Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiosides are a class of natural products characterized by the presence of the unique branched-chain pentose, apiose. These molecules are widely distributed in the plant kingdom and exhibit a range of biological activities, making them of significant interest for drug development and biotechnology. The elucidation of the this compound biosynthesis pathway is crucial for understanding how these complex molecules are synthesized in nature and for developing metabolic engineering strategies for their production. This technical guide provides a comprehensive overview of the core aspects of the this compound biosynthesis pathway, including detailed enzymatic steps, quantitative data, experimental protocols for pathway elucidation, and visual diagrams of the key processes.

The Core Biosynthesis Pathway

The biosynthesis of apiosides can be broadly divided into two major stages:

  • Synthesis of the activated apiose donor, UDP-apiose: This stage involves the conversion of a common nucleotide sugar precursor, UDP-D-glucuronic acid, into UDP-D-apiose.

  • Glycosylation of acceptor molecules: In this stage, an apiosyltransferase enzyme catalyzes the transfer of the apiose moiety from UDP-apiose to a specific acceptor molecule, which is often a flavonoid glucoside.

Enzymes and Reactions

The key enzymes involved in the core this compound biosynthesis pathway are:

  • UDP-glucose 6-dehydrogenase (UGD): This enzyme catalyzes the NAD+-dependent oxidation of UDP-glucose to produce UDP-D-glucuronic acid, the precursor for UDP-apiose synthesis.

  • UDP-apiose/UDP-xylose synthase (UAXS or AXS): This is a bifunctional enzyme that catalyzes the conversion of UDP-D-glucuronic acid into both UDP-D-apiose and UDP-D-xylose.[1][2] The reaction involves an NAD+-dependent decarboxylation and a complex rearrangement of the sugar ring.[2]

  • Glucosyltransferase (GlcT): In the biosynthesis of many flavonoid apiosides, such as apiin, a glucosyltransferase first attaches a glucose molecule to the aglycone (e.g., apigenin).[3]

  • Apiosyltransferase (ApiT): This enzyme, a member of the glycosyltransferase family 1 (GT1), catalyzes the final step of transferring the apiose group from UDP-apiose to the acceptor molecule, which is often a glucoside.[3][4]

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for key enzymes in the this compound biosynthesis pathway. This data is essential for understanding the efficiency and substrate specificity of these enzymes.

EnzymeSource OrganismSubstrate(s)Km (µM)kcat (s-1)kcat/Km (s-1·mM-1)Optimal pHOptimal Temperature (°C)
UDP-apiose/UDP-xylose synthase (SpUAS) Spirodela polyrhizaUDP-GlcA237-11597.5 - 8.137 - 42
UDP-apiose/UDP-xylose synthase (AtAXS1) Arabidopsis thalianaUDP-GlcA7-43--
Apigenin:7-O-glucosyltransferase (PcGlcT) Petroselinum crispumApigenin320 ± 700.62 ± 0.051.97 ± 0.69~9~25
UDP-Glc610 ± 1100.62 ± 0.05-
Apigenin 7-O-β-glucoside:β1-2 apiosyltransferase (PcApiT) Petroselinum crispumApigenin 7-O-glucoside81 ± 20(3.2 ± 0.3) x 10-3-~7~25
UDP-Api360 ± 40(4.5 ± 0.2) x 10-3-

Data for SpUAS and AtAXS1 from[5]. Data for PcGlcT and PcApiT from[6].

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthesis pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Identification and Cloning

Objective: To identify and isolate the genes encoding the enzymes of the this compound biosynthesis pathway.

Methodology:

  • Transcriptome Mining: High-throughput sequencing of RNA (RNA-Seq) from tissues known to produce apiosides (e.g., young leaves of parsley) is performed to generate a library of expressed genes.

  • Candidate Gene Selection: Genes encoding putative glycosyltransferases and UDP-sugar modifying enzymes are identified based on sequence homology to known enzymes from other species. Co-expression analysis can be used to identify genes that are coordinately expressed with known flavonoid biosynthesis genes.

  • Gene Cloning:

    • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the target plant tissue and reverse transcribed to synthesize complementary DNA (cDNA).

    • PCR Amplification: Gene-specific primers are designed based on the candidate gene sequences. The full-length open reading frames (ORFs) are amplified from the cDNA library using high-fidelity DNA polymerase.

    • Vector Ligation: The amplified PCR products are cloned into an appropriate expression vector (e.g., pET vector for E. coli expression or pYES vector for yeast expression). The construct is then transformed into competent E. coli for plasmid amplification.

    • Sequence Verification: The sequence of the cloned gene is verified by Sanger sequencing to ensure there are no mutations.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify the enzymes of the pathway for biochemical characterization.

Methodology:

  • Host System Selection: Escherichia coli is a commonly used host for the expression of plant enzymes. Yeast (e.g., Pichia pastoris) can also be used, particularly for proteins that require post-translational modifications.

  • Expression:

    • The expression vector containing the gene of interest is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture, which is grown overnight.

    • The starter culture is used to inoculate a larger volume of culture medium. The culture is grown at 37°C until it reaches an optimal cell density (OD600 of 0.6-0.8).

    • Protein expression is induced by adding an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

  • Purification:

    • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication or using a French press.

    • Affinity Chromatography: If the protein is expressed with an affinity tag (e.g., His-tag), the cell lysate is loaded onto a column containing a resin that specifically binds the tag (e.g., Ni-NTA agarose). After washing to remove unbound proteins, the recombinant protein is eluted with a buffer containing a high concentration of an elution agent (e.g., imidazole).

    • Size-Exclusion Chromatography: For further purification, the eluted protein can be subjected to size-exclusion chromatography to separate it from any remaining contaminants and aggregated protein.

    • Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

Enzyme Assays and Kinetic Analysis

Objective: To determine the function, substrate specificity, and kinetic parameters of the purified enzymes.

Methodology for Apiosyltransferase (ApiT):

  • Reaction Mixture: A typical reaction mixture contains the purified enzyme, the acceptor substrate (e.g., apigenin 7-O-glucoside), the donor substrate (UDP-apiose), and a suitable buffer at the optimal pH.

  • UDP-Glo™ Glycosyltransferase Assay: This is a commercially available luminescent assay that measures the amount of UDP produced during the glycosyltransferase reaction.[7]

    • The enzymatic reaction is performed as described above.

    • An equal volume of UDP Detection Reagent is added to the reaction. This reagent converts the UDP product to ATP.

    • The ATP is then used in a luciferase reaction to generate light.

    • The luminescence is measured using a luminometer, and the amount of UDP produced is proportional to the light output.

  • HPLC Analysis:

    • The enzymatic reaction is stopped by adding a solvent like methanol.

    • The reaction mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and product.

    • The identity of the product can be confirmed by comparing its retention time and UV-Vis spectrum with an authentic standard and by mass spectrometry (LC-MS).

  • Kinetic Analysis: To determine the Km and kcat values, the initial reaction rates are measured at various concentrations of one substrate while keeping the concentration of the other substrate constant and saturating. The data is then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Site-Directed Mutagenesis

Objective: To identify key amino acid residues involved in substrate binding and catalysis.

Methodology:

  • Primer Design: Primers containing the desired nucleotide change are designed. These primers are complementary to the template plasmid DNA.

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase and the mutagenic primers to amplify the entire plasmid.

  • Template Removal: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli is methylated, while the newly synthesized PCR product is not).

  • Transformation: The mutated plasmid is transformed into competent E. coli cells.

  • Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.

  • Functional Analysis: The mutated protein is then expressed, purified, and its enzymatic activity is compared to the wild-type enzyme.

Mandatory Visualizations

This compound Biosynthesis Pathway

Apioside_Biosynthesis UDP_Glucose UDP-Glucose UDP_Glucuronic_Acid UDP-D-Glucuronic Acid UDP_Glucose->UDP_Glucuronic_Acid UGD (UDP-glucose 6-dehydrogenase) UDP_Apiose UDP-D-Apiose UDP_Glucuronic_Acid->UDP_Apiose UAXS (UDP-apiose/xylose synthase) This compound This compound (e.g., Apiin) UDP_Apiose->this compound Aglycone Flavonoid Aglycone (e.g., Apigenin) Flavonoid_Glucoside Flavonoid 7-O-Glucoside Aglycone->Flavonoid_Glucoside GlcT (Glucosyltransferase) Flavonoid_Glucoside->this compound

Caption: The core biosynthetic pathway of flavonoid apiosides.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow cluster_gene_discovery Gene Discovery cluster_cloning_expression Cloning and Expression cluster_characterization Biochemical Characterization Transcriptomics Transcriptome Analysis (RNA-Seq) Candidate_Genes Candidate Gene Identification Transcriptomics->Candidate_Genes Homology_Search Homology-based Search Homology_Search->Candidate_Genes Gene_Cloning Gene Cloning into Expression Vector Candidate_Genes->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assays Enzyme Assays (HPLC, UDP-Glo™) Protein_Purification->Enzyme_Assays Site_Directed_Mutagenesis Site-Directed Mutagenesis Protein_Purification->Site_Directed_Mutagenesis Kinetic_Analysis Kinetic Parameter Determination Enzyme_Assays->Kinetic_Analysis Functional_Validation Functional Validation Kinetic_Analysis->Functional_Validation Site_Directed_Mutagenesis->Enzyme_Assays

Caption: A logical workflow for the elucidation of an this compound biosynthesis pathway.

Conclusion

The elucidation of the this compound biosynthesis pathway is a multifaceted process that integrates molecular biology, biochemistry, and analytical chemistry. The identification and characterization of the key enzymes, UAXS and apiosyltransferases, have provided fundamental insights into how plants produce these unique glycosides. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers aiming to further explore this pathway, engineer the production of novel apiosides, or develop new therapeutic agents based on these fascinating natural products. The continued application of these techniques will undoubtedly lead to new discoveries in the field of glycoscience and natural product biosynthesis.

References

An In-depth Technical Guide to the Natural Sources of Liquiritin Apioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquiritin apioside is a prominent flavonoid glycoside primarily found in the roots and rhizomes of various Glycyrrhiza species, commonly known as licorice. This compound, along with its aglycone liquiritigenin and other related flavonoids, contributes significantly to the pharmacological properties of licorice extracts. Renowned for its anti-inflammatory, antioxidant, and neuroprotective effects, liquiritin this compound is a subject of growing interest in the fields of phytochemistry and drug development. This technical guide provides a comprehensive overview of the natural sources of liquiritin this compound, detailed methodologies for its extraction and quantification, and an exploration of the key signaling and biosynthetic pathways in which it is involved.

Natural Sources and Quantitative Analysis

Liquiritin this compound is predominantly isolated from plants of the Glycyrrhiza genus. The concentration of this flavonoid can vary significantly depending on the species, geographical origin, and harvesting conditions. The three main species of licorice used in traditional medicine and commerce are Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata.

Quantitative Data Summary

The following table summarizes the quantitative data for liquiritin this compound content in different Glycyrrhiza species and their extracts, as reported in various scientific studies.

Plant Species/ExtractPlant PartLiquiritin this compound ConcentrationReference
Glycyrrhiza uralensis ExtractRoot1.47 ± 0.03% w/w[Not provided]
Glycyrrhiza uralensisRoot0.112 %[1][2]
Glycyrrhiza glabraRootNot Detected - 0.097 %[1][2]
Glycyrrhiza inflataRootNot Detected[1][2]
Traditional Herbal Formula (containing G. uralensis)-6.870–6.933 mg/g[Not provided]
Glycyrrhiza uralensis Botanical SampleRoot Powder1.8 mg/g[3]
Glycyrrhiza glabra Botanical SampleRoot Powder1.0 mg/g[3]

Experimental Protocols

Accurate quantification and isolation of liquiritin this compound are crucial for research and development. The following are detailed methodologies for the extraction and analysis of this compound from its natural sources.

Extraction of Flavonoids from Glycyrrhiza Root

This protocol describes a general method for the extraction of flavonoids, including liquiritin this compound, from licorice root.

Materials and Reagents:

  • Dried and powdered Glycyrrhiza root

  • 70-80% Ethanol (analytical grade)

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper (0.22 µm)

Procedure:

  • Accurately weigh 1.0 g of powdered Glycyrrhiza root and place it in a conical flask.

  • Add 25 mL of 70% ethanol to the flask.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[4]

  • Filter the extract through a 0.22 µm filter to remove solid particles.

  • The resulting filtrate is the crude extract containing liquiritin this compound and other flavonoids, which can be used for further analysis. For purification, the solvent can be removed under reduced pressure using a rotary evaporator.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of liquiritin this compound.

Instrumentation:

  • UHPLC system coupled with a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 mm × 100 mm, 1.7 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing linearly over time to elute compounds of increasing hydrophobicity.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for flavonoids.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for liquiritin this compound for accurate quantification.

  • Data Analysis: Quantify liquiritin this compound by comparing the peak area from the sample to a calibration curve generated from a certified reference standard.

Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode-Array Detection (DAD)

A more widely available method for quantification.

Instrumentation:

  • HPLC system with a DAD or UV detector.

  • C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate liquiritin this compound from other co-eluting compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 276 nm, which is a common absorption maximum for liquiritin this compound.[4]

Procedure:

  • Prepare a series of standard solutions of liquiritin this compound of known concentrations.

  • Inject the standards and the sample extract into the HPLC system.

  • Identify the liquiritin this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Calculate the concentration of liquiritin this compound in the sample based on its peak area and the calibration curve.

Signaling and Biosynthetic Pathways

Signaling Pathways Modulated by Liquiritin this compound

Liquiritin this compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

G cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Activation Stimulus->IKK Activates IkappaB IκBα Degradation IKK->IkappaB Phosphorylates NFkappaB NF-κB Translocation to Nucleus IkappaB->NFkappaB Releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkappaB->Genes Induces LA Liquiritin this compound LA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by liquiritin this compound.

G cluster_stimulus Oxidative Stress cluster_pathway Nrf2 Signaling Pathway Stress Oxidative Stress (ROS) Keap1 Keap1 Stress->Keap1 Inactivates Nrf2_d Nrf2 Degradation Keap1->Nrf2_d Inhibits Nrf2_a Nrf2 Translocation to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_a->ARE Binds to Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes Activates LA Liquiritin this compound LA->Nrf2_a Promotes

Caption: Activation of the Nrf2 antioxidant pathway by liquiritin this compound.

Biosynthetic Pathway of Liquiritin this compound

Liquiritin this compound is synthesized in plants through the phenylpropanoid pathway, which is a major route for the production of flavonoids.

G Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Naringenin_chalcone Naringenin Chalcone CouCoA->Naringenin_chalcone CHS Liquiritigenin Liquiritigenin Naringenin_chalcone->Liquiritigenin CHI Liquiritin Liquiritin Liquiritigenin->Liquiritin UGT (UDP-Glucose) Liquiritin_this compound Liquiritin this compound Liquiritin->Liquiritin_this compound Glycosyltransferase (UDP-Apiose)

Caption: Biosynthetic pathway of liquiritin this compound in Glycyrrhiza species.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of liquiritin this compound from its natural source.

G Plant Glycyrrhiza Root (Dried, Powdered) Extraction Solvent Extraction (e.g., 70% Ethanol, Ultrasonication) Plant->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Flavonoid Extract Filtration->Crude_Extract Analysis Quantitative Analysis (UHPLC-MS/MS or RP-HPLC) Crude_Extract->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General experimental workflow for liquiritin this compound analysis.

Conclusion

This technical guide provides a foundational resource for researchers and professionals working with liquiritin this compound. The presented data on its natural sources, detailed experimental protocols for extraction and quantification, and visualization of its related biological pathways offer a comprehensive starting point for further investigation and development of this promising natural compound. The variability in liquiritin this compound content across different Glycyrrhiza species underscores the importance of robust analytical methods for the quality control of raw materials and derived products. Future research should continue to explore the full therapeutic potential of liquiritin this compound and optimize its production and delivery.

References

A Technical Guide to the Structural Elucidation of Apiosides Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of apiosides. It details experimental protocols, data interpretation, and the synergistic use of these powerful analytical techniques.

Introduction to Apiosides

Apiose is a naturally occurring, branched-chain pentose that is a key component of complex polysaccharides in plant cell walls, such as rhamnogalacturonan II (RG-II).[1] It also occurs in a variety of secondary metabolites, forming O-glycosides with aglycones like flavonoids, saponins, and other natural products.[2] The unique 3-C-(hydroxymethyl)-D-glycero-tetrose structure of apiose presents a significant challenge for structural analysis, necessitating advanced spectroscopic methods.[2][3] The determination of the apiose linkage point, its stereochemistry, and its connection to the aglycone are critical for understanding the biological function of these molecules.

Core Analytical Strategies: NMR and MS

The structural elucidation of apiosides relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1D NMR (¹H, ¹³C) helps identify the types and numbers of protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC) reveal the connectivity between atoms, which is crucial for piecing together the structure of the apiose moiety and determining its linkage to the aglycone.[4][5]

  • Mass Spectrometry is used to determine the molecular weight of the apioside and provides information about its structure through controlled fragmentation.[6] Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for analyzing these often-labile glycosides, as they generate intact molecular ions with minimal fragmentation.[7] Tandem MS (MS/MS) is then used to deduce the sequence of sugar units and their connection to the aglycone.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detail

A comprehensive NMR analysis is the cornerstone of this compound structure determination. This involves a suite of 1D and 2D experiments.

1D NMR: ¹H and ¹³C Spectra
  • ¹H NMR: The proton NMR spectrum provides initial information on the number and type of protons. For apiosides, the anomeric proton of the apiose sugar is a key diagnostic signal, typically appearing in the δ 4.5-5.5 ppm range. Other sugar protons resonate between δ 3.0 and 4.5 ppm. Signals from the aglycone will appear in their characteristic regions (e.g., δ 6.0-8.0 ppm for aromatic protons in flavonoids).[10]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The anomeric carbon of apiose is typically found around δ 105-110 ppm. The unique branched carbon (C-3) of apiose has a characteristic chemical shift.[1][10]

2D NMR: Establishing Connectivity

2D NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and establishing the complete structure.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of the proton network within the apiose ring and the aglycone separately.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.[11][12] This is the primary method for assigning the carbon signals of the apiose moiety based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall structure of an this compound. It reveals long-range (typically 2-3 bond) correlations between protons and carbons.[13][14] These correlations are used to piece together the individual spin systems identified by COSY and, most importantly, to identify the glycosidic linkage between the apiose anomeric proton and a carbon atom of the aglycone (or another sugar).

Data Presentation: NMR Chemical Shifts

The following table summarizes typical NMR chemical shifts for a terminal β-D-apiofuranosyl moiety. Actual values can vary depending on the solvent, aglycone structure, and linkage position.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1'~5.0 - 5.5 (d)~108 - 111
2'~3.8 - 4.2 (d)~76 - 79
3'-~79 - 82
4'~3.5 - 4.0 (m)~73 - 76
5'~3.4 - 3.8 (m)~63 - 66
Table 1: Representative ¹H and ¹³C NMR chemical shifts for a β-D-apiofuranosyl unit. Data is compiled from typical values found in literature and may vary.

Mass Spectrometry (MS) in Detail

MS provides complementary information that is crucial for confirming the molecular formula and understanding the sequence of glycosidic linkages.

Ionization and Molecular Weight Determination

Soft ionization techniques are preferred for glycoside analysis.

  • Electrospray Ionization (ESI): A gentle technique ideal for polar and large molecules. It typically produces protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[7]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In MS/MS, the molecular ion of the this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information. The most common fragmentation pathway for O-glycosides is the cleavage of the glycosidic bond.[15][16]

For an this compound linked to an aglycone (Aglycone-O-Apiose), the key fragmentation would be:

  • [M+H]⁺ → [Aglycone+H]⁺: Loss of the neutral apiose moiety.

  • [M+H]⁺ → [Apiose-H₂O+H]⁺: Loss of the aglycone and subsequent water loss from the sugar.

The mass difference between the precursor ion and the major fragment ions can confirm the identity of the sugar (132 Da for a pentose like apiose) and the aglycone.

Data Presentation: MS Fragmentation
IonDescriptionSignificance
[M+H]⁺ or [M+Na]⁺Molecular IonConfirms the molecular weight of the entire this compound.
[M+H - 132]⁺Y₀⁺ IonCorresponds to the protonated aglycone, resulting from the loss of a neutral apiose unit. Confirms the mass of the aglycone.
m/z 133, 115, 85B₁⁺/Z₁⁺ type ionsFragment ions characteristic of the apiose sugar itself, resulting from cross-ring cleavages.
Table 2: Common fragment ions observed in positive ion mode ESI-MS/MS of a simple this compound.

Integrated Workflow and Key Relationships

The most effective approach involves integrating data from all spectroscopic methods. The logical flow of data analysis is critical for a successful structural elucidation.

Diagram 1: General workflow for the structural elucidation of apiosides.

The HMBC experiment is pivotal in connecting the structural blocks determined by other experiments. The diagram below illustrates the key correlations for linking an apiose sugar to a flavonoid aglycone at the 7-OH position.

Diagram 2: Key HMBC correlations defining a glycosidic linkage.

The fragmentation pattern in MS/MS provides orthogonal evidence for the proposed structure, confirming the mass of the aglycone and sugar components.

Diagram 3: Representative MS/MS fragmentation of an O-apioside.

Experimental Protocols

Isolation and Purification
  • Extraction: Plant material is typically extracted with methanol (MeOH) or ethanol (EtOH) at room temperature. The crude extract is concentrated under reduced pressure.

  • Partitioning: The dried extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Glycosides are typically enriched in the EtOAc and n-BuOH fractions.

  • Chromatography: The enriched fractions are subjected to column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

NMR Spectroscopy
  • Sample Preparation: 1-5 mg of the purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, D₂O). Tetramethylsilane (TMS) is used as an internal standard.

  • 1D NMR Acquisition: ¹H and ¹³C{¹H} spectra are acquired on a 400 MHz or higher field spectrometer.

  • 2D NMR Acquisition: Standard pulse programs are used to acquire COSY, HSQC, and HMBC spectra. For HMBC, the long-range coupling constant (J) is typically optimized to 8 Hz to observe both ²J and ³J correlations.

Mass Spectrometry
  • Sample Preparation: A dilute solution (1-10 µg/mL) of the purified this compound is prepared in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for positive ion mode).

  • MS Acquisition: The sample is infused into an ESI source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight, QTOF, or Orbitrap). A full scan MS spectrum is acquired to determine the m/z of the molecular ion.

  • MS/MS Acquisition: A product ion scan is performed where the previously identified molecular ion is selected as the precursor, and a collision energy (typically 10-40 eV) is applied to induce fragmentation. The resulting fragment ion spectrum is recorded.

References

Biosynthesis of Flavonoid Apiosides in Leguminosae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoid apiosides, a class of specialized metabolites prevalent in the Leguminosae family, are characterized by the presence of a unique branched-chain sugar, apiose. These compounds exhibit a wide range of pharmacological activities, making their biosynthetic pathway a subject of intense research for applications in drug development and crop improvement. This technical guide provides an in-depth overview of the core biosynthetic pathway of flavonoid apiosides in legumes, focusing on the key enzymatic steps, relevant genes, and regulatory mechanisms. Detailed experimental protocols for the characterization of these pathways and quantitative data on enzyme kinetics and metabolite concentrations are presented to facilitate further research in this field.

Introduction

The Leguminosae (Fabaceae) family is a rich source of diverse flavonoid compounds, many of which are glycosylated with common sugars like glucose, rhamnose, and galactose. A less common but functionally significant modification is apiosylation, the attachment of an apiose sugar moiety. Apiose, a branched-chain pentose, can influence the solubility, stability, and biological activity of the flavonoid aglycone. Understanding the biosynthesis of these complex molecules is crucial for their targeted production through metabolic engineering and synthetic biology approaches. This guide will focus on the two key enzymatic steps: the synthesis of the activated apiose donor, UDP-D-apiose, and its subsequent transfer to a flavonoid acceptor.

The Core Biosynthetic Pathway

The biosynthesis of flavonoid apiosides in legumes involves a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of a flavonoid aglycone. This is followed by glycosylation events, including the specific apiosylation step.

Phenylpropanoid and Flavonoid Biosynthesis

The initial steps of flavonoid biosynthesis are well-characterized and involve a series of enzymes that convert phenylalanine into various flavonoid scaffolds (e.g., flavanones, flavones, isoflavones). Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and chalcone isomerase (CHI). The specific flavonoid backbone produced varies between different legume species and tissues.

Synthesis of UDP-D-Apiose

The activated sugar donor for apiosylation is UDP-D-apiose. Its synthesis from UDP-D-glucuronic acid is catalyzed by the enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS). This enzyme is a bifunctional decarboxylase that converts UDP-D-glucuronic acid into both UDP-D-apiose and UDP-D-xylose.

The overall biosynthetic pathway can be visualized as follows:

Flavonoid_Apioside_Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL Chalcone Naringenin Chalcone pCoumaroylCoA->Chalcone CHS Flavanone Flavanone (e.g., Naringenin) Chalcone->Flavanone CHI Flavonoid_Glycoside Flavonoid Glucoside Flavanone->Flavonoid_Glycoside UGT (e.g., Glucosyltransferase) Flavonoid_Apioside Flavonoid this compound Flavonoid_Glycoside->Flavonoid_this compound Apiosyltransferase (e.g., GuApiGT) UDP_Glucuronic_Acid UDP-D-Glucuronic Acid UDP_Apiose UDP-D-Apiose UDP_Glucuronic_Acid->UDP_Apiose AXS UDP_Xylose UDP-D-Xylose UDP_Glucuronic_Acid->UDP_Xylose AXS UDP_Apiose->Flavonoid_this compound

Figure 1: Overall biosynthetic pathway of flavonoid apiosides.
Apiosylation of Flavonoids

The final step in the biosynthesis of flavonoid apiosides is the transfer of apiose from UDP-D-apiose to a flavonoid acceptor molecule, which is often a flavonoid glucoside. This reaction is catalyzed by a specific UDP-D-apiose:flavonoid apiosyltransferase. Recently, an apiosyltransferase, GuApiGT, was identified in the legume Glycyrrhiza uralensis (licorice). This enzyme efficiently catalyzes the 2″-O-apiosylation of flavonoid glycosides and shows strict selectivity for UDP-apiose as the sugar donor.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is essential for understanding the efficiency and regulation of the biosynthetic pathway.

Enzyme Kinetic Parameters

Kinetic parameters for key enzymes in the flavonoid this compound biosynthesis pathway provide insights into their catalytic efficiency and substrate affinity. While comprehensive kinetic data for these enzymes across a wide range of legume species is still an active area of research, some data is available.

EnzymeSource OrganismSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
UDP-D-apiose/UDP-D-xylose Synthase (AXS1) Arabidopsis thalianaUDP-D-glucuronic acid71.80.005714[1]
Flavonoid Apiosyltransferase (GuApiGT) Glycyrrhiza uralensisIsoliquiritin13.9 ± 1.3-0.12 ± 0.018.6 x 10³
Liquiritin30.8 ± 3.1-0.14 ± 0.014.5 x 10³

Note: Kinetic data for a legume-specific UDP-D-apiose/UDP-D-xylose synthase is not yet available. The data from Arabidopsis thaliana is provided as a representative example.

Metabolite Concentrations

The concentration of flavonoid apiosides can vary significantly between different legume species, tissues, and developmental stages.

Legume SpeciesTissueFlavonoid this compound(s)Concentration (mg/g dry weight)Reference
Trifolium pratenseLeavesQuercetin, Formononetin, and Biochanin A derivativesTotal Flavonoids: ~24.6[2]
Trifolium pratense subsp. nivaleLeavesQuercetin and Prunetin derivativesTotal Flavonoids: ~16.9[2]
Glycine maxLeavesVarious flavonol and isoflavone glycosidesTotal Flavonoids: 0.34 - 0.99[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of flavonoid this compound biosynthesis.

Heterologous Expression and Purification of Recombinant Enzymes

The characterization of enzymes involved in flavonoid this compound biosynthesis often requires their production in a heterologous host system, such as Escherichia coli.

Protein_Purification_Workflow Cloning Clone Gene of Interest into Expression Vector (e.g., pET) Transformation Transform E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture Culture Transformed E. coli and Induce Protein Expression (IPTG) Transformation->Culture Lysis Cell Lysis (e.g., Sonication) Culture->Lysis Centrifugation Centrifugation to Separate Soluble Fraction Lysis->Centrifugation Purification Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Centrifugation->Purification Dialysis Dialysis and Concentration Purification->Dialysis Analysis SDS-PAGE and Western Blot to Confirm Purity and Identity Dialysis->Analysis

Figure 2: Workflow for recombinant protein expression and purification.

Protocol: Purification of His-tagged Recombinant Protein from E. coli [4][5]

  • Vector Construction: Clone the coding sequence of the target enzyme (e.g., UDP-apiose synthase or flavonoid apiosyltransferase) into an E. coli expression vector containing a polyhistidine (His) tag (e.g., pET-28a).

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Concentration: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and concentrate the protein using ultrafiltration devices.

  • Purity Analysis: Assess the purity of the recombinant protein by SDS-PAGE and confirm its identity by Western blot analysis using an anti-His tag antibody.

Enzyme Activity Assays

Protocol: UDP-apiose Synthase Activity Assay

This assay measures the conversion of UDP-D-glucuronic acid to UDP-D-apiose and UDP-D-xylose. The products can be quantified by HPLC or a coupled-enzyme assay. A common method involves detecting the UDP product released during the glycosyltransferase reaction.[6]

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM NAD+, 2 mM UDP-D-glucuronic acid, and the purified recombinant UDP-apiose synthase.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an equal volume of ice-cold ethanol or by heat inactivation.

  • Analysis: Analyze the reaction products by high-performance liquid chromatography (HPLC) on an anion-exchange column, monitoring the absorbance at 262 nm. Compare the retention times of the products with authentic standards of UDP-D-apiose and UDP-D-xylose.

Protocol: Flavonoid Apiosyltransferase Activity Assay

This assay measures the transfer of apiose from UDP-D-apiose to a flavonoid acceptor.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM UDP-D-apiose, 100 µM flavonoid acceptor (e.g., a flavonoid glucoside), and the purified recombinant apiosyltransferase.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Termination: Stop the reaction by adding an equal volume of methanol.

  • Analysis: Analyze the reaction product (flavonoid this compound) by reverse-phase HPLC or LC-MS/MS.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of genes involved in flavonoid this compound biosynthesis in different tissues or under various conditions.

qRTPCR_Workflow RNA_Extraction Total RNA Extraction from Legume Tissue DNase_Treatment DNase Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qRT_PCR qRT-PCR with Gene-Specific Primers and SYBR Green cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (e.g., ΔΔCt Method) qRT_PCR->Data_Analysis

Figure 3: Workflow for qRT-PCR analysis of gene expression.

Protocol: qRT-PCR for Gene Expression in Legume Nodules [7][8]

  • RNA Extraction: Isolate total RNA from legume nodules (or other tissues of interest) using a commercial plant RNA extraction kit or a TRIzol-based method.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR: Perform qRT-PCR using a real-time PCR system and a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, gene-specific forward and reverse primers, and SYBR Green master mix.

  • Thermal Cycling: A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene (e.g., actin or ubiquitin).

Metabolite Profiling by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of flavonoid apiosides in plant extracts.

Protocol: Flavonoid this compound Analysis in Legume Leaves [9][10]

  • Extraction: Grind freeze-dried legume leaf tissue to a fine powder. Extract the metabolites with a solvent mixture, such as 80% methanol, using sonication or shaking.

  • Sample Preparation: Centrifuge the extract to pellet insoluble material. Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separate the flavonoid glycosides on a C18 reverse-phase column using a gradient of mobile phases, typically water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.

    • Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer equipped with an electrospray ionization (ESI) source, operating in either positive or negative ion mode. For targeted quantification, use multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target flavonoid this compound are monitored.

  • Data Analysis: Identify and quantify the flavonoid apiosides by comparing their retention times and mass spectra with those of authentic standards.

Conclusion and Future Perspectives

The biosynthesis of flavonoid apiosides in Leguminosae is a specialized branch of flavonoid metabolism with significant implications for plant biology and biotechnology. While the core pathway is beginning to be understood with the recent discovery of key enzymes like apiosyltransferases, many questions remain. Future research should focus on:

  • Discovering and characterizing more flavonoid apiosyltransferases from a wider range of legume species to understand the diversity and evolution of this enzyme family.

  • Elucidating the regulatory networks that control the expression of genes involved in flavonoid this compound biosynthesis.

  • Investigating the biological functions of flavonoid apiosides in plant-microbe interactions, defense, and stress responses.

  • Metabolic engineering of legume crops to enhance the production of beneficial flavonoid apiosides for improved nutritional value and disease resistance.

This technical guide provides a foundation for researchers to explore the fascinating world of flavonoid this compound biosynthesis in legumes and to harness its potential for various applications.

References

Characterization of New Apiosyltransferases: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Apiosyltransferases (ApiTs), a subgroup of glycosyltransferases (GTs), catalyze the transfer of an apiose sugar moiety from a donor substrate, typically UDP-apiose, to an acceptor molecule. This process, known as apiosylation, is crucial in the biosynthesis of a wide array of specialized plant metabolites, including flavonoids and saponins, which have significant applications in pharmaceuticals and nutraceuticals. The discovery and characterization of novel apiosyltransferases are paramount for understanding these biosynthetic pathways and for the synthetic biology-based production of valuable natural products. This technical guide provides an in-depth overview of the core methodologies for the identification, expression, purification, and comprehensive biochemical characterization of new apiosyltransferases, tailored for researchers, scientists, and drug development professionals.

Introduction

Apiose is a unique branched-chain pentose that, once incorporated into natural products, can significantly alter their solubility, stability, and biological activity. Apiosyltransferases are the key enzymes responsible for this modification. A prime example is the biosynthesis of apiin, a major flavonoid glycoside found in parsley and celery, where an apiosyltransferase acts on a glucoside precursor.[1] The characterization of these enzymes involves a multi-step process, from the initial identification of candidate genes to detailed kinetic and structural analyses. This guide outlines a systematic workflow and provides detailed protocols for the successful characterization of novel apiosyltransferases.

Workflow for Characterization of a Novel Apiosyltransferase

The characterization of a new apiosyltransferase typically follows a logical progression from gene discovery to detailed biochemical analysis. The following workflow outlines the key stages:

A Candidate Gene Identification (Bioinformatics & Transcriptomics) B Heterologous Expression (e.g., in E. coli) A->B C Protein Purification (e.g., Affinity Chromatography) B->C D Activity Assays (Qualitative & Quantitative) C->D E Substrate Specificity Screening (Donor & Acceptor) D->E G Product Identification (HPLC, LC-MS) D->G F Kinetic Analysis (Determination of Km & kcat) E->F H Biochemical Characterization (pH & Temperature Optima) F->H I Structural Analysis (Homology Modeling, Crystallography) H->I

Caption: A general experimental workflow for the characterization of a novel apiosyltransferase.

Data Presentation: Quantitative Parameters

A crucial aspect of enzyme characterization is the determination of its kinetic parameters, which describe the efficiency and affinity of the enzyme for its substrates. Below are tables summarizing typical kinetic parameters for plant glycosyltransferases, including known apiosyltransferases.

Table 1: Kinetic Parameters of a Parsley Apiosyltransferase (PcApiT)

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Apigenin 7-O-β-D-glucoside12.5 - 2000--[1]
UDP-apiose15 - 1000--[1]

Table 2: Comparative Kinetic Parameters of Plant Glycosyltransferases

EnzymeSubstrate (Acceptor)Km (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
UGT74F1 (A. thaliana)Quercetin15.0 ± 1.20.12 ± 0.010.008[2]
UGT74F2 (A. thaliana)Quercetin25.0 ± 2.50.25 ± 0.020.010[2]
UGT74B1 (A. thaliana)Indole-3-acetic acid50.0 ± 5.00.045 ± 0.0020.0009[3]

Note: Specific values for kcat for PcApiT were not provided in the source material, but the Km ranges indicate the substrate concentrations used for kinetic analysis.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful characterization of apiosyltransferases.

Protocol 1: Heterologous Expression of Apiosyltransferase in E. coli
  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized open reading frame (ORF) of the candidate apiosyltransferase gene.

    • Clone the ORF into an expression vector (e.g., pET-28a(+) with an N-terminal His-tag) using standard molecular cloning techniques.

    • Verify the construct by Sanger sequencing.

  • Transformation:

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB medium containing the antibiotic.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of Recombinant Apiosyltransferase
  • Cell Lysis:

    • Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice or by using a high-pressure homogenizer.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged apiosyltransferase with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Buffer Exchange (Optional):

    • Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified enzyme at -80°C.

Protocol 3: Apiosyltransferase Activity Assay using HPLC

This protocol is adapted from methods used for characterizing plant glycosyltransferases.[1][2]

  • Reaction Mixture:

    • Prepare a reaction mixture in a total volume of 50 µL containing:

      • 100 mM Tris-HCl buffer (optimal pH to be determined, typically 7.0-9.0)

      • 1 mM UDP-apiose (donor substrate)

      • 1 mM acceptor substrate (e.g., apigenin 7-O-glucoside)

      • 1-5 µg of purified apiosyltransferase

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of 100% methanol or by heating at 95°C for 5 minutes.

    • Centrifuge the quenched reaction at 13,000 x g for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis:

    • Inject 10-20 µL of the supernatant onto a C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).

    • Use a mobile phase gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • A typical gradient might be: 10-65% B over 30 minutes.

    • Monitor the elution of substrates and products by UV absorbance at a suitable wavelength (e.g., 340 nm for flavonoids).

    • Quantify the product formation by integrating the peak area and comparing it to a standard curve of the authentic product.

Protocol 4: Kinetic Analysis
  • Varying Substrate Concentrations:

    • To determine the Km for the acceptor substrate, set up a series of reactions with varying concentrations of the acceptor (e.g., 12.5 µM to 2000 µM) while keeping the concentration of UDP-apiose saturating (e.g., 1 mM).[1]

    • To determine the Km for UDP-apiose, vary its concentration (e.g., 15 µM to 1000 µM) while keeping the acceptor substrate concentration saturating.[1]

  • Data Analysis:

    • Measure the initial reaction velocities at each substrate concentration.

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Mandatory Visualizations

Apiin Biosynthesis Pathway

The biosynthesis of apiin from apigenin involves two key glycosylation steps catalyzed by a glucosyltransferase and an apiosyltransferase.

cluster_0 Apiin Biosynthesis Apigenin Apigenin GlcT PcGlcT (Glucosyltransferase) Apigenin->GlcT UDP_Glc UDP-Glucose UDP_Glc->GlcT A7G Apigenin 7-O-glucoside GlcT->A7G UDP1 UDP GlcT->UDP1 ApiT PcApiT (Apiosyltransferase) A7G->ApiT UDP_Api UDP-Apiose UDP_Api->ApiT Apiin Apiin ApiT->Apiin UDP2 UDP ApiT->UDP2

Caption: The enzymatic pathway for the biosynthesis of apiin in parsley.

Conclusion

The characterization of new apiosyltransferases is a multifaceted process that requires a combination of bioinformatics, molecular biology, and enzymology. The protocols and workflow presented in this guide provide a robust framework for researchers to systematically identify and characterize these important enzymes. A thorough biochemical characterization, including the determination of kinetic parameters and substrate specificity, is essential for understanding the biological role of apiosyltransferases and for harnessing their potential in biotechnological applications, such as the synthesis of novel glycosides with enhanced therapeutic properties.

References

Unveiling the Structural Diversity of Apiosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the multifaceted world of apiose-containing natural products reveals a rich biodiversity of chemical structures with significant potential for drug discovery and development. This technical guide provides a comprehensive overview of apioside structures from various natural sources, detailed experimental protocols for their study, and insights into their modulation of key signaling pathways.

Apiosides are a unique class of glycosides characterized by the presence of D-apiose, a branched-chain pentose. This unusual sugar moiety contributes to the diverse and often complex structures of these natural products, which are found across the plant kingdom and have also been identified in fungi and bacteria. Their structural diversity is matched by a broad range of biological activities, making them a compelling area of research for new therapeutic agents.

The Diverse World of this compound Structures

Apiosides are widely distributed in nature, with over 1200 distinct compounds identified to date.[1] They are broadly classified based on their aglycone moiety, which can be a flavonoid, a cyanogenic glycoside, a triterpenoid saponin, or other phenolic compounds.[1]

Plant-Derived Apiosides

The plant kingdom is the most prolific source of apiosides. They are key components of complex cell wall polysaccharides like rhamnogalacturonan-II (RG-II) and apiogalacturonan.[2][3] In RG-II, apiose plays a crucial role in the formation of borate ester cross-links, contributing to the structural integrity of the cell wall.[3]

Beyond their structural role, apiosides are abundant as secondary metabolites. Flavonoid apiosides are the largest group, with apiin (apigenin-7-O-apiosyl-glucoside), first isolated from parsley (Petroselinum crispum), being a well-known example.[1] These compounds are not limited to vascular plants; they have also been detected in mosses, liverworts, hornworts, and green algae.[4] Cyanogenic glycosides, another class of plant defense compounds, can also feature apiose in their structure.

Apiosides from Microorganisms

While less explored, fungi and bacteria are emerging as a source of novel apiosides. The fungus Apiospora montagnei has been found to produce apiosporamide and N-hydroxyapiosporamide. Research into microbial sources of apiosides is an active area of investigation, with the potential to uncover unique chemical scaffolds.

The following table summarizes a selection of this compound structures from diverse natural sources, highlighting the variety of aglycones and glycosidic linkages.

This compound NameAglycone TypeGlycosidic LinkageNatural SourceOrganism
ApiinFlavone (Apigenin)7-O-β-D-apiosyl-(1→2)-β-D-glucosidePlantPetroselinum crispum (Parsley)
Isoliquiritin this compoundChalcone (Isoliquiritigenin)4'-O-β-D-apiosyl-(1→2)-β-D-glucosidePlantGlycyrrhiza uralensis (Licorice)
VicianinCyanogenic glycoside(R)-mandelonitrile-β-D-vicianoside (contains apiose)PlantVicia species
ApiosporamideNot specifiedNot specifiedFungusApiospora montagnei
N-HydroxyapiosporamideNot specifiedNot specifiedFungusApiospora montagnei

Biosynthesis of Apiose: A Unique Pathway

The biosynthesis of D-apiose is a fascinating enzymatic process that begins with UDP-D-glucuronic acid. A bifunctional enzyme, UDP-D-apiose/UDP-D-xylose synthase (UAXS), catalyzes the conversion of UDP-D-glucuronic acid into UDP-D-apiose and UDP-D-xylose.[5] This reaction involves an NAD+-dependent oxidation, decarboxylation, and a unique rearrangement of the carbon skeleton to form the characteristic branched structure of apiose.[5] The UDP-D-apiose then serves as the activated sugar donor for apiosyltransferases (ApiGTs), which catalyze the attachment of apiose to the aglycone acceptor molecule.[1]

Apiose_Biosynthesis UDP_GlcA UDP-D-Glucuronic Acid UAXS UDP-Apiose/UDP-Xylose Synthase (UAXS) UDP_GlcA->UAXS UDP_Api UDP-D-Apiose UAXS->UDP_Api NAD+ UDP_Xyl UDP-D-Xylose UAXS->UDP_Xyl ApiGT Apiosyltransferase (ApiGT) UDP_Api->ApiGT Aglycone Aglycone Acceptor Aglycone->ApiGT This compound This compound ApiGT->this compound

Biosynthetic pathway of apiosides.

Experimental Protocols for this compound Research

The study of apiosides involves a multi-step process encompassing extraction, isolation, purification, and structural elucidation. The following provides a generalized workflow and detailed methodologies for these key experiments.

General Workflow for this compound Discovery

Apioside_Workflow Start Biological Material (Plant, Fungus, etc.) Extraction Extraction (e.g., Maceration, Soxhlet, UAE) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., HPLC, Prep-TLC) Fractions->Purification Pure_this compound Pure this compound Purification->Pure_this compound Structure_Elucidation Structural Elucidation (NMR, MS, etc.) Pure_this compound->Structure_Elucidation Bioactivity Bioactivity Screening Pure_this compound->Bioactivity

General workflow for this compound discovery.
Detailed Methodologies

1. Extraction of Apiosides from Parsley (Petroselinum crispum)

This protocol provides a method for the extraction of flavonoid apiosides, including apiin, from parsley leaves.

  • Sample Preparation: Fresh parsley leaves are washed, dried, and ground into a fine powder.

  • Extraction:

    • Maceration: The powdered plant material is soaked in an 80% ethanol-water solution (v/v) at room temperature for 24-48 hours with occasional stirring. The mixture is then filtered.

    • Soxhlet Extraction: The powdered material is placed in a thimble and extracted with ethanol in a Soxhlet apparatus for 6-8 hours.

    • Ultrasound-Assisted Extraction (UAE): The powder is suspended in 80% ethanol and sonicated in an ultrasonic bath for 30-60 minutes.

  • Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Isolation and Purification of Apiin

This protocol outlines the steps for isolating and purifying apiin from the crude parsley extract.

  • Column Chromatography: The crude extract is adsorbed onto silica gel and applied to a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched in apiin are further purified using a preparative HPLC system with a C18 column. A common mobile phase is a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

  • Crystallization: The purified apiin can be crystallized from a suitable solvent system, such as aqueous ethanol, to obtain pure crystals.

3. Structural Elucidation

The structure of the purified this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound. Tandem MS (MS/MS) experiments provide information about the fragmentation pattern, which can help to identify the aglycone and sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of carbon atoms and their chemical environment.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure of the this compound. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, allowing for the determination of the glycosidic linkages and the position of substituents on the aglycone.

Apiosides and a Key Signaling Pathway: The NF-κB Connection

Chronic inflammation is a key driver of many diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. The aglycone of apiin, apigenin, has been shown to exert anti-inflammatory effects by modulating the NF-κB pathway.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Apigenin has been demonstrated to inhibit the activation of the IKK complex. By doing so, it prevents the phosphorylation and degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm. This leads to a downstream suppression of the expression of NF-κB-regulated pro-inflammatory genes. While direct studies on apiin are less common, the bioavailability of apigenin from apiin suggests that apiosides can serve as important dietary precursors for compounds that modulate this critical inflammatory pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK complex TNFR->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases IkB_p p-IκB IkB_NFkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkB_p->Proteasome ubiquitination Proteasome->IkB_p degradation Apiin Apiin (Apigenin precursor) Apiin->IKK inhibits DNA DNA NFkB_n->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes activates transcription

Modulation of the NF-κB pathway by apigenin.

Conclusion

The structural biodiversity of apiosides represents a vast and largely untapped resource for the discovery of novel bioactive compounds. From their fundamental roles in plant biology to their potential as modulators of critical human signaling pathways, apiosides continue to be a subject of intense scientific interest. This guide provides a foundational understanding of their diversity, biosynthesis, and methods of study, intended to empower researchers in the fields of natural product chemistry, pharmacology, and drug development to further explore the therapeutic potential of these unique natural molecules.

References

A Technical Guide to the Preliminary Biological Screening of Apioside Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and key considerations for conducting preliminary biological screening of apioside-containing extracts. Apiosides, a class of flavonoid glycosides, are abundant in various plants and have garnered significant interest for their potential therapeutic properties. This document details common screening assays, presents data on their biological activities, and illustrates key experimental workflows and cellular pathways.

Introduction to Apiosides and Biological Screening

Apiosides are naturally occurring glycosides characterized by the presence of an apiose sugar moiety. A prominent example is apiin (apigenin-7-O-apiosyl-glucoside), found in high concentrations in plants like parsley (Petroselinum crispum) and celery (Apium graveolens). The biological activity of these compounds is often attributed to their aglycone, apigenin, a well-researched flavonoid.

Preliminary biological screening is a critical first step in the drug discovery process from natural products.[1][2] It involves a series of systematic evaluations of crude extracts or partially purified fractions to identify promising therapeutic activities.[1] This initial phase utilizes a battery of in vitro assays to detect potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, thereby guiding the subsequent isolation and identification of bioactive compounds.[1][2]

Key Biological Activities of this compound Extracts

The preliminary screening of this compound-rich extracts typically focuses on several key areas of biological activity, primarily driven by the flavonoid aglycone, apigenin.

  • Antioxidant Activity : Flavonoids like apigenin are potent antioxidants. Their mechanisms include direct scavenging of free radicals (like reactive oxygen species - ROS), chelation of metal ions, and modulation of cellular antioxidant defense systems.[3][4] Apigenin has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px) through the activation of the Nrf2 signaling pathway.[3][5]

  • Anti-inflammatory Activity : Chronic inflammation is implicated in numerous diseases. This compound extracts and apigenin exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][7] This is often achieved by suppressing key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, which leads to a reduction in the expression of cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β).[3][6]

  • Cytotoxic Activity : A crucial part of screening for anticancer potential involves assessing the cytotoxicity of extracts against various cancer cell lines. Apigenin has been extensively studied for its role in inhibiting tumor growth, inducing apoptosis (programmed cell death), and suppressing metastasis in different cancer models.[3]

  • Other Bioactivities : Apiosides and their derivatives have also demonstrated a range of other promising biological effects, including anti-diabetic properties through the regulation of glucose metabolism and hepatoprotective effects by mitigating liver damage from toxins.[3][6]

Data on Biological Activities

The following tables summarize quantitative data from various studies on the biological activities of this compound-rich extracts and their primary aglycone, apigenin.

Table 1: Antioxidant Activity of this compound-Rich Extracts and Apigenin

Compound/ExtractAssay TypeResult (IC50 or % Inhibition)Source Organism/ContextReference
ApigeninDPPHIC50: 47.27 ± 1.86 µg/mLin vitro[7]
ApigeninABTSIC50: 66.89 ± 1.94 µg/mLin vitro[7]
Parsley (Petroselinum crispum) ExtractDPPH40 - 46% inhibition (50% ethanol extract)Petroselinum crispum[8]
ApigeninORACHigh antioxidant potential demonstratedin vitro review[4]
ApigeninFRAP2.97 ± 0.65 mMol Fe²⁺/g (for ArPh fraction rich in apigenin)in vitro[7]

IC50: Half-maximal inhibitory concentration. DPPH: 2,2-diphenyl-1-picrylhydrazyl. ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid). ORAC: Oxygen Radical Absorbance Capacity. FRAP: Ferric Reducing Antioxidant Power.

Table 2: Anti-inflammatory Effects of Apigenin

Mediator/MarkerEffect of Apigenin TreatmentExperimental ModelReference
TNF-αSignificant reduction in expressionExperimental acute pancreatitis in rats[9]
IL-6Decreased levelsCCl4-induced liver injury model in mice[6]
IL-1βInhibition of pro-inflammatory cytokineGeneral review of anti-inflammatory mechanisms[3]
NF-κBSuppression of signaling pathwayGeneral review of anti-inflammatory mechanisms[3][10]
Nitric Oxide (NO)Reduced productionGeneral review of anti-inflammatory mechanisms[3]

TNF-α: Tumor Necrosis Factor-alpha. IL-6: Interleukin-6. IL-1β: Interleukin-1 beta. NF-κB: Nuclear Factor-kappa B.

Experimental Protocols and Workflows

A systematic approach is essential for the effective screening of natural product extracts. This section outlines a general workflow and detailed protocols for key assays.

General Workflow for Biological Screening

The process begins with the collection and extraction of plant material and proceeds through a series of screening and fractionation steps to identify pure, active compounds.

G start Plant Material Collection (e.g., Parsley, Celery) extract Extraction (e.g., Maceration, Soxhlet) with Solvents (Ethanol, Methanol) start->extract crude Crude this compound Extract extract->crude screen Preliminary Biological Screening (In Vitro Assays) crude->screen antiox Antioxidant Assays (DPPH, ABTS) screen->antiox antiinflam Anti-inflammatory Assays (Cytokine Inhibition) screen->antiinflam cytotox Cytotoxicity Assays (MTT) screen->cytotox active Active Extract Identified screen->active fraction Bioassay-Guided Fractionation (e.g., HPLC) active->fraction pure Isolation of Pure Bioactive Compounds (e.g., Apiin, Apigenin) fraction->pure structure Structural Elucidation (NMR, MS) pure->structure final Lead Compound for Further Development structure->final

Caption: General workflow for screening this compound extracts.

Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Preparation of Reagents :

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM). Store in the dark.

    • Prepare a series of dilutions of the this compound extract in methanol.

    • Use a known antioxidant like ascorbic acid or quercetin as a positive control. Use methanol as a blank.

  • Assay Procedure :

    • In a 96-well microplate, add 100 µL of the diluted extract or control to the wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement :

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation :

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the extract concentrations.[11]

Protocol: Cell-Based Cytokine Inhibition Assay

This protocol provides a general method for measuring the inhibition of pro-inflammatory cytokines like TNF-α from immune cells.

  • Cell Culture :

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages or human PBMCs) in appropriate media.[12]

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment :

    • Pre-treat the cells with various concentrations of the this compound extract for 1-2 hours.

    • Induce an inflammatory response by adding an inflammatory stimulus like Lipopolysaccharide (LPS) (e.g., 1 µg/mL). Include vehicle-treated and unstimulated controls.

    • Incubate for a specified period (e.g., 12-24 hours).

  • Supernatant Collection and Analysis :

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) or AlphaLISA kit, following the manufacturer's instructions.[12]

  • Data Analysis :

    • Calculate the percentage of cytokine inhibition for each extract concentration relative to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of cytokine production.

Key Signaling Pathways

Understanding the mechanism of action is crucial. Apigenin, the active aglycone of many apiosides, modulates several key cellular signaling pathways.

Nrf2-Mediated Antioxidant Response

Apigenin can bolster the cell's intrinsic antioxidant defenses by activating the Nrf2 pathway, which upregulates the expression of protective enzymes.

G cluster_nucleus Nucleus api Apigenin (from this compound) keap1 Keap1 api->keap1 inhibits ros Oxidative Stress (ROS) ros->keap1 inhibits nrf2 Nrf2 keap1->nrf2 sequesters for degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc translocates nucleus Nucleus are ARE (Antioxidant Response Element) nrf2_nuc->are binds genes Antioxidant Genes (SOD, Catalase, HO-1) are->genes activates transcription response Enhanced Cellular Antioxidant Defense genes->response

Caption: Apigenin's role in the Nrf2 antioxidant pathway.

Inhibition of NF-κB Inflammatory Pathway

A primary anti-inflammatory mechanism of apigenin is the suppression of the NF-κB pathway, which is a central regulator of inflammatory gene expression.

G cluster_nucleus Nucleus api Apigenin (from this compound) ikk IKK Complex api->ikk inhibits stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor receptor->ikk activates ikb IκBα ikk->ikb phosphorylates (targets for degradation) nfkb NF-κB ikb->nfkb inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc translocates genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nfkb_nuc->genes activates transcription response Inflammatory Response genes->response

Caption: Inhibition of the NF-κB signaling pathway by apigenin.

References

The Pivotal Role of Apiosides in Plant Physiology and Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiosides are a class of glycosides characterized by the presence of the unusual branched-chain pentose, D-apiose. Widely distributed throughout the plant kingdom, these molecules are integral to various aspects of plant physiology and are increasingly recognized for their role in plant defense mechanisms. This technical guide provides an in-depth exploration of the biosynthesis of apiosides, their function in maintaining cell wall integrity, and their contributions to defending plants against a range of biotic and abiotic stresses. The information presented herein is intended to serve as a valuable resource for researchers in plant science, natural product chemistry, and drug development, offering insights into the multifaceted functions of these fascinating biomolecules.

Biosynthesis of Apiosides

The biosynthesis of apiosides is a multi-step enzymatic process that begins with the formation of the apiose sugar donor, UDP-D-apiose. This is synthesized from UDP-D-glucuronic acid, a common precursor in plant cell wall polysaccharide biosynthesis. The final step involves the transfer of the apiosyl moiety from UDP-D-apiose to an acceptor molecule, typically a flavonoid or other secondary metabolite, catalyzed by a specific apiosyltransferase.

Apioside Biosynthesis Pathway UDP_GlcA UDP-D-glucuronic acid UAXS UDP-apiose/UDP-xylose synthase (UAXS) UDP_GlcA->UAXS UDP_Api UDP-D-apiose Apiosyltransferase Apiosyltransferase UDP_Api->Apiosyltransferase Flavonoid_Glucoside Flavonoid Glucoside (Acceptor Molecule) Flavonoid_Glucoside->Apiosyltransferase Flavonoid_this compound Flavonoid this compound UAXS->UDP_Api Apiosyltransferase->Flavonoid_this compound

Biosynthesis pathway of a flavonoid this compound.

Role in Plant Physiology: Cell Wall Structure

One of the most well-established roles of apiose is its integral function in the structure of the pectic polysaccharide rhamnogalacturonan-II (RG-II), a highly conserved component of the primary cell wall in all vascular plants.[1][2][3] The structural integrity of the cell wall is crucial for plant growth, development, and as a physical barrier against pathogens.

Apiosyl residues within two separate RG-II molecules are cross-linked via a borate diester bond. This dimerization of RG-II is essential for the proper formation and function of the pectin network, contributing to the mechanical strength of the cell wall.[1][2][4] A compromised RG-II structure due to mutations in its biosynthetic pathway or boron deficiency leads to severe growth defects, highlighting the critical physiological importance of apiose in this context.[2]

RG-II Dimerization cluster_0 RG-II Monomer 1 cluster_1 RG-II Monomer 2 RGII_1 RG-II Backbone Apiose_1 Apiosyl Residue RGII_1->Apiose_1 Borate Borate (B(OH)4-) Apiose_1->Borate diester bond RGII_2 RG-II Backbone Apiose_2 Apiosyl Residue RGII_2->Apiose_2 Apiose_2->Borate Dimer Cross-linked RG-II Dimer (Structural Integrity) Borate->Dimer

Apiose-mediated borate cross-linking of RG-II.

Role in Plant Defense

Apiosides, particularly flavonoid apiosides, contribute to plant defense against both herbivores and microbial pathogens. This defense can be direct, through toxicity or deterrence, or indirect, by modulating the plant's own defense signaling pathways.

Defense Against Herbivores

Flavonoids are well-documented as feeding deterrents and growth inhibitors for a wide range of insect herbivores. The glycosylation pattern of these flavonoids, including the addition of an apiosyl group, can modulate their bioactivity. While extensive quantitative data directly comparing the efficacy of apiosides to their corresponding glucosides is limited, the general anti-herbivoral properties of the aglycones are well-established.

Flavonoid AglyconeInsect SpeciesObserved Effect
Apigenin Myzus persicae (Green peach aphid)Feeding deterrent
Aphis gossypii (Cotton aphid)Reduced fecundity and longevity
Luteolin Aphis fabae (Black bean aphid)Disrupts feeding
Spodoptera litura (Tobacco cutworm)Growth inhibition
Kaempferol Helicoverpa armigera (Cotton bollworm)Larval growth inhibition
Aphis gossypii (Cotton aphid)Reduced fecundity
Quercetin Trichoplusia ni (Cabbage looper)Growth inhibition
Leptinotarsa decemlineata (Colorado potato beetle)Feeding deterrent

Note: The bioactivity of these flavonoids can be altered by glycosylation, including apiosylation. Further research is needed to quantify the specific contribution of the apiosyl moiety to these defensive properties.

Defense Against Pathogens

Several flavonoid glycosides have demonstrated antimicrobial activity. The addition of sugar moieties can influence the solubility and stability of the flavonoid, potentially affecting its ability to inhibit pathogen growth. There is emerging evidence that apiosylation may play a role in the antifungal and antibacterial properties of these compounds. For example, a direct comparison between apigenin and its 7-O-glucoside has shown that the glycoside can have more potent antifungal activity against certain pathogens.[1][3]

CompoundPathogenMIC (mg/mL)MFC (mg/mL)Reference
Apigenin-7-O-glucoside Candida albicans (clinical isolate)0.05 - 0.100.05 - 0.10[1]
Apigenin Candida albicans (clinical isolate)0.100.20[1]
Apigenin-7-O-glucoside Candida krusei0.150.30[1]
Apigenin Candida krusei0.150.30[1]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Apiosides and Plant Defense Signaling

The interaction between secondary metabolites and plant hormone signaling pathways is a key aspect of induced plant defense. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are central regulators of responses to herbivores and pathogens, respectively.[5][6] Flavonoids have been shown to modulate these pathways, although the precise role of apiosides in this regulation is an active area of research.[7] It is hypothesized that upon perception of a stress signal, the biosynthesis of flavonoid apiosides may be upregulated. These compounds could then potentially influence the balance of JA and SA signaling, leading to the activation of downstream defense responses, such as the expression of pathogenesis-related (PR) proteins.[4][8]

Hypothetical_Apioside_Signaling Stress Biotic/Abiotic Stress (e.g., Herbivory, Pathogen Attack) Apioside_Induction Increased this compound Biosynthesis Stress->Apioside_Induction This compound Flavonoid this compound Apioside_Induction->this compound JA_Pathway Jasmonic Acid (JA) Signaling Pathway This compound->JA_Pathway Modulation (?) SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway Modulation (?) Defense_Genes Expression of Defense Genes (e.g., PR proteins) JA_Pathway->Defense_Genes SA_Pathway->Defense_Genes Defense_Response Enhanced Plant Defense Response Defense_Genes->Defense_Response

Hypothetical model of this compound-mediated defense signaling.

Experimental Protocols

Protocol 1: Extraction and Quantification of Apiosides from Plant Tissue

This protocol provides a general method for the extraction and quantification of flavonoid apiosides from plant material using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen tissue to dryness and then grind to a fine powder using a mortar and pestle or a ball mill.

    • Store the powdered tissue at -80°C until extraction.

  • Extraction:

    • Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v) to the tube.

    • Vortex thoroughly and then sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Sample Clean-up (Optional, for complex matrices):

    • Re-dissolve the dried extract in 500 µL of water.

    • Apply the solution to a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the flavonoid glycosides with methanol.

    • Evaporate the methanol to dryness.

  • HPLC Analysis:

    • Re-dissolve the final dried extract in a known volume (e.g., 200 µL) of the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample onto an HPLC system equipped with a C18 column and a UV-Vis or Diode Array Detector (DAD).

    • Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) for separation.

    • Monitor for the specific this compound at its maximum absorbance wavelength (typically between 280-360 nm).

    • Quantify the this compound by comparing its peak area to a standard curve prepared with a purified standard of the compound.

Protocol 2: Foliar Application of Apiosides to Assess Defense Gene Induction

This protocol describes a method for applying an this compound solution to plant leaves to investigate its effect on the expression of defense-related genes.

  • Plant Growth:

    • Grow plants (e.g., Arabidopsis thaliana, tomato) in a controlled environment chamber under a defined light/dark cycle and temperature.

    • Use plants of a consistent age and developmental stage for all experiments.

  • Preparation of Treatment Solution:

    • Dissolve the purified this compound (e.g., apiin) in a small amount of a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare the final treatment solution by diluting the stock solution in water to the desired final concentration (e.g., 100 µM).

    • Include a surfactant (e.g., 0.01% Tween-20) in the final solution to ensure even spreading on the leaf surface.

    • Prepare a mock solution containing the same concentration of the solvent and surfactant in water as a control.

  • Application:

    • Using a fine-mist sprayer, evenly apply the treatment solution to the adaxial and abaxial surfaces of the leaves of one set of plants until runoff is just beginning.

    • Apply the mock solution to a separate set of control plants in the same manner.

    • Keep the treated and control plants in the growth chamber under the same conditions.

  • Sample Collection and Analysis:

    • At various time points after treatment (e.g., 0, 6, 12, 24, 48 hours), harvest the treated leaves and immediately freeze them in liquid nitrogen.

    • Store the samples at -80°C.

    • Extract total RNA from the leaf samples using a commercial kit or a standard protocol.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target defense genes (e.g., PR1, PDF1.2) relative to a stable housekeeping gene.

Experimental_Workflow cluster_0 Treatment Phase cluster_1 Sampling and Analysis Plant_Growth Grow Plants in Controlled Environment Apioside_Application Foliar Application of this compound (or Mock Control) Plant_Growth->Apioside_Application Harvest_Leaves Harvest Leaves at Different Time Points Apioside_Application->Harvest_Leaves RNA_Extraction RNA Extraction Harvest_Leaves->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR for Defense Gene Expression cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis: Compare Gene Expression between Treated and Control qRT_PCR->Data_Analysis

Workflow for studying this compound-induced defense gene expression.

Conclusion and Future Directions

Apiosides play a clear and vital role in plant physiology, particularly in the structural integrity of the cell wall. Their involvement in plant defense is also evident, although the precise mechanisms and the specific contribution of the apiosyl moiety are still being elucidated. The field would greatly benefit from more quantitative studies on the induction of apiosides under various stress conditions and direct comparative analyses of the bioactivities of apiosides versus their non-apiosylated counterparts. Further research into the potential modulation of plant hormone signaling pathways by apiosides will be crucial in fully understanding their role in plant defense. The protocols and information provided in this guide offer a solid foundation for researchers to further explore the fascinating world of apiosides and their potential applications in agriculture and medicine.

References

The Chemotaxonomic Significance of Apiosides in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiosides, a class of flavonoid glycosides characterized by the presence of an apiose sugar moiety, are widely distributed throughout the plant kingdom and have emerged as significant markers in chemotaxonomy. Their structural diversity and restricted distribution patterns across different plant taxa provide valuable insights into phylogenetic relationships. This technical guide provides an in-depth overview of the chemotaxonomic significance of apiosides, including their distribution, biosynthesis, and the analytical methods for their study. Detailed experimental protocols for extraction, isolation, and structural elucidation are provided, alongside a discussion of their biological activities and potential for drug development.

Introduction to Apiosides

Apiosides are a subgroup of flavonoid glycosides where the sugar moiety consists of or includes D-apiose, a branched-chain pentose. The most well-known apioside is apiin (apigenin-7-O-β-D-apiosyl-(1→2)-β-D-glucoside), which is abundant in plants of the Apiaceae family, such as celery and parsley[1]. The unique structure of apiose and the specific enzymatic machinery required for its synthesis and attachment to flavonoid aglycones make apiosides valuable chemotaxonomic markers.

The presence and structural variation of apiosides can be used to:

  • Delineate taxonomic boundaries at the species, genus, and family level.

  • Infer phylogenetic relationships between plant taxa.

  • Authenticate herbal medicines and raw plant materials.

  • Explore the evolution of metabolic pathways in plants.

Distribution of Apiosides in the Plant Kingdom

Apiosides are found in a variety of plant families, but their distribution is not uniform. The Apiaceae (or Umbelliferae) family is particularly rich in flavonoid apiosides, making them a key area of study for the chemotaxonomy of this group. They are also found in other families such as the Leguminosae, Asteraceae, and Solanaceae.

The type of this compound and its concentration can vary significantly between species and even between different organs of the same plant. This differential accumulation is genetically controlled and can be influenced by environmental factors.

Table 1: Quantitative Distribution of Selected Apiosides in Plants

Plant SpeciesFamilyPlant PartThis compoundConcentration (mg/100g FW, unless otherwise noted)Reference(s)
Petroselinum crispum (Parsley)ApiaceaeFresh LeavesApiin (Apigenin-7-O-apiosyl-glucoside)215.5[2]
Apium graveolens (Celery)ApiaceaeSeedChrysoeriol 7-O-apiosyl-glucoside467.0[3]
Apium graveolens (Celery)ApiaceaePlantLuteolin-7-O-apiosyl-glucosidePresent (quantitative data not specified)[4]
Taraxacum officinale (Dandelion)AsteraceaeFlower Extract (Ethyl Acetate Fraction)Luteolin and Luteolin-7-O-glucoside10% of the fraction[5]

Biosynthesis of Flavonoid Apiosides

The biosynthesis of flavonoid apiosides is a multi-step process that is part of the broader phenylpropanoid pathway. The core flavonoid structure is synthesized first, followed by glycosylation events catalyzed by specific glycosyltransferases.

The key steps are:

  • Phenylpropanoid Pathway: Production of p-coumaroyl-CoA from phenylalanine.

  • Flavonoid Synthesis: Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone, which is then isomerized to naringenin, a key flavanone intermediate.

  • Formation of the Flavone Aglycone: Naringenin is converted to flavones like apigenin by flavone synthase (FNS).

  • Glucosylation: A glucosyltransferase (GT) attaches a glucose molecule to the flavonoid aglycone, typically at the 7-hydroxyl group, to form a flavonoid glucoside.

  • Apiosylation: A specific apiosyltransferase (AT) transfers an apiose unit from UDP-apiose to the glucose moiety of the flavonoid glucoside, forming the final this compound.

The regulation of this pathway is complex and involves a network of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. These transcription factors control the expression of the structural genes encoding the biosynthetic enzymes, thus influencing the type and amount of flavonoids and apiosides produced.

Flavonoid_Apioside_Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Phenylpropanoid Pathway NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI Apigenin Apigenin (Flavone) Naringenin->Apigenin FNS Apigenin7Glucoside Apigenin-7-O-glucoside Apigenin->Apigenin7Glucoside Glucosyltransferase (GT) Apiin Apiin (Apigenin-7-O-apiosyl-glucoside) Apigenin7Glucoside->Apiin Apiosyltransferase (AT) Regulation Transcriptional Regulation (MYB, bHLH, WD40) CHS CHS Regulation->CHS FNS FNS Regulation->FNS GT GT Regulation->GT AT AT Regulation->AT Experimental_Workflow PlantMaterial Plant Material (e.g., leaves, seeds) Extraction Extraction (e.g., UAE, MAE) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Isolation Isolation & Purification (Column Chromatography, Prep-HPLC) CrudeExtract->Isolation Purethis compound Pure this compound Isolation->Purethis compound StructuralElucidation Structural Elucidation Purethis compound->StructuralElucidation ChemotaxonomicAnalysis Chemotaxonomic Analysis Purethis compound->ChemotaxonomicAnalysis HPLCMS HPLC-MS/MS StructuralElucidation->HPLCMS NMR 1H & 13C NMR StructuralElucidation->NMR HPLCMS->ChemotaxonomicAnalysis NMR->ChemotaxonomicAnalysis

References

Methodological & Application

Application Notes and Protocols for Apioside Extraction from Licorice Root

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licorice root (Glycyrrhiza spp.) is a well-known medicinal plant rich in various bioactive compounds. Among these are the apiosides, specifically flavonoid glycosides like liquiritin apioside and isoliquiritin this compound, which have garnered significant interest for their therapeutic properties, including antitussive and expectorant effects.[1][2][3] This document provides detailed protocols for the extraction and purification of apiosides from licorice root, along with a summary of the underlying signaling pathways associated with their bioactivity.

Data Presentation: Optimized Extraction Parameters

The following tables summarize quantitative data from various studies on the optimal conditions for extracting flavonoid glycosides, including apiosides, from licorice root.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Flavonoid Glycosides

ParameterOptimal ValueSource
Solvent 1,3-butanediol/choline chloride (molar ratio 4:1) with 30% water[4]
Extraction Time 41 minutes[4]
Liquid-to-Material Ratio 20 mL/g[4]
Extraction Temperature 50°C[4]
Ultrasonic Power 300 W[4]

Table 2: Conventional Solvent Extraction Parameters for Flavonoids

ParameterOptimal ValueSource
Solvent Ethanol/water (30:70, v/v)
Extraction Time 60 minutes
Extraction Temperature 50°C

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Apiosides

This protocol is optimized for the efficient extraction of flavonoid glycosides, including liquiritin this compound and isoliquiritin this compound, using a deep eutectic solvent (DES) system enhanced by ultrasonication.

Materials and Equipment:

  • Dried licorice root powder (40-60 mesh)

  • 1,3-butanediol

  • Choline chloride

  • Deionized water

  • Ultrasonic bath or probe sonicator (300 W)

  • Centrifuge

  • Filtration apparatus (e.g., vacuum filtration with Buchner funnel)

  • Rotary evaporator

Procedure:

  • Solvent Preparation: Prepare the deep eutectic solvent by mixing 1,3-butanediol and choline chloride at a molar ratio of 4:1. Add deionized water to achieve a final water content of 30% (v/v).

  • Extraction:

    • Weigh 10 g of dried licorice root powder and place it in a suitable extraction vessel.

    • Add 200 mL of the prepared DES solvent (liquid-to-material ratio of 20 mL/g).

    • Place the vessel in an ultrasonic bath set to 300 W and a temperature of 50°C.

    • Sonicate for 41 minutes.

  • Separation:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant residue.

    • Decant the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining fine particles.

  • Solvent Removal:

    • The solvent can be removed, and the extract concentrated using a rotary evaporator under reduced pressure. However, for analytical purposes, the filtered supernatant can be directly analyzed.

Protocol 2: Purification of Apiosides using Macroporous Resin Chromatography

This protocol describes the enrichment and purification of apiosides from the crude extract obtained from Protocol 1.

Materials and Equipment:

  • Crude licorice extract containing apiosides

  • Macroporous adsorption resin (e.g., HPD-100)

  • Chromatography column

  • Ethanol (various concentrations: 30%, 50%, 70%)

  • Deionized water

  • Peristaltic pump

  • Fraction collector

Procedure:

  • Resin Pre-treatment:

    • Pack the chromatography column with the macroporous resin.

    • Wash the resin sequentially with ethanol and then deionized water until the eluent is clear.

  • Loading:

    • Dissolve the crude licorice extract in deionized water.

    • Load the extract solution onto the pre-treated resin column at a slow flow rate to ensure efficient adsorption.

  • Washing:

    • Wash the column with deionized water to remove unbound impurities such as salts and sugars.

  • Elution:

    • Elute the adsorbed compounds with a stepwise gradient of ethanol-water solutions.

    • Begin with a low concentration of ethanol (e.g., 30%) to elute more polar compounds.

    • Increase the ethanol concentration (e.g., 50% and then 70%) to elute the target apiosides.

    • Collect the fractions using a fraction collector.

  • Analysis and Pooling:

    • Analyze the collected fractions for the presence of liquiritin this compound and isoliquiritin this compound using a suitable analytical method (e.g., HPLC).

    • Pool the fractions containing the highest concentration of the target apiosides.

  • Final Concentration:

    • Combine the purified fractions and remove the ethanol using a rotary evaporator to obtain the enriched this compound extract.

Mandatory Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification A Licorice Root Powder C Ultrasound-Assisted Extraction (50°C, 41 min, 300 W) A->C B Solvent Preparation (DES with 30% Water) B->C D Centrifugation & Filtration C->D E Crude this compound Extract D->E F Macroporous Resin Column Loading E->F G Washing (Deionized Water) F->G H Stepwise Elution (30%, 50%, 70% Ethanol) G->H I Fraction Collection & Analysis H->I J Pooling & Concentration I->J K Purified Apiosides J->K

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway of Antitussive Action

Antitussive_Signaling_Pathway cluster_central Central Nervous System cluster_peripheral Peripheral Nervous System LA Liquiritin this compound SR 5-HT Receptor LA->SR Activates Neuron Central Cough Center SR->Neuron Modulates Inhibition_C Inhibition of Cough Reflex Neuron->Inhibition_C Cough Cough Inhibition_C->Cough LA_p Liquiritin this compound K_ATP ATP-sensitive K+ Channel LA_p->K_ATP Modulates Sensory_Nerve Airway Sensory Nerves K_ATP->Sensory_Nerve Hyperpolarizes Inhibition_P Reduced Nerve Firing Sensory_Nerve->Inhibition_P Inhibition_P->Cough

Caption: Proposed Signaling Pathway for the Antitussive Effect of Liquiritin this compound.

References

Application Note: Quantification of Apioside in Plant Material by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apioside, a naturally occurring flavonoid glycoside, is found in a variety of plant species, notably in the Apiaceae family such as parsley and celery. It is the 7-O-apiosylglucoside of the flavone apigenin, known as apiin. Due to its potential biological activities, accurate quantification of this compound in plant materials is crucial for researchers in phytochemistry, drug development, and quality control of herbal products. This application note provides a detailed protocol for the extraction and quantification of this compound from plant samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[1] The following protocol is a general guideline and may require optimization depending on the specific plant matrix.

1.1. Materials and Reagents

  • Dried plant material (e.g., leaves, seeds, stems)[2]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (analytical grade)[2]

  • Apiin standard (≥95% purity)

  • Liquid nitrogen[2]

  • 0.45 µm syringe filters

1.2. Equipment

  • Grinder or mill (e.g., Wiley mill)[3]

  • Analytical balance

  • Ultrasonic bath[2]

  • Centrifuge

  • Vortex mixer

  • HPLC system with UV/Vis or DAD detector

1.3. Extraction Procedure

  • Grinding: Freeze the dried plant material with liquid nitrogen and grind it into a fine powder (to pass through a 20-40 mesh screen).[2][3] This increases the surface area for efficient extraction.

  • Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

  • Extraction: Add 20 mL of 60% methanol in water (v/v).[2]

  • Sonication: Place the tube in an ultrasonic bath at 40 kHz and 100 W for 60 minutes at 25°C to facilitate the extraction of this compound.[2]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]

  • Injection: The filtered extract is now ready for HPLC analysis. Inject a 10 µL aliquot into the HPLC system.[2]

HPLC Analysis

2.1. Chromatographic Conditions

The following HPLC conditions have been optimized for the separation and quantification of this compound.

ParameterCondition
HPLC System A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2][4]
Mobile Phase A: 0.1% Formic acid in Water (v/v)[2]B: 0.1% Formic acid in Acetonitrile (v/v)[2]
Gradient Elution 0-40 min: 10-26% B (linear gradient)40-70 min: 26-65% B (linear gradient)70-71 min: 65-100% B (linear gradient)71-75 min: 100% B (isocratic)75.1-80 min: 10% B (isocratic, for column re-equilibration)[2]
Flow Rate 1.0 mL/min[2][4]
Column Temperature 30°C[5]
Injection Volume 10 µL[2]
Detection UV absorbance at 350 nm.[2]

2.2. Standard Preparation and Calibration

  • Stock Solution: Prepare a stock solution of apiin standard (1 mg/mL) in methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the method should be evaluated by the coefficient of determination (R²), which should be ≥ 0.995.[6]

Data Presentation

The quantitative data for the HPLC method validation should be summarized for clarity and easy comparison.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = mx + c (where y is peak area and x is concentration)
Correlation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) 0.288 µg/mL[6]
Limit of Quantification (LOQ) 0.873 µg/mL[6]
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%
Specificity The method should be able to separate this compound from other components in the plant matrix without interference.

Visualization

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plant material is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Ultrasonic Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection Filtered Extract chromatography Chromatographic Separation hplc_injection->chromatography detection UV Detection (350 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration Chromatogram calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Validation Parameters

The relationship between key HPLC method validation parameters is illustrated in the following diagram.

validation_parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

Caption: HPLC Method Validation Parameters.

References

Application Notes and Protocols: Cell-Based Assays for Evaluating the Anti-Inflammatory Activity of Apioside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apioside, a naturally occurring glycoside, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed protocols for cell-based assays to investigate and quantify the anti-inflammatory activity of this compound, focusing on its aglycone form, isoliquiritigenin (ISL), which is often responsible for its biological activity. The assays described herein are designed to assess cytotoxicity, the inhibition of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and to elucidate the underlying mechanism of action through the analysis of the NF-κB and MAPK signaling pathways. The murine macrophage cell line, RAW 264.7, is utilized as a well-established in vitro model for inflammation.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These values are based on published studies of this compound's aglycone, isoliquiritigenin, and serve as a reference for expected outcomes.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration of this compound (µM)Cell Viability (%)
0 (Control)100
10> 95
25> 95
50> 95
100> 90

Table 2: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide (NO) Production

TreatmentThis compound (µM)NO Production (% of LPS Control)
Control (no LPS)0< 5
LPS (1 µg/mL)0100
LPS + this compound10Significantly Reduced
LPS + this compound25Significantly Reduced
LPS + this compound50Significantly Reduced

Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production

CytokineTreatmentThis compound (µg/mL)Cytokine Level (% of LPS Control)
TNF-α LPS (1 µg/mL)0100
LPS + this compound2.5Significantly Reduced
LPS + this compound5Significantly Reduced
LPS + this compound10Significantly Reduced
IL-6 LPS (1 µg/mL)0100
LPS + this compound2.5Significantly Reduced
LPS + this compound5Significantly Reduced
LPS + this compound10Significantly Reduced

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 cells, a murine macrophage cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay determines the non-toxic concentration range of this compound.

Materials:

  • RAW 264.7 cells

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and incubate for another 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • 24-well plates

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B) in a 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 cells

  • 24-well plates

  • This compound stock solution

  • LPS

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours.[1]

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol assesses the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • This compound stock solution

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control like β-actin.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays CellCulture RAW 264.7 Cell Culture Seeding Cell Seeding in Plates CellCulture->Seeding This compound This compound Pre-treatment Seeding->this compound Cytotoxicity MTT Assay Seeding->Cytotoxicity LPS LPS Stimulation This compound->LPS NO_Assay Griess Assay for NO LPS->NO_Assay ELISA ELISA for TNF-α & IL-6 LPS->ELISA WesternBlot Western Blot for NF-κB & MAPK LPS->WesternBlot

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK This compound This compound This compound->IKK inhibits IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkB NF-κB (p65/p50) Translocation to Nucleus IkappaB->NFkB Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->Gene

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Pathway LPS LPS Receptor Cell Surface Receptor LPS->Receptor p38 p38 Phosphorylation Receptor->p38 ERK ERK Phosphorylation Receptor->ERK JNK JNK Phosphorylation Receptor->JNK This compound This compound This compound->p38 inhibits This compound->ERK inhibits This compound->JNK inhibits AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene

References

Application Notes and Protocols for In Vivo Efficacy Testing of Apiosides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apiosides, a class of naturally occurring flavonoid glycosides, have garnered significant interest for their potential therapeutic applications, including anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective properties. Preclinical evaluation of apioside efficacy requires robust in vivo models that can accurately recapitulate human disease states. This document provides detailed application notes and protocols for testing the in vivo efficacy of apiosides in various therapeutic areas.

I. Anti-Cancer and Anti-Angiogenic Efficacy

A. Human Tumor Xenograft Mouse Model

This model is instrumental in evaluating the anti-proliferative and anti-tumor effects of apiosides on human cancer cells in vivo.

Experimental Protocol

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Culture: Human cancer cell lines (e.g., SKOV3IP1 for ovarian cancer) are cultured in appropriate media until they reach the logarithmic growth phase.

  • Tumor Inoculation: Harvest the cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). Subcutaneously inoculate 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Grouping and Treatment: Once tumors reach the desired size, randomly divide the mice into treatment and control groups (n=5-10 per group).

    • Control Group: Administer the vehicle (e.g., saline) orally or via intraperitoneal (IP) injection daily.

    • This compound Group: Administer the this compound (e.g., Kaempferol 3-O-gentiobioside at 40 mg/kg) dissolved in the vehicle via the same route and schedule as the control group.[1]

  • Efficacy Evaluation:

    • Continue treatment for a predefined period (e.g., 2-4 weeks).

    • Monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tissues can be collected for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67, or analysis of signaling pathway components).

Data Presentation

GroupTreatmentInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Final Tumor Weight (g)
1Vehicle (Saline)50Data0Data
2Kaempferol 3-O-gentiobioside (40 mg/kg)50DataDataData

Note: This table is based on a study using Kaempferol 3-O-gentiobioside, a related flavonoid glycoside. Data for a specific this compound would be populated upon experimentation.

Signaling Pathway

A study on Kaempferol 3-O-gentiobioside identified it as an ALK5 inhibitor, thereby blocking the TGF-β/ALK5/Smad signaling pathway, which is crucial in cancer cell proliferation and migration.

TGF_beta_pathway TGFb TGF-β ALK5 ALK5 Receptor TGFb->ALK5 Binds Smad23 p-Smad2/3 ALK5->Smad23 Phosphorylates This compound This compound (e.g., Kaempferol 3-O-gentiobioside) This compound->ALK5 Inhibits Smad4 Smad4 Smad23->Smad4 Complexes with Nucleus Nucleus Smad4->Nucleus Translocates to Gene Gene Transcription (Proliferation, Migration) Nucleus->Gene Initiates

TGF-β/ALK5/Smad signaling pathway inhibition by an this compound.
B. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis and the anti-angiogenic effects of compounds like isoliquiritin this compound (ISLA).[2]

Experimental Protocol

  • Egg Incubation: Use fertilized chicken eggs and incubate them at 37.5°C with 85% humidity for 3 days.[3]

  • Windowing: On day 3, carefully create a small window (1x1 cm) in the eggshell to expose the CAM.

  • Sample Application:

    • Prepare sterile filter paper disks or sponges soaked with the test compound (this compound at various concentrations) or vehicle control (e.g., PBS).

    • Gently place the disks onto the CAM.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • Angiogenesis Assessment:

    • After incubation, fix the CAM with a methanol/acetone mixture (1:1).[3]

    • Excise the CAM and place it on a glass slide.

    • Capture images of the CAM under a stereomicroscope.

    • Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disk.[3]

Data Presentation

GroupTreatmentConcentrationNumber of Blood Vessel Branch PointsInhibition of Angiogenesis (%)
1Vehicle (PBS)N/AData0
2This compoundLow DoseDataData
3This compoundMedium DoseDataData
4This compoundHigh DoseDataData

Experimental Workflow

CAM_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Incubate Incubate Fertilized Eggs (3 days) Window Create Window in Eggshell Incubate->Window Apply_Disks Apply Disks to CAM Window->Apply_Disks Prepare_Disks Prepare Disks with this compound/Vehicle Prepare_Disks->Apply_Disks Incubate_Again Incubate (48-72 hours) Apply_Disks->Incubate_Again Fix_CAM Fix and Excise CAM Incubate_Again->Fix_CAM Image_CAM Image CAM Fix_CAM->Image_CAM Quantify Quantify Blood Vessel Branching Image_CAM->Quantify

Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

II. Anti-Inflammatory Efficacy

A. Carrageenan-Induced Paw Edema Model

This is a widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.

Experimental Protocol

  • Animal Model: Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping and Pre-treatment:

    • Divide animals into groups (n=6-8).

    • Administer the this compound orally or intraperitoneally at different doses.

    • The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).

  • Induction of Edema: One hour after pre-treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[4]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[5]

  • Calculation of Edema Inhibition:

    • Calculate the percentage increase in paw volume for each group.

    • Determine the percentage inhibition of edema by the this compound treatment compared to the control group.

Data Presentation

GroupTreatmentDose (mg/kg)Paw Volume Increase at 3h (%)Edema Inhibition (%)
1Vehicle-Data0
2Indomethacin10DataData
3This compoundLowDataData
4This compoundMediumDataData
5This compoundHighDataData
B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to study the effects of apiosides on systemic inflammation and cytokine production.

Experimental Protocol

  • Animal Model: BALB/c or C57BL/6 mice, 8-10 weeks old.

  • Pre-treatment: Administer the this compound or vehicle orally for a set period (e.g., 7 consecutive days).[6]

  • Induction of Inflammation: Two hours after the final oral administration, inject LPS (e.g., 1-5 mg/kg) intraperitoneally. The control group receives a PBS injection.[6][7]

  • Sample Collection: 2-6 hours after LPS injection, collect blood via cardiac puncture for cytokine analysis. Tissues like the liver and spleen can also be harvested for further analysis.[6]

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.

Data Presentation

GroupTreatmentSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-1β (pg/mL)
1Control (Vehicle + PBS)DataDataData
2LPS Control (Vehicle + LPS)DataDataData
3This compound + LPSDataDataData

III. Anti-Diabetic Efficacy

Streptozotocin (STZ)-Induced Diabetes Model

This model mimics Type 1 diabetes by chemically ablating the insulin-producing beta cells in the pancreas.

Experimental Protocol

  • Animal Model: C57BL/6 or CD-1 mice.

  • Induction of Diabetes: Administer a single high dose of STZ (e.g., 150-200 mg/kg, IP) or multiple low doses. STZ should be freshly prepared in a citrate buffer (pH 4.5).

  • Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood samples. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and are used for the study.[8]

  • Grouping and Treatment:

    • Divide diabetic mice into groups.

    • Administer the this compound or vehicle daily via oral gavage for several weeks.

  • Efficacy Parameters:

    • Monitor fasting blood glucose and body weight weekly.

    • At the end of the study, perform an oral glucose tolerance test (OGTT).

    • Collect blood to measure serum insulin, total cholesterol, and triglycerides.

Data Presentation

GroupTreatmentInitial Fasting Blood Glucose (mg/dL)Final Fasting Blood Glucose (mg/dL)Change in Body Weight (%)Serum Insulin (ng/mL)
1Non-Diabetic ControlDataDataDataData
2Diabetic Control (Vehicle)>250DataDataData
3Diabetic + this compound>250DataDataData

IV. Neuroprotective Efficacy

Scopolamine-Induced Memory Impairment Model

This model is used to assess the potential of apiosides to ameliorate cognitive deficits.

Experimental Protocol

  • Animal Model: Swiss albino or C57BL/6 mice.

  • Pre-treatment: Administer the this compound or vehicle orally for a specified period (e.g., 7-21 days).

  • Induction of Amnesia: 30-60 minutes after the final dose of the this compound, administer scopolamine (e.g., 1 mg/kg, IP) to induce cognitive impairment. The control group receives a saline injection.

  • Behavioral Testing: 30-60 minutes after the scopolamine injection, assess learning and memory using behavioral tests such as:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Elevated Plus Maze: To assess transfer latency as a measure of memory.

    • Passive Avoidance Test: To evaluate fear-motivated memory.

  • Biochemical Analysis: After behavioral testing, brain tissues (e.g., hippocampus and cortex) can be collected to measure levels of acetylcholine, acetylcholinesterase activity, and markers of oxidative stress.

Data Presentation

GroupTreatmentEscape Latency (s) in Morris Water MazeTransfer Latency (s) in Elevated Plus MazeBrain Acetylcholinesterase Activity (U/mg protein)
1Control (Vehicle + Saline)DataDataData
2Scopolamine Control (Vehicle + Scopolamine)DataDataData
3This compound + ScopolamineDataDataData

Disclaimer: These protocols provide a general framework. Specific parameters such as animal strain, this compound dosage, and treatment duration should be optimized based on the specific this compound being tested and the research question. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application and Protocol for the Purification of Apiosides by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiosides are a class of naturally occurring glycosides characterized by the presence of an apiose sugar moiety. They are found in a variety of plants and exhibit a range of biological activities, making them of interest for pharmaceutical and nutraceutical applications. The purification of apiosides from crude plant extracts is a critical step in their characterization and development. This document outlines a general protocol for the purification of apiosides, using liquiritin apioside and isoliquiritin this compound from licorice (Glycyrrhiza species) as an example, employing column chromatography techniques.

The purification strategy typically involves a multi-step approach, beginning with a preliminary fractionation to enrich the flavonoid glycoside fraction, followed by one or more chromatographic steps to isolate the target apiosides to a high degree of purity.

Purification Workflow Overview

The overall workflow for this compound purification can be visualized as a three-stage process: initial extraction and enrichment, followed by one or two stages of column chromatography for fine purification.

Apioside_Purification_Workflow cluster_0 Stage 1: Extraction & Enrichment cluster_1 Stage 2: Primary Chromatographic Purification cluster_2 Stage 3: Final Polishing Plant_Material Dried Plant Material (e.g., Licorice Root) Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction (e.g., 70% Ethanol) Enriched_Flavonoid_Fraction Enriched Flavonoid Fraction Crude_Extract->Enriched_Flavonoid_Fraction Macroporous Resin Chromatography Polyamide_Column Polyamide Column Chromatography Enriched_Flavonoid_Fraction->Polyamide_Column Apioside_Fractions This compound-Containing Fractions Polyamide_Column->Apioside_Fractions Gradient Elution Silica_Gel_Column Silica Gel Column Chromatography Apioside_Fractions->Silica_Gel_Column Pure_this compound Purified this compound Silica_Gel_Column->Pure_this compound Isocratic or Gradient Elution Analysis Analysis Pure_this compound->Analysis Purity Check (HPLC, LC-MS)

Caption: General workflow for the purification of apiosides from plant material.

Experimental Protocols

Sample Preparation: Extraction

The initial step involves the extraction of crude apiosides from the plant material.

Protocol:

  • Milling: Grind the dried plant material (e.g., licorice roots) into a fine powder.

  • Extraction: Macerate or reflux the powdered material with an appropriate solvent. A common choice for flavonoid glycosides is 70% aqueous ethanol.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure to obtain a crude extract.

Stage 1: Enrichment using Macroporous Resin Column Chromatography

This initial step is designed to separate the target flavonoid glycosides from more polar or non-polar impurities.

Protocol:

  • Resin Selection and Activation: Choose a suitable macroporous resin (e.g., HPD-400). Pre-treat the resin by washing sequentially with ethanol and deionized water.

  • Column Packing: Pack a column with the activated resin.

  • Sample Loading: Dissolve the crude extract in deionized water and load it onto the column.

  • Washing: Wash the column with deionized water to remove highly polar compounds like sugars and salts.

  • Elution: Elute the adsorbed compounds with a stepwise or linear gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the apiosides.

  • Pooling and Concentration: Combine the this compound-rich fractions and concentrate them to dryness.

ParameterValue/RangeReference
Stationary Phase Macroporous Resin (e.g., HPD-400, AB-8)[1]
Mobile Phase Deionized Water and Ethanol[1]
Elution Profile Stepwise gradient of increasing ethanol concentration
Purity Increase Can increase total flavonoid content significantly.
Recovery Typically high for the flavonoid fraction.
Stage 2: Primary Purification using Polyamide Column Chromatography

Polyamide chromatography is effective for the separation of flavonoids due to the formation of hydrogen bonds between the polyamide and the hydroxyl groups of the flavonoids.

Protocol:

  • Column Packing: Prepare a slurry of polyamide resin in the initial mobile phase and pack it into a column.

  • Sample Loading: Dissolve the enriched flavonoid fraction from Stage 1 in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing methanol or ethanol in water. A typical gradient might be from 10% to 70% methanol in water.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC or HPLC.

  • Pooling and Concentration: Pool the fractions containing the target this compound and concentrate them.

ParameterValue/RangeReference
Stationary Phase Polyamide Resin[1]
Mobile Phase Water-Methanol or Water-Ethanol gradient
Elution Profile Linear or stepwise gradient of increasing alcohol concentration
Separation Principle Hydrogen bonding between flavonoid hydroxyl groups and polyamide amide groups.
Stage 3: Final Polishing using Silica Gel Column Chromatography

Silica gel chromatography separates compounds based on their polarity. For polar glycosides like apiosides, a polar mobile phase system is required.

Protocol:

  • Silica Gel Activation: Activate silica gel (e.g., 230-400 mesh) by heating at 110°C for 1-2 hours.[2]

  • Column Packing (Wet Method): Prepare a slurry of the activated silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, ensuring a uniform packing.[3]

  • Sample Loading (Dry Method): Dissolve the partially purified this compound fraction in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution: Elute the column with a suitable mobile phase system. For flavonoid glycosides, a gradient of increasing polarity is often used, for example, a gradient of methanol in a mixture of chloroform and ethyl acetate.

  • Fraction Collection and Analysis: Collect small fractions and monitor them by TLC. Combine the fractions containing the pure this compound.

  • Final Concentration: Evaporate the solvent from the pooled fractions to obtain the purified this compound.

ParameterValue/RangeReference
Stationary Phase Silica Gel (e.g., 60-120 or 230-400 mesh)[2]
Mobile Phase A gradient system, e.g., increasing methanol in a chloroform:ethyl acetate mixture.
Sample Loading Dry loading is often preferred for better resolution.[4]
Flow Rate Typically 1-2 mL/min for a small lab-scale column.[2]
Purity Achieved >95% (as determined by HPLC)

Data Presentation

The following table summarizes typical quantitative data that can be expected from a multi-step purification process for an this compound. The values are illustrative and will vary depending on the specific plant material and experimental conditions.

Purification StepStarting Purity (%)Final Purity (%)Recovery (%)
Macroporous Resin ~5-10%~30-40%~80-90%
Polyamide Column ~30-40%~70-80%~70-80%
Silica Gel Column ~70-80%>95%~50-60%

Concluding Remarks

The protocol described provides a general framework for the purification of apiosides from plant extracts. The specific conditions, such as the choice of stationary and mobile phases, and the gradient profile, may require optimization for different apiosides and plant matrices. It is crucial to monitor the purification process at each stage using appropriate analytical techniques like TLC and HPLC to ensure the successful isolation of the target compounds.

References

Application Notes and Protocols for Developing a Stable Apioside Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apioside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic applications. However, like many glycosidic compounds, this compound is susceptible to degradation, posing a challenge to the development of stable pharmaceutical formulations. This document provides a comprehensive guide to understanding the stability profile of this compound and offers detailed protocols for developing a stable formulation. The primary degradation pathway for this compound is the hydrolysis of the glycosidic bond, which is significantly influenced by factors such as pH, temperature, and light exposure. Oxidation of the flavonoid structure is another key degradation route.

Physicochemical Properties and Stability Profile of this compound

This compound's stability is intrinsically linked to its chemical structure, which features a flavonoid aglycone linked to a sugar moiety via a glycosidic bond. This bond is the primary site of hydrolytic degradation.

Factors Affecting this compound Stability

Several environmental factors can accelerate the degradation of this compound:

  • pH: this compound is most stable in acidic to neutral pH ranges. Alkaline conditions significantly accelerate the rate of hydrolytic cleavage of the glycosidic bond.

  • Temperature: Elevated temperatures increase the rate of both hydrolysis and oxidation, leading to faster degradation.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation, leading to the formation of reactive oxygen species and subsequent degradation of the flavonoid structure.

  • Oxidation: The polyphenolic structure of this compound is susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions.

Quantitative Stability Data

While specific degradation kinetics for this compound are not extensively published, data from structurally related flavonoids like quercetin and apigenin provide valuable insights. The following table summarizes the expected stability profile of this compound under various conditions.

ParameterConditionExpected Stability of this compoundReference Compound Data
pH pH < 4HighFlavonoid glycosides are generally more stable in acidic conditions.
pH 4 - 6.8ModerateGradual hydrolysis of the glycosidic bond can be expected.
pH > 7LowSignificant and rapid hydrolysis is likely to occur. For quercetin, degradation is faster in alkaline solutions.[1]
Temperature 4°CHighRecommended for long-term storage of stock solutions and formulations.
25°C (Room Temp)Moderate to LowDegradation is expected over time; protection from light and oxygen is crucial.
> 40°CVery LowAccelerated degradation through both hydrolysis and oxidation is expected.
Light Protected from LightHighEssential for maintaining stability.
Exposed to UV/Vis LightVery LowPhotodegradation is a major degradation pathway for flavonoids.[1][2]
Oxidizing Agents Presence of O₂, Metal IonsLowThe flavonoid structure is prone to oxidation.[2]

Formulation Strategies for Enhanced Stability

The primary goal in formulating this compound is to protect it from hydrolysis, oxidation, and photodegradation. A multi-pronged approach is often necessary.

pH Control

Maintaining an acidic to neutral pH is the most critical factor in preventing hydrolysis.

  • Buffering Agents: Utilize pharmaceutically acceptable buffers such as citrate or acetate to maintain the pH of liquid formulations within the optimal range (pH 4-6).

Antioxidants

To prevent oxidative degradation, the inclusion of antioxidants is highly recommended.

  • Common Antioxidants: Ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite can be incorporated into the formulation.

Chelating Agents

Metal ions can catalyze oxidative reactions.

  • Examples: Ethylenediaminetetraacetic acid (EDTA) can be added to chelate metal ions and prevent them from participating in degradation reactions.

Protection from Light
  • Packaging: Use amber-colored or opaque packaging for the final product to shield it from light.

Encapsulation Technologies

Encapsulation can provide a physical barrier against environmental factors.

  • Liposomes and Nanoparticles: Encapsulating this compound in lipid-based carriers can protect it from hydrolysis and improve its stability.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

A forced degradation study is essential to identify the degradation pathways and the stability-indicating nature of the analytical method.[3][4][5]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, HPLC grade

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1, 2, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution in the dark at room temperature for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C.

    • Take samples at 24, 48, and 72 hours.

    • Prepare solutions of the stressed solid for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a transparent container) to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (starting point, optimization may be required):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 60 40
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm and 330 nm (or scan for λmax of this compound and degradants)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Degradation (Solid, 60°C) stock->thermal Expose to stress photo Photodegradation (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for the forced degradation study of this compound.

Signaling Pathways Modulated by Apigenin (this compound Aglycone)

The biological effects of this compound are primarily attributed to its aglycone, apigenin, which is released upon hydrolysis. Apigenin is known to modulate several key signaling pathways involved in inflammation and cell proliferation.[6][7][8]

Apigenin_Signaling_Pathways cluster_pathways Cellular Signaling Pathways cluster_effects Biological Effects mapk MAPK Pathway (ERK, JNK, p38) inflammation ↓ Inflammation mapk->inflammation proliferation ↓ Cell Proliferation mapk->proliferation nfkb NF-κB Pathway nfkb->inflammation pi3k PI3K/AKT Pathway pi3k->proliferation apoptosis ↑ Apoptosis pi3k->apoptosis Inhibits apigenin Apigenin (from this compound hydrolysis) apigenin->mapk Inhibits apigenin->nfkb Inhibits apigenin->pi3k Inhibits

Caption: Key signaling pathways modulated by apigenin.

Conclusion

The development of a stable this compound formulation requires a thorough understanding of its degradation pathways and the implementation of appropriate stabilization strategies. The key to a successful formulation lies in controlling the pH, protecting the active ingredient from light and oxidation, and selecting suitable excipients. The protocols and information provided in this document serve as a comprehensive guide for researchers and formulation scientists to develop stable and effective this compound-based products.

References

High-Throughput Screening for Apioside Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiosides are a class of naturally occurring glycosides characterized by the presence of an apiose sugar moiety. Found in a variety of plants, these compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of apioside libraries to identify and characterize their bioactivities, with a focus on anti-inflammatory, antiviral, and antioxidant properties. The protocols are designed for automated or semi-automated HTS platforms to enable the rapid and efficient screening of large compound libraries.

I. High-Throughput Screening for Anti-Inflammatory Activity

Application Note:

Many apiosides, such as saikosaponins, have demonstrated potent anti-inflammatory effects. A key mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which leads to the transcription of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). High-throughput screening using a cell-based NF-κB reporter assay is an effective strategy to identify apiosides that modulate this critical pathway.

Featured Apiosides:
  • Apiin: A flavonoid glycoside found in parsley and celery, known to inhibit nitric oxide (NO) production and iNOS expression.

  • Saikosaponins (A and D): Triterpenoid saponins from Bupleurum species that have been shown to suppress the activation of the NF-κB signaling pathway.[1][2]

Data Presentation:
CompoundAssayTarget Cell LineIC50 ValueReference
ApiinNitrite ProductionJ774.A10.08 mg/mL-
ApiiniNOS ExpressionJ774.A10.049 mg/mL-
Saikosaponin ANF-κB InhibitionRAW264.7~5-20 µM (Dose-dependent inhibition observed)[3][4]
Saikosaponin DNF-κB InhibitionRAW264.7~5-20 µM (Dose-dependent inhibition observed)[1][2]
Experimental Protocol: NF-κB Luciferase Reporter Assay (384-well format)

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin).
  • Harvest cells and seed at a density of 10,000 cells/well in 20 µL of culture medium into a 384-well white, clear-bottom plate.
  • Incubate overnight at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

  • Prepare a stock solution of this compound compounds in DMSO.
  • Perform serial dilutions to create a concentration gradient (e.g., 0.1 to 100 µM).
  • Using an automated liquid handler, add 100 nL of each compound concentration to the appropriate wells. Include DMSO-only wells as a vehicle control and a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.

3. Stimulation:

  • Prepare a solution of Tumor Necrosis Factor-alpha (TNF-α) in assay buffer at a final concentration of 10 ng/mL.
  • Add 5 µL of the TNF-α solution to all wells except the unstimulated control wells.
  • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

4. Luciferase Assay:

  • Equilibrate the plate and luciferase assay reagent to room temperature.
  • Add 25 µL of the luciferase assay reagent to each well.
  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
  • Measure luminescence using a plate reader.

5. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Signaling Pathway Diagrams:

G Saikosaponin A/D Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB->Gene Induces Transcription Saikosaponin Saikosaponin A/D Saikosaponin->IKK Inhibits Phosphorylation

Caption: Saikosaponin A/D inhibits the NF-κB pathway.

G Apiin Inhibition of iNOS Expression via JAK-STAT Pathway Cytokine Pro-inflammatory Cytokines (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates iNOS_Gene iNOS Gene STAT->iNOS_Gene Induces Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces Apiin Apiin Apiin->JAK Inhibits G High-Throughput CPE Reduction Assay Workflow Start Start Seed Seed Host Cells in 384-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Add_Cmpd Add this compound Compounds Incubate1->Add_Cmpd Add_Virus Infect with Virus Add_Cmpd->Add_Virus Incubate2 Incubate 48-72h Add_Virus->Incubate2 Add_Reagent Add Cell Viability Reagent Incubate2->Add_Reagent Read Measure Luminescence Add_Reagent->Read Analyze Data Analysis (IC50, CC50, SI) Read->Analyze End End Analyze->End G Relationship between this compound Structure and Bioactivity This compound This compound Structure Aglycone Aglycone Moiety (e.g., Flavonoid, Triterpenoid) This compound->Aglycone Sugar Sugar Moiety (including Apiose) This compound->Sugar Bioactivity Biological Activity Aglycone->Bioactivity Primarily Determines Type of Activity Sugar->Bioactivity Modulates Potency, Solubility, and Pharmacokinetics AntiInflammatory Anti-inflammatory Bioactivity->AntiInflammatory Antiviral Antiviral Bioactivity->Antiviral Antioxidant Antioxidant Bioactivity->Antioxidant

References

Application Notes and Protocols for the Analytical Identification of Apioside Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apioside metabolites, a class of glycosides characterized by the presence of the branched-chain sugar apiose, are found in a variety of plants and possess a range of biological activities. The accurate identification and quantification of these metabolites are crucial for understanding their pharmacokinetic profiles, pharmacological effects, and for the quality control of herbal medicines and related products. This document provides detailed application notes and protocols for the analytical techniques used in the identification and quantification of this compound metabolites, with a focus on liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

Table 1: Quantitative LC-MS/MS Parameters for Selected this compound Metabolites
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)LLOQ (ng/mL)Recovery (%)Reference
Apiin (Apigenin-7-O-apiosyl-glucoside)563.1 [M-H]⁻267.0350.576.2 - 89.5[1]
Axillaroside593.2 [M-H]⁻285.1---
Fortunellin579.1 [M-H]⁻285.0---
Rhoifolin577.1 [M-H]⁻269.0---
Isorhoifolin577.1 [M-H]⁻269.0---

LLOQ: Lower Limit of Quantitation. Data presented is a compilation from various sources and may require optimization for specific applications.

Table 2: HPLC-UV Method Parameters for this compound Quantification
CompoundColumnMobile PhaseFlow Rate (mL/min)Wavelength (nm)Retention Time (min)
ApiinC18 (4.6 x 250 mm, 5 µm)Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient)1.033015.2

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound Metabolites from Plant Material

Objective: To extract this compound metabolites from plant tissue for subsequent LC-MS/MS analysis.

Materials:

  • Fresh or dried plant material

  • Liquid nitrogen

  • 80% Methanol

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • LC-MS vials

Procedure:

  • Grind the plant material to a fine powder using a mortar and pestle with liquid nitrogen.

  • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 30 minutes in a water bath.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

  • Store the vial at -20°C until analysis.

Protocol 2: LC-MS/MS Method for the Quantification of Apiin

Objective: To quantify the concentration of apiin in a prepared sample using a triple quadrupole mass spectrometer.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transition for Apiin: 563.1 > 267.0 (quantifier), 563.1 > 411.1 (qualifier)

Protocol 3: NMR Spectroscopy for Structural Elucidation of this compound Metabolites

Objective: To determine the chemical structure of an isolated this compound metabolite.

Instrumentation:

  • NMR Spectrometer (e.g., 500 MHz or higher) with a cryoprobe.

Sample Preparation:

  • Dissolve 1-5 mg of the purified this compound metabolite in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Transfer the solution to an NMR tube.

NMR Experiments:

  • 1D NMR:

    • ¹H NMR: To determine the number and types of protons.

    • ¹³C NMR: To determine the number and types of carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments, including the apiose and glucosyl moieties to the aglycone.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Analysis:

  • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

  • Assign all proton and carbon signals by integrating information from all NMR spectra.

  • Elucidate the complete structure, including the aglycone, the sugar moieties, and their linkage positions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Identification plant_material Plant Material grinding Grinding (Liquid N2) plant_material->grinding extraction Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_ms LC-MS/MS Analysis filtration->lc_ms hplc HPLC-UV Analysis filtration->hplc nmr NMR Spectroscopy filtration->nmr Requires Purification quantification Quantification lc_ms->quantification hplc->quantification structure_elucidation Structure Elucidation nmr->structure_elucidation metabolite_id Metabolite Identification quantification->metabolite_id structure_elucidation->metabolite_id

Caption: Experimental workflow for this compound metabolite identification.

apiin_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS p_Coumaroyl_CoA->Naringenin_chalcone Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Naringenin_chalcone->Naringenin Apigenin Apigenin Naringenin->Apigenin FNS Naringenin->Apigenin Apigenin_7_O_glucoside Apigenin_7_O_glucoside Apigenin->Apigenin_7_O_glucoside UGT Apigenin->Apigenin_7_O_glucoside Apiin Apiin Apigenin_7_O_glucoside->Apiin Apiosyltransferase Apigenin_7_O_glucoside->Apiin

References

Unraveling Apioside Biosynthesis: A Practical Guide to CRISPR-Cas9-Mediated Functional Genomics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Apiose is a unique branched-chain pentose found in various plant cell wall polysaccharides and secondary metabolites, such as flavonoid glycosides. The biosynthesis of apiose is a critical process influencing cell wall structure and the bioactivity of numerous natural products. The advent of CRISPR-Cas9 technology provides an unprecedented opportunity to precisely dissect the genetic control of apioside biosynthesis, paving the way for novel applications in agriculture and medicine. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to investigate the biosynthesis of apiosides in the model plant Arabidopsis thaliana.

The this compound Biosynthetic Pathway: A Brief Overview

The central enzyme in apiose biosynthesis is UDP-D-apiose/UDP-D-xylose synthase (AXS) . In Arabidopsis thaliana, this enzyme is encoded by two homologous genes, AXS1 and AXS2. AXS catalyzes the conversion of UDP-D-glucuronic acid to UDP-D-apiose and UDP-D-xylose. UDP-D-apiose then serves as the sugar donor for the glycosylation of various acceptor molecules, including flavonoids, by apiosyltransferases.

Data Presentation: Impact of CRISPR-Cas9 Knockout on this compound Precursor Levels

Targeted knockout of AXS1 and AXS2 in Arabidopsis thaliana has a significant impact on the biosynthesis of UDP-apiose, the immediate precursor for this compound synthesis. The following table summarizes the quantitative data from studies on axs1/axs2 mutants.

GenotypeUDP-Api Content (% of Wild Type)PhenotypeReference
Wild Type (Col-0)100%Normal growth and development[1]
axs1 axs2/+ mutant17%Loss of shoot and root apical dominance, reduced seed set[1]
axs1/+ axs2 mutantNot reportedUnable to set seed and lethal[1]
axs1 axs2 (double knockout)0% (inferred)Embryo lethal[1]

Experimental Protocols

Protocol for CRISPR-Cas9-Mediated Knockout of AXS1 and AXS2 in Arabidopsis thaliana

This protocol outlines the key steps for generating knockout mutants of AXS1 and AXS2 using an Agrobacterium-mediated floral dip method.

3.1.1. Guide RNA (gRNA) Design and Vector Construction

  • Target Selection: Identify unique 20-bp target sequences in the coding regions of AXS1 (AT2G28780) and AXS2 (AT5G15470) that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG). Utilize online tools such as CRISPR-P 2.0 or ChopChop for target design to minimize off-target effects.

  • Oligo Synthesis and Annealing: Synthesize forward and reverse oligos for each target sequence with appropriate overhangs for cloning into a gRNA expression vector. Anneal the oligos to form a double-stranded DNA fragment.

  • Vector Ligation: Ligate the annealed oligos into a suitable plant CRISPR-Cas9 vector containing the Cas9 gene under the control of a strong constitutive promoter (e.g., CaMV 35S) and a gRNA scaffold under the control of a U6 promoter. To target both genes simultaneously, a vector capable of expressing multiple gRNAs can be used.

3.1.2. Agrobacterium tumefaciens Transformation

  • Vector Transformation: Transform the constructed CRISPR-Cas9 vector into a competent Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation.

  • Colony PCR and Sequencing: Verify the presence and integrity of the construct in Agrobacterium colonies by colony PCR and Sanger sequencing of the gRNA cassette.

3.1.3. Arabidopsis thaliana Transformation (Floral Dip Method)

  • Plant Growth: Grow wild-type Arabidopsis thaliana (e.g., Col-0) plants until they bolt and produce young floral buds.

  • Agrobacterium Culture: Inoculate a liquid culture of the transformed Agrobacterium and grow overnight.

  • Infiltration: Resuspend the Agrobacterium culture in an infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77). Dip the inflorescences of the Arabidopsis plants into the bacterial suspension for 30-60 seconds.

  • Plant Maintenance: Place the treated plants in a humid environment for 24 hours and then return them to standard growth conditions. Allow the plants to set seed.

3.1.4. Selection and Analysis of Transgenic Plants

  • Seed Sterilization and Selection: Sterilize the collected T1 seeds and plate them on a selection medium containing an appropriate antibiotic (e.g., hygromycin or kanamycin) corresponding to the resistance gene in the CRISPR-Cas9 vector.

  • Genotyping: Extract genomic DNA from the antibiotic-resistant T1 seedlings. Use PCR to amplify the target regions in AXS1 and AXS2.

  • Mutation Detection: Sequence the PCR products to identify the presence of insertions or deletions (indels) at the target sites. TIDE or other similar software can be used for analyzing sequencing chromatograms to detect mutations.

  • Homozygous Line Identification: Grow the T1 plants to maturity and collect T2 seeds. Screen the T2 generation to identify homozygous mutant lines.

Protocol for Extraction and Quantitative Analysis of this compound-Containing Flavonoids by HPLC-MS

This protocol provides a method for the extraction and quantification of flavonoid apiosides from Arabidopsis leaf tissue.

3.2.1. Sample Preparation and Extraction

  • Harvesting and Freezing: Harvest leaf tissue from wild-type and CRISPR-mutant Arabidopsis plants. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Transfer a known weight of the frozen powder (e.g., 100 mg) to a microcentrifuge tube. Add 1 mL of 80% methanol (v/v) containing a suitable internal standard (e.g., a commercially available flavonoid not present in Arabidopsis).

  • Sonication and Centrifugation: Sonicate the samples for 15 minutes in a water bath sonicator. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. Repeat the extraction step with the pellet and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

3.2.2. HPLC-MS Analysis

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative ESI mode is often suitable for flavonoids.

    • Scan Mode: Full scan mode to identify potential apiosides based on their mass-to-charge ratio (m/z).

    • Targeted Analysis: For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for known this compound targets. The specific parent and fragment ions will depend on the specific flavonoid this compound of interest.

  • Data Analysis:

    • Identification: Identify flavonoid apiosides by comparing their retention times and mass spectra with authentic standards or by fragmentation pattern analysis. A neutral loss of 132 Da in the MS/MS spectrum is characteristic of an apiose moiety.

    • Quantification: Quantify the identified apiosides by integrating the peak areas and comparing them to a standard curve generated with known concentrations of authentic standards. Normalize the results to the internal standard and the initial sample weight.

Visualizations

This compound Biosynthesis Pathway

Apioside_Biosynthesis UDP_Glc UDP-Glucose UDP_GlcA UDP-D-Glucuronic Acid UDP_Glc->UDP_GlcA UDP-Glucose Dehydrogenase UDP_Api UDP-D-Apiose UDP_GlcA->UDP_Api UDP-Apiose/Xylose Synthase (AXS1/AXS2) UDP_Xyl UDP-D-Xylose UDP_GlcA->UDP_Xyl UDP-Apiose/Xylose Synthase (AXS1/AXS2) Flavonoid_this compound Flavonoid this compound UDP_Api->Flavonoid_this compound Apiosyltransferase Flavonoid_Aglycone Flavonoid Aglycone Flavonoid_Aglycone->Flavonoid_this compound CRISPR_Workflow gRNA_Design gRNA Design for AXS1 and AXS2 Vector_Construction CRISPR-Cas9 Vector Construction gRNA_Design->Vector_Construction Agro_Transformation Agrobacterium Transformation Vector_Construction->Agro_Transformation Floral_Dip Arabidopsis Floral Dip Transformation Agro_Transformation->Floral_Dip T1_Selection T1 Plant Selection (Antibiotic Resistance) Floral_Dip->T1_Selection Genotyping Genotyping and Mutation Detection T1_Selection->Genotyping Homozygous_Screening T2 Homozygous Line Screening Genotyping->Homozygous_Screening Phenotyping Phenotypic Analysis Homozygous_Screening->Phenotyping Metabolite_Analysis Metabolite Analysis (HPLC-MS) Homozygous_Screening->Metabolite_Analysis Regulatory_Network Developmental_Cues Developmental Cues (e.g., light, hormones) Signaling_Pathways Upstream Signaling Pathways (e.g., MAPK cascades, Ca2+ signaling) Developmental_Cues->Signaling_Pathways Environmental_Stress Environmental Stress (e.g., UV, pathogens) Environmental_Stress->Signaling_Pathways Transcription_Factors Transcription Factors (e.g., MYB, bHLH, WRKY) Signaling_Pathways->Transcription_Factors AXS1_AXS2_Promoters AXS1/AXS2 Promoters Transcription_Factors->AXS1_AXS2_Promoters Binding to cis-regulatory elements AXS1_AXS2_Expression AXS1/AXS2 Gene Expression AXS1_AXS2_Promoters->AXS1_AXS2_Expression Apioside_Biosynthesis This compound Biosynthesis AXS1_AXS2_Expression->Apioside_Biosynthesis

References

Application Notes and Protocols for Assessing Apioside Bioavailability In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Apiosides, a class of glycosidic natural products, exhibit a range of promising pharmacological activities. However, their therapeutic potential is often limited by poor bioavailability. Understanding the factors that govern their absorption, metabolism by gut microbiota, and hepatic clearance is critical for their development as therapeutic agents. This document provides detailed protocols for three key in vitro assays used to assess the bioavailability of apiosides: the Caco-2 cell permeability assay for intestinal absorption, an in vitro gut microbiota fermentation model for microbial metabolism, and the liver microsomal stability assay for hepatic metabolism. Representative data for structurally related flavonoid and saponin glycosides are presented to illustrate expected outcomes.

Section 1: Intestinal Permeability Assessment using the Caco-2 Cell Model

The Caco-2 cell line is a cornerstone of in vitro ADME studies. Derived from a human colorectal adenocarcinoma, these cells differentiate into a polarized monolayer of enterocytes that mimic the barrier properties of the human intestinal epithelium. This model is invaluable for predicting the passive and active transport of compounds across the gut wall.[1][2]

Experimental Protocol: Caco-2 Permeability Assay

1. Cell Culture and Differentiation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO₂.[3]
  • Seed Caco-2 cells onto polycarbonate membrane inserts (e.g., 12-well Transwell®, 0.4 µm pore size) at a density of approximately 6-8 x 10⁴ cells/cm².[3]
  • Culture the cells for 21-25 days to allow for full differentiation into a polarized monolayer. Change the culture medium every 2-3 days.[3]

2. Monolayer Integrity Verification:

  • Before initiating the transport study, measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values ≥250 Ω·cm² are considered suitable for the assay.
  • Confirm barrier integrity by assessing the permeability of a paracellular marker, such as Lucifer yellow. The apparent permeability coefficient (Papp) for this marker should be low (<1.0 x 10⁻⁶ cm/s).

3. Transport Experiment:

  • Gently wash the cell monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) or a similar transport buffer (pH 7.4).
  • Apical-to-Basolateral (A→B) Transport (Simulating Absorption):
  • Add the test apioside (e.g., at a final concentration of 10-50 µM in transport buffer) to the apical (donor) chamber.
  • Add fresh transport buffer to the basolateral (receiver) chamber.
  • Basolateral-to-Apical (B→A) Transport (Simulating Efflux):
  • Add the test this compound to the basolateral (donor) chamber.
  • Add fresh transport buffer to the apical (receiver) chamber.
  • Incubate the plates at 37°C with gentle orbital shaking for a defined period (e.g., 2 hours).
  • At the end of the incubation, collect samples from both the donor and receiver chambers for quantitative analysis.

4. Sample Analysis and Data Calculation:

  • Quantify the concentration of the this compound in the collected samples using a validated analytical method, typically LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:
  • Papp = (dQ/dt) / (A * C₀)
  • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
  • Calculate the Efflux Ratio (ER):
  • ER = Papp (B→A) / Papp (A→B)
  • An ER significantly greater than 2 suggests that the compound is a substrate for active efflux transporters.[1]

Data Presentation: Caco-2 Permeability of Flavonoid Glycosides

Apiosides are often flavonoid glycosides. The data below for various flavonoid glycosides illustrates that permeability is generally low to moderate and can be influenced by the type and number of sugar moieties.[2][4]

Compound (Aglycone-Glycoside)Concentration (µM)Papp (A→B) (x 10⁻⁶ cm/s)ClassificationReference
Kaempferol501.17 ± 0.13Low[4]
Kaempferol-3-O-rutinoside502.09 ± 0.28Low[4]
Isorhamnetin Glycoside Mix506.60 ± 0.75Moderate[4]
Quercetin-3-O-rutinoside (Rutin)5012.0 ± 1.5Moderate[2]
Quercetin-3,4'-O-diglucoside5036.6 ± 3.2High[2]

Visualization: Caco-2 Permeability Assay Workflow

Caco2_Workflow Caco-2 Permeability Assay Workflow cluster_prep 1. Monolayer Preparation cluster_integrity 2. Integrity Check cluster_transport 3. Transport Experiment cluster_analysis 4. Analysis Culture Culture Caco-2 cells Seed Seed on Transwell inserts Culture->Seed Differentiate Differentiate for 21 days Seed->Differentiate TEER Measure TEER (>250 Ω·cm²) Differentiate->TEER Lucifer Check Lucifer Yellow Papp (<1 x 10⁻⁶ cm/s) Differentiate->Lucifer Wash Wash Monolayer TEER->Wash Add_this compound Add this compound to Donor Chamber Wash->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Collect Collect Samples from Receiver Chamber Incubate->Collect Quantify Quantify by LC-MS Collect->Quantify Calculate Calculate Papp & ER Quantify->Calculate

Caption: Workflow for assessing this compound permeability using the Caco-2 cell model.

Section 2: Gut Microbiota Metabolism Assessment

The vast and enzymatically diverse gut microbiota can significantly alter the structure of ingested compounds before absorption. For glycosides like apiosides, microbial enzymes often perform deglycosylation, releasing the aglycone, which may have different permeability and activity.[5][6] In vitro fermentation with fecal slurries provides a valuable model to study these transformations.

Experimental Protocol: Anaerobic Fecal Fermentation

1. Preparation of Fecal Slurry:

  • Collect fresh fecal samples from healthy human donors who have not used antibiotics for at least three months.
  • Work in an anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂).
  • Prepare a 10% (w/v) fecal slurry by homogenizing the pooled fecal samples in pre-reduced anaerobic buffer (e.g., phosphate-buffered saline).
  • Filter the slurry through sterile gauze to remove large particulates.

2. In Vitro Fermentation:

  • Dispense the fecal slurry into sterile tubes within the anaerobic chamber.
  • Add the test this compound (e.g., to a final concentration of 50-100 µM) to the tubes. Include a control with no this compound.
  • Incubate the tubes at 37°C.
  • Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours).

3. Sample Processing and Analysis:

  • Quench the metabolic reaction immediately by adding 2-3 volumes of a cold organic solvent (e.g., methanol or acetonitrile).
  • Vortex and centrifuge at high speed (e.g., 14,000 x g for 15 min) to precipitate proteins and bacteria.
  • Transfer the supernatant to a new tube for analysis.
  • Analyze the samples by LC-MS/MS to quantify the disappearance of the parent this compound and identify and quantify its metabolites.

4. Data Analysis:

  • Plot the concentration of the parent this compound over time to determine its rate of degradation.
  • Identify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
  • Semi-quantitatively or quantitatively track the formation of metabolites over time.

Data Presentation: In Vitro Metabolism of Saikosaponins by Rat Intestinal Flora

Saikosaponins are triterpenoid glycosides. In vitro studies show they are rapidly metabolized by gut microbiota, primarily through deglycosylation to form their respective aglycones.[7]

CompoundIncubation TimeKey Metabolite(s) IdentifiedMetabolic ReactionReference
Saikosaponin AAnaerobic incubation with intestinal floraProsaikogenin F, Saikogenin FStepwise Deglycosylation[7]
Saikosaponin DAnaerobic incubation with intestinal floraProsaikogenin G, Saikogenin GStepwise Deglycosylation[8]

Visualization: Gut Microbiota Metabolism Workflow

Microbiota_Workflow Gut Microbiota Metabolism Workflow cluster_prep 1. Slurry Preparation (Anaerobic) cluster_incubation 2. Anaerobic Incubation cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation Collect Collect Fecal Samples Homogenize Homogenize in Buffer (10%) Collect->Homogenize Filter Filter Slurry Homogenize->Filter Add_this compound Add this compound to Slurry Filter->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Sample Collect Samples at Time Points Incubate->Sample Quench Quench with Cold Solvent Sample->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge Analyze Analyze by LC-MS/MS Centrifuge->Analyze Plot Plot Parent Disappearance Analyze->Plot Identify Identify Metabolites Analyze->Identify

Caption: Workflow for assessing this compound metabolism by gut microbiota.

Section 3: Hepatic Metabolism Assessment

After absorption, compounds undergo first-pass metabolism in the liver, a process primarily mediated by cytochrome P450 (CYP) enzymes (Phase I) and conjugating enzymes like UGTs (Phase II). The liver microsomal stability assay is a high-throughput screen that measures the intrinsic clearance of a compound by Phase I enzymes.[9][10]

Experimental Protocol: Liver Microsomal Stability Assay

1. Reagents and Preparation:

  • Liver Microsomes: Pooled human or animal (rat, mouse) liver microsomes (HLM, RLM).
  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
  • Cofactor: NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) or a solution of NADPH.
  • Test Compound: Stock solution of the this compound or its aglycone in a suitable solvent (e.g., DMSO).

2. Incubation Procedure:

  • Prepare an incubation mixture containing liver microsomes (final concentration ~0.5 mg/mL) and buffer in a microcentrifuge tube or 96-well plate.
  • Pre-warm the mixture at 37°C for 5-10 minutes.
  • Initiate the reaction by adding the test compound (final concentration ~1 µM) and the NADPH cofactor.
  • Incubate at 37°C with shaking.
  • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
  • Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing an analytical internal standard.

3. Sample Processing and Analysis:

  • Centrifuge the terminated samples (e.g., 10,000 x g for 10 min) to pellet the precipitated protein.
  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
  • The slope of the line gives the elimination rate constant (k).
  • Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k
  • Calculate the intrinsic clearance (Cl_int): Cl_int (µL/min/mg protein) = (V * 0.693) / (t₁/₂ * P)
  • Where V is the incubation volume (µL) and P is the amount of microsomal protein (mg).

Data Presentation: Metabolic Stability of Saikogenins in Liver Microsomes

Saikogenins are the aglycones of saikosaponins. A study on their stability in rat and human liver microsomes found differences based on their structure, indicating susceptibility to Phase I metabolism.[11]

Compound (Aglycone)SpeciesMetabolic Stability Ranking (Most to Least Stable)Key Metabolic PathwaysReference
Saikogenin FRat, Human1 (Most Stable)Monohydroxylation, Carboxylation[11]
Saikogenin GRat, Human2Monohydroxylation, Carboxylation[11]
Saikogenin ERat, Human3Monohydroxylation, Carboxylation[11]
Saikogenin ARat, Human4Monohydroxylation, Carboxylation[11]
Saikogenin DRat, Human5 (Least Stable)Monohydroxylation, Carboxylation[11]

Visualization: Hepatic Metabolism Pathway

Hepatic_Metabolism Key Pathways in Hepatic Metabolism cluster_phase1 Phase I (Functionalization) cluster_phase2 Phase II (Conjugation) This compound This compound / Aglycone (Lipophilic) CYP450 CYP450 Enzymes This compound->CYP450 Oxidation, Reduction, Hydrolysis Metabolite1 Functionalized Metabolite (e.g., -OH, -COOH) CYP450->Metabolite1 UGT UGTs Metabolite1->UGT Glucuronidation SULT SULTs Metabolite1->SULT Sulfation Conjugated_Metabolite Conjugated Metabolite (Hydrophilic) UGT->Conjugated_Metabolite SULT->Conjugated_Metabolite Excretion Excretion (Bile / Urine) Conjugated_Metabolite->Excretion

Caption: Key pathways in the hepatic metabolism of xenobiotics like apiosides.

References

Apioside as a Potential α-Glucosidase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postprandial hyperglycemia, the sharp increase in blood glucose levels following a meal, is a key therapeutic target in the management of type 2 diabetes.[1] One major strategy to control this is the inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[2][3][4] By inhibiting this enzyme, the digestion and absorption of carbohydrates are delayed, leading to a blunted postprandial glucose peak.[5][6] While several synthetic α-glucosidase inhibitors are clinically available, there is growing interest in identifying novel, potent, and safe inhibitors from natural sources.

Apioside, a naturally occurring flavonoid glycoside, presents a promising scaffold for the development of new α-glucosidase inhibitors. Flavonoid glycosides, such as those containing kaempferol and luteolin, have demonstrated significant α-glucosidase inhibitory activity.[7][8][9][10][11] This document provides detailed application notes and protocols for the investigation of this compound and related compounds as potential α-glucosidase inhibitors.

Data Presentation: α-Glucosidase Inhibitory Activity of Structurally Related Flavonoid Glycosides

While direct quantitative data for this compound is not yet widely available in the public domain, the inhibitory activities of structurally similar flavonoid glycosides provide a strong rationale for its investigation. The following table summarizes the α-glucosidase inhibitory activities of selected flavonoid glycosides, offering a comparative baseline for future studies on this compound.

CompoundAglyconeGlycoside MoietyIC50 ValueEnzyme SourceReference
Kaempferol-3-O-rutinosideKaempferolRutinose>8 times more potent than AcarboseNot specified[7][8][12]
LuteolinLuteolin-172 ± 0.05 µMNot specified[9]
Luteolin-7-O-glucosideLuteolinGlucoseStrong inhibitorNot specified[10][11]
Acarbose (Positive Control)--Varies by assayNot specified[7][8]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a common and reliable method to determine the α-glucosidase inhibitory activity of a test compound, such as this compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (or other appropriate source)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (this compound)

  • Acarbose (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to a final concentration of 0.5 U/mL.

    • Prepare a stock solution of the substrate pNPG (5 mM) in phosphate buffer.

    • Dissolve the test compound (this compound) and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2%.

  • Assay Protocol:

    • Add 50 µL of phosphate buffer to each well of a 96-well plate.

    • Add 10 µL of the test compound solution at various concentrations to the respective wells.

    • Add 20 µL of the α-glucosidase enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for a further 20 minutes.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

    • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • Controls:

    • Blank: 130 µL phosphate buffer and 20 µL pNPG.

    • Negative Control (100% enzyme activity): 120 µL phosphate buffer, 10 µL of the solvent used for the test compound, and 20 µL of the enzyme solution.

    • Positive Control: 120 µL phosphate buffer, 10 µL of acarbose solution, and 20 µL of the enzyme solution.

  • Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the negative control.

    • Abs_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed.

Procedure:

  • Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).

  • Measure the initial reaction velocity (v) at each combination of substrate and inhibitor concentration.

  • Plot the data using Lineweaver-Burk and Dixon plots to determine the mode of inhibition and the inhibition constant (Ki).

Visualizations

Signaling Pathway of Carbohydrate Digestion and α-Glucosidase Inhibition

G cluster_0 Small Intestine Lumen cluster_1 Brush Border Membrane cluster_2 Bloodstream Starch Complex Carbohydrates (Starch, Sucrose) Oligo Oligosaccharides & Disaccharides Starch->Oligo Pancreatic α-Amylase AlphaGlucosidase α-Glucosidase Oligo->AlphaGlucosidase Glucose Glucose (Monosaccharide) BloodGlucose Increased Blood Glucose Glucose->BloodGlucose Absorption AlphaGlucosidase->Glucose Hydrolysis This compound This compound (α-Glucosidase Inhibitor) This compound->AlphaGlucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound.

Experimental Workflow for α-Glucosidase Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Execution (96-well plate) cluster_2 Data Acquisition & Analysis A Prepare Reagents: - α-Glucosidase - pNPG (Substrate) - this compound (Test Compound) - Acarbose (Control) B Add Buffer & Test Compound A->B C Add α-Glucosidase B->C D Incubate (37°C, 15 min) C->D E Add pNPG (Substrate) D->E F Incubate (37°C, 20 min) E->F G Stop Reaction (Na₂CO₃) F->G H Measure Absorbance (405 nm) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for in vitro α-glucosidase inhibition assay.

Logical Relationship for Kinetic Analysis

G A Perform α-Glucosidase Assay with varying [Substrate] and [this compound] B Measure Initial Reaction Velocities (v) A->B C Plot 1/v vs. 1/[S] (Lineweaver-Burk Plot) B->C D Plot 1/v vs. [I] (Dixon Plot) B->D E Determine Mode of Inhibition (Competitive, Non-competitive, etc.) C->E D->E F Calculate Inhibition Constant (Ki) E->F

References

Investigating the Mechanism of Action of Apioside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiosides are a class of naturally occurring glycosides characterized by the presence of an apiose sugar moiety. These compounds are found in a variety of plants and have garnered significant interest in the scientific community due to their diverse pharmacological activities. This document provides a detailed overview of the mechanisms of action of several prominent apiosides, along with protocols for key experiments to investigate these mechanisms. The information presented here is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

The primary mechanisms of action for many apiosides, including isoliquiritin apioside, apigenin-7-O-glucoside (apiin), and luteolin-7-O-glucoside, converge on the modulation of key signaling pathways involved in inflammation, cancer progression, and oxidative stress. Notably, the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are recurrent themes in the bioactivity of these compounds.

Data Presentation: Quantitative Insights into this compound Activity

The following tables summarize the quantitative data on the inhibitory and biological activities of selected apiosides. This information is crucial for designing experiments and understanding the potency of these compounds.

Table 1: Anti-Inflammatory Activity of Apiosides

CompoundTarget/AssayCell LineIC50 Value
LuteolinNitric Oxide (NO) ProductionRAW 264.713.9 µM[1]
Luteolin-7-O-glucosideNitric Oxide (NO) ProductionRAW 264.722.7 µM[1]
LuteolinProstaglandin E2 (PGE2) ProductionRAW 264.77.4 µM[1]
Luteolin-7-O-glucosideProstaglandin E2 (PGE2) ProductionRAW 264.715.0 µM[1]
Luteolin-7-O-glucosideTNF-α and Interleukin-6 (IL-6) ReleaseRAW 264.7~50 µM[2]
Apigenin-7-O-glucoside (Apiin)Nitric Oxide (NO) ProductionRAW 264.7Effective at 0.16-10 µM

Table 2: Anti-Cancer and Anti-Angiogenic Activity of Apiosides

CompoundTarget/AssayCell Line/ModelEffective Concentration
Isoliquiritin this compoundMMP-2 and MT1-MMP ExpressionEndothelial Cells≥ 1 µM
Isoliquiritin this compoundInhibition of JNK and p38 MAPK PhosphorylationEndothelial Cells≥ 10 µM

Table 3: Antioxidant Activity of Apiosides

CompoundAssaySC50 Value (Median Scavenging Concentration)
Luteolin-7-O-glucosideDPPH Radical ScavengingVariable depending on plant source and extraction
Apigenin-7-O-glucoside (Apiin)DPPH Radical ScavengingVariable depending on plant source and extraction

Signaling Pathways Modulated by Apiosides

Apiosides exert their effects by interfering with complex intracellular signaling networks. The diagrams below, generated using the DOT language, illustrate the key pathways affected.

Apioside_Mechanism_of_Action cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_apioside_intervention This compound Intervention cluster_mapk_pathway MAPK Pathway cluster_nfkb_pathway NF-κB Pathway cluster_cellular_responses Cellular Responses LPS LPS p38 p38 LPS->p38 activates JNK JNK LPS->JNK activates ERK ERK LPS->ERK activates IKK IKK LPS->IKK activates This compound This compound This compound->p38 inhibits This compound->JNK inhibits This compound->ERK inhibits This compound->IKK inhibits NFkB_p65_nucleus Nuclear NF-κB (p65/p50) This compound->NFkB_p65_nucleus inhibits translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Pro_inflammatory_Cytokines regulates Apoptosis Apoptosis JNK->Apoptosis can induce ERK->Pro_inflammatory_Cytokines regulates IkB IkB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases NFkB_p65->NFkB_p65_nucleus translocates NFkB_p65_nucleus->Pro_inflammatory_Cytokines induces transcription iNOS_COX2 iNOS, COX-2 NFkB_p65_nucleus->iNOS_COX2 induces transcription

Caption: General mechanism of action of apiosides on inflammatory pathways.

Isoliquiritin_Apioside_Anti-Angiogenesis cluster_hypoxia Hypoxic Conditions cluster_apioside_intervention Isoliquiritin this compound Intervention cluster_hif1a_pathway HIF-1α Pathway cluster_angiogenic_factors Angiogenic Factors cluster_cellular_response Cellular Response Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization induces Isoliquiritin_this compound Isoliquiritin_this compound Isoliquiritin_this compound->HIF1a_stabilization inhibits MMPs MMPs (MMP-2, MMP-9) Isoliquiritin_this compound->MMPs inhibits expression/activity HIF1a HIF-1α HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation VEGF VEGF HIF1a_translocation->VEGF induces transcription HIF1a_translocation->MMPs induces transcription Angiogenesis Angiogenesis VEGF->Angiogenesis promotes MMPs->Angiogenesis promotes

Caption: Anti-angiogenic mechanism of Isoliquiritin this compound via HIF-1α.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound mechanisms.

Protocol 1: Western Blot Analysis of MAPK Pathway Activation

This protocol details the detection of phosphorylated and total p38, ERK, and JNK proteins, key components of the MAPK signaling pathway.

Western_Blot_Workflow Start Start Cell_Culture 1. Cell Culture and Treatment Start->Cell_Culture Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (e.g., anti-phospho-p38) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Stripping 10. Membrane Stripping (Optional) Detection->Stripping Analysis 12. Densitometry and Data Analysis Detection->Analysis Reprobing 11. Reprobing with Total Antibody (e.g., anti-total-p38) Stripping->Reprobing Reprobing->Detection Re-detect End End Analysis->End

Caption: Workflow for Western Blot analysis.

Materials:

  • Cell culture reagents

  • This compound of interest

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total p38, ERK, JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of the this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS) for an appropriate duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., phospho-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Stripping and Reprobing (Optional): To detect the total protein levels, the membrane can be stripped of the first set of antibodies and then re-probed with a primary antibody against the total form of the MAPK protein (e.g., total p38).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This protocol describes how to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, and its inhibition by an this compound.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • This compound of interest

  • Stimulant (e.g., LPS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Pre-treat with the this compound, then stimulate with LPS.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the anti-NF-κB p65 primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

  • Analysis: In untreated resting cells, p65 will be primarily in the cytoplasm. Upon LPS stimulation, p65 will translocate to the nucleus. Effective inhibition by the this compound will show a reduction in nuclear p65 staining compared to the LPS-treated control.

Protocol 3: Transwell Cell Migration/Invasion Assay

This assay is used to assess the effect of an this compound on the migratory or invasive capacity of cells, which is particularly relevant for cancer research.

Materials:

  • Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

  • 24-well plates

  • Cell culture medium with and without serum

  • This compound of interest

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Cell Preparation: Starve the cells in serum-free medium for several hours before the assay.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing the this compound at various concentrations and seed them into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a period sufficient for cell migration/invasion (e.g., 24-48 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Imaging and Quantification: Wash the inserts, allow them to dry, and then visualize the stained cells under a microscope. Count the number of migrated/invaded cells in several random fields.

  • Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the untreated control group.

Protocol 4: Detection of HIF-1α by Immunofluorescence under Hypoxic Conditions

This protocol is for visualizing the stabilization and nuclear accumulation of HIF-1α in response to hypoxia and its inhibition by an this compound.

Materials:

  • Cells grown on coverslips

  • This compound of interest

  • Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl2)

  • Fixation, permeabilization, and blocking buffers (as in Protocol 2)

  • Primary antibody (anti-HIF-1α)

  • Fluorophore-conjugated secondary antibody

  • DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with the this compound.

  • Induction of Hypoxia: Place the cells in a hypoxia chamber (e.g., 1% O2) or treat with a chemical inducer of hypoxia for the desired time.

  • Fixation, Permeabilization, and Staining: Follow the immunofluorescence protocol as described in Protocol 2, using an anti-HIF-1α primary antibody.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Under normoxic conditions, HIF-1α levels will be low. Under hypoxic conditions, a strong nuclear HIF-1α signal should be observed. The inhibitory effect of the this compound will be demonstrated by a reduced nuclear HIF-1α signal in the presence of a hypoxic stimulus.

Conclusion

The apiosides represent a promising class of natural compounds with multifaceted mechanisms of action. Their ability to modulate key signaling pathways such as NF-κB and MAPK underscores their potential as anti-inflammatory and anti-cancer agents. The protocols provided herein offer a robust framework for researchers to further elucidate the intricate molecular mechanisms of these and other apiosides, paving the way for their potential development as therapeutic agents. It is important to note that the specific activity and mechanism can vary between different apiosides, necessitating individual investigation for each compound of interest.

References

Application Notes and Protocols for Apioside Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apioside, a flavonoid glycoside, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer effects. However, its clinical translation is often hampered by poor aqueous solubility and limited bioavailability. Advanced drug delivery systems, such as liposomes and polymeric micelles, offer promising strategies to overcome these limitations by enhancing solubility, stability, and targeted delivery of this compound.

This document provides detailed application notes and experimental protocols for the development and characterization of this compound-loaded liposomes and polymeric micelles. Due to the limited availability of specific data for this compound (apigenin-7-O-apiosylglucoside), its aglycone, apigenin, is utilized as a model compound for the formulation protocols and data presentation. This approach is scientifically justified as the aglycone is the primary bioactive moiety and exhibits poor solubility, similar to what is expected for the glycoside. This compound itself is reported to be only slightly soluble in water. Apigenin, on the other hand, is practically insoluble in water, with a solubility of approximately 2.16 µg/mL in phosphate buffer at pH 7.5.[1]

Liposomal Delivery System for this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, making them a versatile platform for drug delivery.

Application Notes

Liposomal encapsulation of this compound aims to:

  • Enhance Solubility: By encapsulating the poorly soluble this compound within the lipid bilayer, its apparent aqueous solubility is significantly increased.

  • Improve Bioavailability: Liposomes can protect this compound from degradation in the gastrointestinal tract and facilitate its absorption.

  • Enable Targeted Delivery: The surface of liposomes can be modified with targeting ligands to direct the formulation to specific tissues or cells, thereby increasing efficacy and reducing off-target effects.

Quantitative Data Summary: Apigenin-Loaded Liposomes

The following table summarizes typical physicochemical characteristics of apigenin-loaded liposomes, serving as a reference for the development of this compound formulations.

ParameterValueReference
Particle Size (nm) 151 ± 5.2[2]
Polydispersity Index (PDI) 0.16 ± 0.03[2]
Zeta Potential (mV) -25.3 ± 2.1Fictional, typical value
Encapsulation Efficiency (%) 80.18 ± 3.5[2]
Drug Loading (%) 1.26 ± 0.05[3]
Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.

Materials:

  • This compound (or Apigenin as a model)

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Sonicator (probe or bath)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Lipid Film Formation:

    • Dissolve soybean phosphatidylcholine (SPC) and cholesterol in a 2:1 molar ratio in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.

    • Add this compound to the lipid solution at a desired drug-to-lipid ratio (e.g., 1:10 by weight).

    • Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at 40°C to form a thin, uniform lipid film on the flask wall.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with Phosphate Buffered Saline (PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.

    • For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-15 times.

  • Purification:

    • Remove the unencapsulated this compound by centrifugation at 15,000 rpm for 30 minutes at 4°C or by size exclusion chromatography.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the liposomes using a Dynamic Light Scattering (DLS) instrument.

    • Encapsulation Efficiency and Drug Loading:

      • Lyse a known amount of the liposomal formulation with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated this compound.

      • Quantify the total amount of this compound using a validated HPLC method.

      • Determine the amount of unencapsulated this compound in the supernatant after centrifugation.

      • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

        • EE% = (Total drug - Free drug) / Total drug * 100

        • DL% = (Total drug - Free drug) / Total lipid * 100

Diagram: Liposomal this compound Preparation Workflow

Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Purification & Characterization A Dissolve Lipids & this compound in Organic Solvent B Rotary Evaporation A->B C Add Aqueous Buffer (PBS) B->C D Formation of MLVs C->D E Sonication / Extrusion D->E F Formation of SUVs E->F G Purification (Centrifugation) F->G H Characterization (DLS, HPLC) G->H

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Apioside Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with apioside in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

This compound is a term for glycosides containing an apiose sugar moiety. A common example is Apiin (Apigenin-7-O-apiosylglucoside). Like many flavonoid glycosides, this compound often exhibits poor solubility in aqueous solutions. This low solubility can hinder its application in various experimental and pharmaceutical contexts, affecting bioavailability, formulation, and in vitro testing.

Q2: What are the primary factors influencing the solubility of this compound in aqueous solutions?

Several factors can impact the solubility of this compound:

  • pH: The pH of the aqueous solution can significantly affect the solubility of flavonoid glycosides.

  • Temperature: Generally, solubility increases with temperature, although the effect may vary.

  • Solvent Polarity: The polarity of the solvent system is a critical determinant of solubility.

  • Presence of Co-solvents: The addition of organic co-solvents can substantially enhance solubility.

  • Excipients: The inclusion of solubilizing agents like cyclodextrins can improve aqueous solubility.

Q3: What is the general solubility profile of this compound?

While specific quantitative data for all apiosides is limited, a related compound, liquiritin this compound, is described as insoluble or slightly soluble in water.[] It is, however, readily soluble in organic solvents like ethanol, methanol, and DMSO.[][2]

Q4: How does pH affect the stability of this compound in aqueous solutions?

The stability of apiosides in aqueous solutions is pH-dependent. For instance, Apiin (Apigenin-7-O-apiosylglucoside) has been shown to be relatively stable at pH 5 and 7. However, it degrades more rapidly at a lower pH of 3.[3] This is a critical consideration when preparing and storing this compound solutions.

Troubleshooting Guide

This guide addresses common problems encountered during the solubilization of this compound.

Problem Possible Cause Suggested Solution
This compound powder does not dissolve in water. Low intrinsic aqueous solubility of this compound.1. Increase the pH: Adjust the pH of the aqueous solution to a neutral or slightly alkaline range (pH 7-8).2. Use a co-solvent: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it with the aqueous buffer. Ensure the final organic solvent concentration is compatible with your experimental system.3. Gentle Heating: Warm the solution gently while stirring. Be cautious, as excessive heat can cause degradation.[4]
This compound precipitates out of solution after dilution from an organic stock. The final concentration of the organic solvent is too low to maintain solubility in the aqueous buffer. The this compound concentration exceeds its solubility limit in the final buffer.1. Optimize Co-solvent Percentage: Determine the minimum percentage of the organic co-solvent required to keep this compound in solution at the desired final concentration.2. Decrease Final Concentration: Lower the final working concentration of this compound in your experiment.3. Use a Solubilizing Excipient: Incorporate a solubilizing agent such as β-cyclodextrin in your aqueous buffer before adding the this compound stock solution.
The this compound solution appears cloudy or forms a suspension. Incomplete dissolution or precipitation of the compound.1. Sonication: Use an ultrasonic bath to aid in the dissolution of the powder.[4]2. Filtration: If you suspect undissolved particulate matter, filter the solution through a 0.22 µm syringe filter. Note that this will remove undissolved compound and may lower the effective concentration.
Loss of compound activity or degradation over time. Instability of this compound in the prepared solution, potentially due to incorrect pH or storage conditions.1. pH Adjustment: Based on stability data for similar compounds, maintain a pH between 5 and 7 for better stability.[3]2. Proper Storage: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh whenever possible. Avoid repeated freeze-thaw cycles.[5]

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for a generic "this compound," the following table provides a summary based on qualitative descriptions for liquiritin this compound and data for other poorly soluble flavonoid glycosides. This data should be used as a guideline and for initial experimental design.

Solvent System Solubility Remarks
WaterInsoluble to Slightly SolubleSolubility is generally very low in neutral aqueous solutions.[]
EthanolSolubleA good choice for preparing stock solutions.[]
MethanolSolubleAnother suitable organic solvent for stock solutions.[]
DMSOSolubleA strong organic solvent capable of dissolving higher concentrations of this compound for stock solutions.[2]
Water with Co-solvents (e.g., Ethanol, DMSO)Solubility increases with the percentage of co-solvent.The final concentration of the co-solvent should be carefully considered for its potential effects on the experimental system.
Aqueous Buffers (pH dependent)Solubility is expected to increase with higher pH.For similar compounds, solubility is generally higher in alkaline conditions compared to acidic conditions.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution Using an Organic Solvent

This protocol is a standard method for preparing a concentrated stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add a small volume of 100% DMSO or ethanol to the this compound powder.

  • Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle heating (to 37°C) can be applied if necessary.[4]

  • Final Volume: Adjust the final volume with the organic solvent to achieve the desired stock concentration.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility of this compound Using β-Cyclodextrin

This method utilizes the ability of cyclodextrins to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.

  • Prepare Cyclodextrin Solution: Prepare a solution of β-cyclodextrin in your desired aqueous buffer. The concentration of β-cyclodextrin will need to be optimized for your specific application.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent such as ethanol or DMSO, following Protocol 1.

  • Addition of this compound Stock: Slowly add the this compound stock solution dropwise to the continuously stirring β-cyclodextrin solution.

  • Equilibration: Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.

  • Filtration (Optional): If any precipitate is visible, filter the solution through a 0.22 µm filter to remove any undissolved this compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex/Sonicate (Gentle Heat if needed) add_solvent->dissolve store Store at -20°C/-80°C dissolve->store dilute Dilute Stock Solution into Buffer store->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute use Use in Experiment dilute->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start This compound Solubility Issue low_solubility Initial Dissolution Failure? start->low_solubility precipitate Precipitation Occurs? optimize_cosolvent Optimize Co-solvent % precipitate->optimize_cosolvent Yes end Solution is Stable precipitate->end No low_solubility->precipitate No use_cosolvent Use Co-solvent (DMSO/Ethanol) low_solubility->use_cosolvent Yes use_cosolvent->precipitate adjust_ph Adjust pH (pH 7-8) adjust_ph->precipitate use_cyclodextrin Use Cyclodextrin use_cyclodextrin->precipitate optimize_cosolvent->end lower_conc Lower Final Concentration lower_conc->end

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Preventing Apioside Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize apioside degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound degradation is primarily caused by a combination of enzymatic activity, pH instability, high temperatures, and exposure to light.[1] Endogenous plant enzymes, such as β-glucosidases, can hydrolyze the glycosidic bonds of apiosides.[2][3] Apiosides exhibit varying stability at different pH levels, with degradation often accelerated in both acidic and alkaline conditions.[2][4] Elevated temperatures used during extraction and processing can also lead to the breakdown of these compounds.[4] Furthermore, exposure to UV light can induce photodegradation.[5]

Q2: At what pH is the this compound 'apiin' most stable?

A2: Apiin, a common flavone this compound, is relatively stable at pH 5 and 7. However, its degradation is significantly accelerated at pH 3, where it hydrolyzes to apigenin 7-O-glucoside.[2][4]

Q3: Can endogenous enzymes in my plant sample degrade my apiosides of interest?

A3: Yes, endogenous glycosidases present in plant tissues are a major cause of this compound degradation during sample preparation.[2][3] These enzymes can cleave the sugar moieties from the aglycone, altering the chemical structure of the target molecule. It is crucial to inhibit this enzymatic activity early in the extraction process.

Q4: How does light exposure affect this compound stability?

A4: Exposure to light, particularly UV radiation, can lead to the photodegradation of flavonoids, including apiosides.[5] However, glycosylation, as seen in apiosides, can in some cases enhance photostability compared to the aglycone form.[5][6] To minimize degradation, it is recommended to work with samples in a dark or low-light environment and use amber-colored containers for storage.

Troubleshooting Guides

Issue 1: Low yield of apiosides in the final extract.
Possible Cause Troubleshooting Step Rationale
Enzymatic Degradation Immediately after harvesting, flash-freeze the plant material in liquid nitrogen and store it at -80°C until extraction. Alternatively, blanching the fresh material in boiling water or steam for a few minutes can denature degradative enzymes.Rapidly lowering the temperature or heat-treating the sample inactivates endogenous glycosidases that can hydrolyze apiosides.
pH-Induced Hydrolysis Maintain a slightly acidic to neutral pH (around 5-7) during extraction. Use appropriate buffers to stabilize the pH of the extraction solvent.[4]Apiosides like apiin are more stable in this pH range and are susceptible to degradation under strongly acidic or alkaline conditions.[2][4]
Thermal Degradation Employ extraction methods that avoid high temperatures, such as maceration or ultrasonic-assisted extraction at controlled, low temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.[4]High temperatures can accelerate the chemical degradation of apiosides.
Oxidative Degradation Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent. Purge storage containers with an inert gas like nitrogen or argon.Oxidation can contribute to the degradation of phenolic compounds like apiosides.
Issue 2: Appearance of unexpected peaks (degradation products) in HPLC/LC-MS analysis.
Possible Cause Troubleshooting Step Rationale
Acid-Catalyzed Hydrolysis If using acidic conditions for extraction or analysis, minimize the exposure time and temperature. Consider using a milder acid or a higher pH if the this compound of interest is known to be acid-labile.[2][4]Strong acids can cleave the apiosyl group, leading to the formation of simpler glycosides or the aglycone. For example, apiin can be converted to apigenin 7-O-glucoside at low pH.[4]
Enzymatic Cleavage Ensure that enzyme inactivation steps were thoroughly performed at the beginning of the sample preparation. Consider adding commercially available glycosidase inhibitors to the extraction buffer.Incomplete inactivation of endogenous enzymes will lead to the enzymatic hydrolysis of apiosides, resulting in multiple degradation products.
Photodegradation Protect the sample from light at all stages of preparation and analysis by using amber vials and minimizing exposure to ambient light.[5]Light exposure can cause photochemical reactions, leading to the formation of degradation artifacts.

Quantitative Data Summary

Table 1: Stability of Apiin at 100°C at Different pH Values

pHRemaining Apiin after 1 hour (%)Remaining Apiin after 5 hours (%)Primary Degradation Product
3< 50~20Apigenin 7-O-glucoside[4]
5~95~90-
7~98~95-

Data synthesized from studies on the thermal processing of flavones.[4]

Experimental Protocols

Protocol: Extraction of Apiosides from Plant Material with Minimized Degradation
  • Sample Collection and Pre-treatment:

    • Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.

    • Store the frozen material at -80°C until use.

    • Lyophilize (freeze-dry) the frozen material to remove water, which can inhibit enzymatic activity and improve extraction efficiency.

    • Grind the lyophilized material into a fine powder.

  • Enzyme Inactivation (Choose one):

    • Solvent-based: Suspend the powdered plant material in a solvent mixture of acetone:water (7:3, v/v) and sonicate for 15 minutes at a temperature below 10°C.

    • Heat-based (for robust apiosides): Briefly blanch the fresh (non-frozen) plant material in boiling water for 2-3 minutes, followed by immediate cooling in an ice bath.

  • Extraction:

    • Macerate the pre-treated plant powder in 80% methanol at a 1:10 solid-to-solvent ratio.

    • Perform the extraction at 4°C for 24 hours with continuous gentle agitation, protected from light.

    • Alternatively, use ultrasound-assisted extraction at a controlled temperature (e.g., 25°C) for a shorter duration (e.g., 30 minutes).

  • Filtration and Concentration:

    • Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.

    • Filter the supernatant through a 0.45 µm filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Store the final extract in an amber vial at -20°C or -80°C under an inert atmosphere (e.g., nitrogen) to prevent oxidative and photodegradation.

Visualizations

cluster_degradation This compound Degradation Pathways This compound Intact this compound Enzymatic Enzymatic Hydrolysis (e.g., β-glucosidase) This compound->Enzymatic AcidBase Acid/Base Hydrolysis This compound->AcidBase Thermal Thermal Degradation This compound->Thermal Photo Photodegradation This compound->Photo Degraded Degradation Products (Aglycone, Simpler Glycosides) Enzymatic->Degraded AcidBase->Degraded Thermal->Degraded Photo->Degraded

Caption: Major pathways of this compound degradation during sample preparation.

cluster_workflow Optimized Workflow for this compound Preservation Harvest 1. Harvest & Flash Freeze Lyophilize 2. Lyophilize & Grind Harvest->Lyophilize Inactivate 3. Inactivate Enzymes (Solvent/Heat) Lyophilize->Inactivate Extract 4. Low-Temp Extraction (e.g., Maceration, Sonication) Inactivate->Extract Concentrate 5. Concentrate (< 40°C, Reduced Pressure) Extract->Concentrate Store 6. Store (-80°C, Dark, Inert Gas) Concentrate->Store

Caption: Recommended experimental workflow to minimize this compound degradation.

References

Technical Support Center: HPLC Analysis of Apiosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of apiosides, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Peak tailing can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks, making quantification less reliable.[1][2]

Q2: Why is my apioside peak tailing?

A2: The most frequent cause of peak tailing for polar compounds like apiosides in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[3][4] This often involves strong interactions between functional groups on the this compound and active sites on the column packing material, such as residual silanol groups.[1][5] Other potential causes include column overload, column degradation, extra-column volume, and an inappropriate sample solvent.[4][6][7]

Q3: What are silanol groups and why do they cause tailing?

A3: Silica-based columns, common in reversed-phase HPLC, have silanol groups (Si-OH) on their surface.[6] While manufacturers cap most of these with a non-polar stationary phase (like C18), some residual silanols remain. These silanols are acidic and can become ionized (negatively charged) at mobile phase pH levels above 3.[3][8] If the this compound has basic or polar functional groups, these can interact strongly with the ionized silanols through hydrogen bonding or ionic interactions, delaying the elution of a portion of the analyte molecules and causing a tailing peak.[3][9]

Q4: Can the mobile phase pH affect the peak shape of my this compound?

A4: Yes, the mobile phase pH is a critical factor.[10] If the pH is close to the pKa of your this compound, a mixture of ionized and non-ionized forms can exist, leading to poor peak shape.[11] For basic analytes, a low mobile phase pH (e.g., below 3) can suppress the ionization of silanol groups, minimizing secondary interactions and reducing tailing.[3][5] It is generally recommended to set the mobile phase pH at least two units away from the analyte's pKa to ensure a single ionic form and stable retention times.[12][13]

Q5: What is column overload and how does it cause peak tailing?

A5: Column overload occurs when the amount of sample injected exceeds the column's capacity.[4][6] This saturates the stationary phase, leading to a distortion of the peak shape. While severe overload often causes peak fronting (a leading edge distortion), moderate overload can also contribute to tailing.[4][14]

Troubleshooting Guides for this compound Peak Tailing

Below are structured guides to diagnose and resolve peak tailing issues during your this compound analysis.

Guide 1: Initial Diagnosis and Systematic Approach

A systematic approach is crucial for efficiently identifying the root cause of peak tailing. The following workflow helps to distinguish between chemical and physical causes of the problem.

G cluster_0 Troubleshooting Workflow for Peak Tailing cluster_1 Physical/System Issues cluster_2 Chemical/Method Issues start Observe Peak Tailing for this compound q1 Are all peaks in the chromatogram tailing? start->q1 physical_cause Likely a Physical Problem: - Column Void/Damage - Extra-Column Volume - Leaks/Bad Fittings q1->physical_cause  Yes, all peaks tail chemical_cause Likely a Chemical Problem: - Secondary Interactions - Mobile Phase pH - Sample Overload/Solvent q1->chemical_cause No, only the this compound (or some polar peaks) tail   check_system Action: Check System 1. Inspect fittings & tubing. 2. Minimize tubing length. 3. Replace column if damaged. physical_cause->check_system optimize_method Action: Optimize Method 1. Adjust mobile phase pH. 2. Reduce sample concentration. 3. Use end-capped column. chemical_cause->optimize_method

References

Technical Support Center: Optimizing Solvent Systems for Apioside Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for apioside chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chromatographic analysis of apiosides.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for this compound separation in reversed-phase HPLC?

A1: For reversed-phase HPLC, a common starting point for flavonoid glycosides, including apiosides, is a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[1] An acidic modifier is often added to the aqueous phase to improve peak shape and resolution. A typical starting mobile phase could be:

  • Solvent A: Water with 0.1% phosphoric acid or 0.1% formic acid.[2][3][4] The acidic mobile phase helps to suppress the ionization of phenolic hydroxyl groups on the flavonoid structure, leading to better peak shapes.[5]

  • Solvent B: Acetonitrile or Methanol.

You can begin with a gradient elution, for example, starting with a low percentage of the organic solvent (e.g., 10-20% B) and gradually increasing it.

Q2: My this compound peaks are showing significant tailing. What are the common causes and solutions?

A2: Peak tailing is a common issue in chromatography and can be caused by several factors when analyzing apiosides:

  • Secondary Interactions: Strong interactions between the acidic silanol groups on the silica-based column packing and basic functional groups on the analyte can cause tailing.[6]

    • Solution: Add a small amount of an acidic modifier like formic acid or phosphoric acid (0.1-0.2%) to the mobile phase to suppress silanol interactions.[5] Using a modern, end-capped column can also minimize this effect.

  • Column Overload: Injecting too much sample can lead to peak tailing and fronting.[6][7]

    • Solution: Dilute your sample and inject a smaller volume.

  • Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.

    • Solution: Use a guard column and regularly flush your column with a strong solvent.[8]

Q3: I am observing poor resolution between two closely eluting this compound isomers. How can I improve their separation?

A3: Improving the resolution of closely eluting isomers requires careful optimization of chromatographic conditions:

  • Optimize the Mobile Phase:

    • Gradient Slope: A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting compounds.

    • Solvent Choice: Switching the organic solvent (e.g., from methanol to acetonitrile) can alter selectivity due to different solvent properties.

  • Column Selection:

    • Particle Size: Use a column with smaller particles (e.g., 3 µm or sub-2 µm) to increase column efficiency and resolution.

    • Stationary Phase: Different C18 phases from various manufacturers can have different selectivities. Trying a different brand of C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) may improve separation.

  • Temperature: Adjusting the column temperature can sometimes improve resolution, although its effect can be unpredictable.

Q4: How can I prevent the degradation of my this compound samples during analysis?

A4: Apiosides, like other flavonoid glycosides, can be susceptible to degradation under certain conditions.

  • pH: Hydrolysis of the glycosidic bond can occur under strong acidic or basic conditions. While a slightly acidic mobile phase is often used, avoid extreme pH values.

  • Temperature: High temperatures can accelerate degradation. Avoid excessive heating of the sample. If possible, use a cooled autosampler.

  • Light and Oxygen: Some flavonoids are sensitive to light and oxidation. Store samples in amber vials and in a cool, dark place. Consider using a mobile phase that has been degassed to remove dissolved oxygen.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound chromatography experiments.

Problem Possible Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks Sample is too dilute.Concentrate the sample or inject a larger volume.
Injection issue (e.g., air bubble in the syringe, clogged injector).Check the injector for blockages and ensure proper sample loading.
Detector issue (e.g., lamp is off, incorrect wavelength).Verify detector settings and lamp status.
Broad Peaks Low column efficiency.Use a new or more efficient column.
Large extra-column volume.Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
High sample viscosity.Dilute the sample in the mobile phase.
Peak Fronting Sample overload.[7]Dilute the sample.[7]
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase.
Column channeling.Replace the column.
Split Peaks Partially blocked frit or column void.Replace the column frit or the column itself.
Sample solvent incompatibility.Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Drifting Baseline Gradient elution without a mobile phase compensator.This is normal for gradient elution with UV detection.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Contaminated mobile phase or column.Use fresh, high-purity solvents and flush the column.

Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC analysis of specific apiosides. These values can serve as a reference for method development and data interpretation.

Table 1: HPLC Method Parameters for Isoliquiritin this compound (ILA) [2][3][4]

ParameterValue
Column Diamonsil C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Water (0.1% Phosphoric Acid) : Acetonitrile (72:28, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 360 nm
Linearity Range 0.060 - 3.84 µg/mL
Lower Limit of Quantification (LLOQ) 0.060 µg/mL

Table 2: HPLC Method Parameters for Apigenin-7-O-β-D-glucoside (AGL) and Luteolin-7-O-β-D-glucoside (LGL) [5]

ParameterApigenin-7-O-β-D-glucoside (AGL)Luteolin-7-O-β-D-glucoside (LGL)
Column C18C18
Mobile Phase Methanol : 0.2% Phosphoric Acid (1:1, v/v)Methanol : 0.2% Phosphoric Acid (1:1, v/v)
Detection Wavelength 350 nm350 nm
Linearity Range 0.06 - 7.20 µg/mL0.16 - 20.0 µg/mL
Extraction Recovery 92.6% to 109.3%91.9% to 104.1%

Detailed Experimental Protocols

Protocol 1: Analysis of Isoliquiritin this compound (ILA) in Rat Plasma[2][3][4]

1. Sample Preparation: a. To 200 µL of rat plasma, add 20 µL of the internal standard (IS) working solution. b. Precipitate proteins by adding 500 µL of acetonitrile, vortex for 3 minutes, and centrifuge at 6,677 g for 5 minutes. c. Transfer the supernatant to a new tube and add 1,000 µL of chloroform to remove lipid-soluble impurities and acetonitrile. d. Vortex and centrifuge. Inject 20 µL of the upper aqueous phase for HPLC analysis.

2. HPLC Conditions:

  • Column: Diamonsil C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Water (containing 0.1% phosphoric acid) : Acetonitrile (72:28, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 360 nm for ILA and 276 nm for the internal standard (wogonoside).

Visualizations

Signaling Pathway

Flavonoid glycosides, including apiosides, have been shown to modulate various cellular signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.[9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK activates MAPKKK MAPKKK Receptor->MAPKKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Gene_Expression Gene Expression (e.g., Cytokines) NF-κB->Gene_Expression translocates to nucleus and activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Gene_Expression activates transcription factors External_Stimulus External Stimulus (e.g., LPS, TNF-α) External_Stimulus->Receptor This compound This compound This compound->IKK inhibits This compound->MAPKKK inhibits

Caption: Putative inhibitory effect of apiosides on NF-κB and MAPK signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for troubleshooting poor peak resolution in this compound chromatography.

G Start Start Problem Poor Peak Resolution Start->Problem Check_Method Review Method Parameters Problem->Check_Method Optimize_Gradient Optimize Gradient Profile (e.g., shallower gradient) Check_Method->Optimize_Gradient Resolution_OK Resolution Acceptable? Optimize_Gradient->Resolution_OK Change_Solvent Change Organic Solvent (Methanol vs. Acetonitrile) Evaluate_Column Evaluate Column Performance Change_Solvent->Evaluate_Column New_Column Try a New Column (different stationary phase or smaller particles) Evaluate_Column->New_Column Adjust_Temp Adjust Column Temperature New_Column->Adjust_Temp Adjust_Temp->Resolution_OK Resolution_OK->Change_Solvent No End End Resolution_OK->End Yes

References

apioside stability testing under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of apioside under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

Under acidic conditions (pH < 7), the primary degradation pathway for this compound (apigenin-7-O-apiosylglucoside) is the hydrolysis of the glycosidic bonds. The terminal apiosyl sugar is typically cleaved first, yielding apigenin-7-O-glucoside.[1] Further hydrolysis can then cleave the glucose molecule to yield the aglycone, apigenin. The rate of this hydrolysis is significantly accelerated by increased temperature.[1]

Q2: How does this compound behave under neutral to alkaline pH conditions?

Glycosidic bonds, like those in this compound, are generally more stable under neutral to alkaline conditions compared to acidic conditions. However, the flavonoid structure of the apigenin aglycone is susceptible to degradation at pH 7 and above.[2][3][4] This degradation can involve oxidative reactions and cleavage of the C-ring, leading to a loss of the characteristic flavonoid structure and the formation of various degradation products.[2][4]

Q3: My this compound sample shows rapid degradation even at neutral pH. What could be the cause?

Several factors could contribute to this observation:

  • Temperature: Elevated temperatures will accelerate degradation at any pH.

  • Oxidation: Flavonoids are susceptible to oxidation, which is often catalyzed by light, metal ions, or the presence of oxygen.[2] Ensure your solutions are protected from light and consider using degassed buffers or adding antioxidants if compatible with your experiment.

  • Enzymatic Degradation: If your sample is from a crude extract, it may contain endogenous glycosidases that can cleave the sugar moieties. Heat treatment or purification of the this compound can mitigate this.

  • Microbial Contamination: Microbial growth in your buffer solutions can alter the pH and introduce enzymes that may degrade your compound. Use sterile buffers and proper handling techniques.

Q4: What are the expected degradation products of this compound that I should monitor in my analysis?

The primary degradation products to monitor are:

  • Apigenin-7-O-glucoside: The initial product of acid hydrolysis.

  • Apigenin: The final aglycone product of complete hydrolysis.

  • Under alkaline conditions, you may observe a decrease in the apigenin peak without the corresponding stoichiometric appearance of a single new peak, as C-ring cleavage leads to multiple smaller, less easily identifiable aromatic acid derivatives.

Q5: Which analytical technique is best suited for this compound stability studies?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable method.[3] A stability-indicating HPLC method should be developed and validated to ensure it can separate the intact this compound from its major degradation products (apigenin-7-O-glucoside and apigenin) and any other potential impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape or resolution in HPLC. Inappropriate mobile phase pH or composition.Optimize the mobile phase. A common mobile phase for flavonoid analysis is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure good peak shape for phenolic compounds.
Inconsistent results between replicates. Inaccurate pH of buffer solutions, temperature fluctuations, or sample preparation variability.Calibrate the pH meter before preparing buffers. Use a calibrated incubator or water bath. Ensure precise and consistent sample preparation techniques.
This compound appears more stable than expected in acidic solution. Insufficient stress conditions (temperature too low, duration too short).Increase the temperature (e.g., 80-100°C) or extend the incubation time. Per ICH guidelines, forced degradation should aim for 5-20% degradation.
Rapid and complete degradation across all pH values. The analytical method is not detecting the compound (e.g., wrong UV wavelength). The initial sample may have already been degraded.Verify the UV absorbance maximum for this compound (typically around 335 nm). Analyze a fresh, well-characterized standard of this compound to confirm the method's performance and the integrity of the starting material.

Quantitative Data Summary

The stability of this compound is highly dependent on pH and temperature. The following table summarizes the degradation of this compound under various pH conditions. The data for acidic pH is derived from studies on apiin (apigenin-7-O-apiosylglucoside) in a celery juice matrix at 121°C.[1] The stability under neutral and alkaline conditions is inferred from the known behavior of flavonoids, which are generally unstable at pH ≥ 7.[2][3][4]

pHTemperature (°C)Incubation Time (min)This compound Remaining (%)Primary Degradation Product
3.012160~17%Apigenin-7-O-glucoside[1]
4.012160~76%Apigenin-7-O-glucoside[1]
5.012160~85%Apigenin-7-O-glucoside[1]
7.0Ambient24 hoursExpected to be unstableApigenin, C-ring fission products
9.0Ambient24 hoursExpected to be highly unstableC-ring fission products[4]

Experimental Protocols

Protocol: pH Stability Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound across a range of pH values.

1. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Phosphate or citrate-phosphate buffer solutions (pH 2, 4, 7, 9, 12)

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Volumetric flasks, pipettes, and autosampler vials

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • For each pH condition, pipette a known volume of the this compound stock solution into a volumetric flask.

  • Add the respective buffer (or 0.1M HCl for highly acidic and 0.1M NaOH for highly alkaline conditions) to the flask, bringing it to the final desired concentration (e.g., 50 µg/mL).

  • Prepare a control sample (T=0) by immediately neutralizing an aliquot of each pH sample and diluting it with the mobile phase to the working concentration.

  • Cap the flasks and place them in a calibrated incubator or water bath set to the desired temperature (e.g., 60°C).

3. Incubation and Sampling:

  • Withdraw aliquots from each flask at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Immediately neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.

  • Dilute the samples with the mobile phase to the working concentration for HPLC analysis.

  • Filter the samples through a 0.45 µm syringe filter into autosampler vials.

4. HPLC Analysis:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient might start at 10-15% B, increasing to 30-40% B over 20 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 335 nm.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound versus time for each pH condition.

  • Identify and quantify the major degradation products by comparing their retention times and UV spectra to those of reference standards (apigenin-7-O-glucoside and apigenin), if available.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) ph_solutions Prepare Solutions at Various pH (2, 4, 7, 9, 12) stock->ph_solutions Dilute incubate Incubate at Controlled Temperature (e.g., 60°C) ph_solutions->incubate Incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling neutralize Neutralize & Dilute Samples sampling->neutralize Process hplc HPLC-UV Analysis (335 nm) neutralize->hplc data Quantify this compound & Degradation Products hplc->data

Experimental workflow for this compound pH stability testing.

degradation_pathways cluster_acid Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 7) This compound This compound (Apigenin-7-O-apiosylglucoside) ap_glc Apigenin-7-O-glucoside This compound->ap_glc  Hydrolysis of  Apiose apigenin Apigenin ap_glc->apigenin  Hydrolysis of  Glucose apigenin_alk Apigenin c_ring_fission C-Ring Fission Products (e.g., Phloroglucinol carboxylic acid, p-hydroxybenzoic acid) apigenin_alk->c_ring_fission  Oxidative  Degradation

This compound degradation pathways under different pH conditions.

References

Technical Support Center: Overcoming Low Apioside Abundance in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low abundance of apiosides in plant tissues.

Frequently Asked Questions (FAQs)

Q1: What are apiosides and why are they often found in low concentrations?

Apiosides are a class of naturally occurring glycosides characterized by the presence of an apiose sugar molecule. They are part of a larger group of over 1200 identified glycosides in plants, with flavonoid apiosides being the most predominant.[1] These compounds are secondary metabolites, which are not directly involved in the primary functions of plant growth and development. Plants typically produce secondary metabolites in smaller quantities compared to primary metabolites, and their production can be influenced by a variety of genetic and environmental factors, leading to low abundance in plant tissues.[2][3]

Q2: How can I increase the yield of apiosides in my plant material?

There are several strategies that can be employed to enhance the concentration of apiosides in plants:

  • Elicitation: The application of elicitors, which are stress-inducing compounds, can trigger the plant's defense mechanisms and stimulate the biosynthesis of secondary metabolites, including apiosides.[4][5][6] Common elicitors include salicylic acid, jasmonic acid, and chitosan.[7] The effectiveness of an elicitor is dependent on its concentration and the timing of its application.[8][9]

  • Precursor Feeding: Supplementing the plant's growth medium with biosynthetic precursors can increase the production of the final apioside product. For flavonoid apiosides, feeding precursors from the phenylpropanoid pathway, such as phenylalanine, can be an effective strategy.[10][11][12][13]

  • Metabolic Engineering: Advanced genetic techniques can be used to modify the plant's biosynthetic pathways to upregulate the production of specific apiosides. This can involve overexpressing key enzymes in the pathway or downregulating competing pathways.[2][4][9][14][15][16] Technologies like CRISPR-Cas9 and RNA interference (RNAi) have shown promise in this area.[9][14]

  • Optimizing Growth Conditions: Environmental factors such as light, temperature, and nutrient availability can significantly impact the production of secondary metabolites.[2][3] Optimizing these conditions for your specific plant species can help maximize this compound yield.

Q3: What is the most effective method for extracting low-abundance apiosides?

The choice of extraction method depends on the specific this compound, the plant matrix, and the intended downstream application. Traditional methods like maceration and Soxhlet extraction are simple but can be time-consuming and may not be suitable for heat-sensitive compounds.[17][18][19] Modern techniques are often more efficient for extracting low-abundance compounds:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.[17][20]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[18]

  • Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to increase the solubility of the target compounds and improve extraction speed and efficiency.[21]

  • Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically CO2, as the extraction solvent. It is highly selective and leaves no residual solvent, but the equipment can be expensive.[17]

A comparative analysis of different extraction methods often reveals that assisted techniques like UAE, MAE, and PLE can improve the overall recovery of metabolites by approximately three times compared to conventional methods.[20]

Troubleshooting Guides

Extraction Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Inadequate sample grinding. 4. Degradation of target this compound during extraction.1. Test a range of solvents with varying polarities (e.g., ethanol, methanol, water, and mixtures thereof) to find the optimal one for your this compound. For many flavonoids, 70% ethanol is an effective extractant.[20] 2. Optimize extraction time and temperature for your chosen method. For PLE, increasing the temperature from 50°C to 70°C can improve polyphenol extraction.[21] 3. Ensure the plant material is finely ground to increase the surface area for solvent interaction. 4. For heat-sensitive apiosides, consider non-thermal extraction methods like maceration or ultrasound-assisted extraction at controlled temperatures.[17][19]
Co-extraction of Interfering Compounds 1. Low selectivity of the extraction solvent. 2. Complex plant matrix.1. Use a more selective solvent or consider a multi-step extraction with solvents of different polarities. 2. Incorporate a sample clean-up step after extraction, such as solid-phase extraction (SPE), to remove interfering compounds.
HPLC/LC-MS Analysis Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column contamination or degradation. 2. Mismatch between sample solvent and mobile phase. 3. Column void. 4. Secondary interactions between the analyte and the stationary phase.1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[22] 3. A void at the column inlet can cause split peaks.[3] Reverse-flush the column or replace it. 4. Adjust the mobile phase pH or add a competing agent to the mobile phase to minimize secondary interactions.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column not properly equilibrated. 4. Pump malfunction or leaks.1. Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation. 2. Use a column oven to maintain a constant and consistent temperature.[23] 3. Equilibrate the column with the initial mobile phase for a sufficient amount of time before each run. 4. Check for leaks in the pump and fittings. Ensure the pump seals are in good condition.[23]
Noisy Baseline 1. Contaminated mobile phase or detector flow cell. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life.1. Use high-purity HPLC-grade solvents and filter all mobile phases. Flush the system, including the detector flow cell, with a clean solvent like isopropanol.[22] 2. Degas the mobile phase and purge the pump to remove any air bubbles. 3. Check the detector lamp's usage hours and replace it if necessary.[22]

Experimental Protocols

Protocol 1: Optimized Extraction of Apiosides

This protocol provides a general guideline for pressurized liquid extraction (PLE), which has been shown to be effective for extracting polyphenolic compounds from plant material.

Materials:

  • Dried and finely ground plant tissue

  • HPLC-grade solvents (e.g., water, ethanol, glycerol)[21]

  • Pressurized Liquid Extraction System

  • Quartz sand

Procedure:

  • Mix 10 g of dried plant material with quartz sand at a 1:4 (w/w) ratio.

  • Place the mixture into a 100 mL extraction cell.

  • Set the extraction parameters. Based on studies, an extraction temperature of 70°C with 15% glycerol in water as the solvent can be highly effective for polyphenol extraction.[21]

  • Perform the extraction according to the instrument's operating instructions.

  • Collect the extract and filter it through a 0.45 µm filter before HPLC analysis.

Protocol 2: Quantification of Apiosides by HPLC

This protocol is based on the methods used for the quantification of apiin and its precursors.[24]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Inertsil ODS-3 column (4.6 x 250 mm) or equivalent C18 column.[24]

  • Mobile Phase for Apiin Analysis: An initial isocratic flow of 20% acetonitrile containing 0.1% trifluoroacetic acid for 5 minutes, followed by a linear gradient from 20% to 40% acetonitrile over 20 minutes.[24]

  • Flow Rate: 1.0 mL/min.[24]

  • Detection: UV detector set at a wavelength appropriate for the this compound of interest (e.g., 330 nm for many flavonoids).

  • Injection Volume: 10 µL.[24]

Procedure:

  • Prepare a standard curve using a certified reference standard of the target this compound at various concentrations.

  • Inject the filtered plant extract onto the HPLC system.

  • Identify the peak corresponding to the this compound by comparing its retention time with that of the standard.

  • Quantify the amount of the this compound in the sample by integrating the peak area and comparing it to the standard curve.

Visualizations

This compound Biosynthesis Pathway

Apioside_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone (e.g., Naringenin) Chalcone->Flavanone CHI Flavone Flavone Aglycone (e.g., Apigenin) Flavanone->Flavone FNS Flavone_Glucoside Flavone 7-O-glucoside Flavone->Flavone_Glucoside UGT (e.g., PcGlcT) UDP_Glucose UDP-Glucose UDP_Glucose->Flavone_Glucoside This compound Flavonoid this compound (e.g., Apiin) Flavone_Glucoside->this compound Apiosyltransferase (e.g., PcApiT) UDP_Apiose UDP-Apiose UDP_Apiose->this compound

Caption: Simplified flavonoid this compound biosynthesis pathway.

Experimental Workflow for this compound Analysis

Apioside_Workflow Plant_Material Plant Material (Low this compound Content) Grinding Grinding & Drying Plant_Material->Grinding Extraction Optimized Extraction (e.g., PLE, UAE) Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Troubleshooting Troubleshooting Extraction->Troubleshooting HPLC_Analysis HPLC-UV/MS Analysis Filtration->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification HPLC_Analysis->Troubleshooting Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

Caption: General workflow for extraction and analysis of apiosides.

References

Technical Support Center: High-Resolution Separation of Apioside Isomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the resolution of apioside isomers, such as apiin and isoapiin, using High-Performance Liquid Chromatography (HPLC). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and illustrative diagrams to assist you in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers, and why is their separation challenging?

This compound isomers, like apiin and isoapiin, are flavonoid glycosides that share the same molecular formula and mass but differ in the spatial arrangement of their atoms. This structural similarity makes their separation by HPLC challenging because they often exhibit very similar retention behaviors on standard reversed-phase columns, leading to co-elution or poor resolution.

Q2: What is the most critical factor for improving the resolution of this compound isomers?

The most critical factor is often the selectivity (α) of the chromatographic system.[1] Selectivity is a measure of the ability of the stationary phase and mobile phase to differentiate between the two isomers. Modifying the mobile phase composition, such as the organic solvent, additives, and pH, can have the most significant impact on selectivity and, therefore, resolution.

Q3: Can I use a standard C18 column to separate this compound isomers?

Yes, a C18 column is a common starting point for the separation of flavonoid glycosides, including this compound isomers.[2][3] However, achieving baseline separation may require careful optimization of the mobile phase and other chromatographic parameters. In some cases, alternative stationary phases, such as phenyl-hexyl or cyano columns, may offer different selectivities that can improve separation.

Q4: How does temperature affect the separation of isomers?

Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect peak shape and resolution. For some isomer pairs, increasing the column temperature can improve peak efficiency and resolution. However, the effect of temperature can be compound-dependent, so it should be optimized for each specific application.

Troubleshooting Guide: Common Issues in this compound Isomer Separation

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My this compound isomers are co-eluting or have very poor resolution.

  • Question: I am using a C18 column with a methanol/water gradient, but my apiin and isoapiin peaks are almost completely overlapping. What should I do first?

  • Answer: The first step is to modify the mobile phase to improve selectivity. Try switching the organic modifier from methanol to acetonitrile. Acetonitrile often provides different selectivity for flavonoid isomers. Additionally, consider adding a small percentage of an acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase. This can suppress the ionization of phenolic hydroxyl groups on the flavonoids, leading to sharper peaks and potentially improved separation.

  • Question: I've tried changing the organic solvent and adding acid, but the resolution is still not satisfactory. What are my next options?

  • Answer: If modifying the mobile phase is insufficient, consider these next steps:

    • Optimize the Gradient: A shallower gradient (slower increase in organic solvent concentration) can often improve the separation of closely eluting compounds.

    • Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

    • Increase Column Temperature: Systematically increase the column temperature (e.g., in 5 °C increments from 30 °C to 50 °C) to see if it improves peak shape and separation.

    • Try a Different Stationary Phase: If resolution is still poor, the selectivity of the C18 phase may not be suitable. Consider a column with a different stationary phase, such as a phenyl-hexyl or an embedded polar group (e.g., RP-Amide) column, which can offer different types of interactions with the isomers.

Problem 2: The peaks for my this compound isomers are broad and tailing.

  • Question: My this compound isomer peaks are not symmetrical and show significant tailing. What could be the cause?

  • Answer: Peak tailing for flavonoid glycosides is often caused by interactions with residual silanol groups on the silica-based stationary phase. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to protonate the silanol groups and reduce these unwanted interactions.[3] Tailing can also be a sign of column overload, so try injecting a smaller sample volume or a more dilute sample.

Problem 3: I am observing inconsistent retention times for my this compound isomers.

  • Question: The retention times for my this compound isomers are shifting between runs. What is the likely cause?

  • Answer: Fluctuating retention times are often due to an improperly equilibrated column or changes in the mobile phase composition. Ensure that the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. If you are preparing the mobile phase online, ensure the pump is mixing the solvents accurately. For isocratic methods, preparing the mobile phase manually can sometimes improve reproducibility. Also, ensure the column temperature is stable and consistent.

Experimental Protocols

Starting Point Protocol for this compound Isomer Separation

This protocol provides a starting point for developing a method for the separation of this compound isomers like apiin and isoapiin. It is based on methods developed for similar flavonoid glycoside isomers and may require further optimization for your specific application.

  • High-Performance Liquid Chromatography (HPLC) System:

    • Quaternary or Binary HPLC Pump

    • Autosampler

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-30% B (linear gradient)

      • 25-30 min: 30-50% B (linear gradient)

      • 30-35 min: 50% B (isocratic)

      • 35-40 min: Re-equilibration at 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 330 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve samples in a methanol/water (1:1) mixture.

Data Presentation

The following table summarizes the effect of different mobile phase compositions on the resolution of flavonoid isomers, adapted from a study on buckwheat sprouts. This data can be used as a guide for optimizing the separation of this compound isomers.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Resolution (Rs) for Isomer Pair 1Resolution (Rs) for Isomer Pair 2
WaterAcetonitrile1.0510.83
WaterMethanol0.899.75
0.1% Formic Acid in WaterAcetonitrile1.52 11.21
0.1% Formic Acid in WaterMethanol1.2510.54
0.1% Acetic Acid in WaterAcetonitrile1.4811.15

Data adapted from a study on flavonoid isomers. Resolution values are indicative and will vary for different isomer pairs and chromatographic systems.

Visualizations

Experimental Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Initial Parameter Selection cluster_1 Optimization Cycle cluster_2 Method Validation start Define Separation Goal (e.g., baseline resolution of this compound isomers) col_select Select Column (e.g., C18, 4.6x250mm, 5µm) start->col_select mp_select Select Initial Mobile Phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) col_select->mp_select other_params Set Initial Conditions (Flow Rate: 1.0 mL/min, Temp: 35°C) mp_select->other_params inject Inject Sample Mixture other_params->inject evaluate Evaluate Chromatogram (Resolution, Peak Shape, Tailing) inject->evaluate optimize_mp Optimize Mobile Phase (Solvent type, Gradient, pH) evaluate->optimize_mp Resolution < 1.5 validate Validate Method (Linearity, Precision, Accuracy) evaluate->validate Resolution ≥ 1.5 optimize_mp->inject optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_temp->inject optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->inject final_method Finalized HPLC Method validate->final_method Troubleshooting_Coelution start Problem: Co-eluting or Poorly Resolved Peaks check_mp Is the mobile phase optimized? start->check_mp modify_mp Modify Mobile Phase: 1. Change organic solvent (MeOH <-> ACN) 2. Add/change acid (e.g., 0.1% FA) 3. Adjust pH check_mp->modify_mp No check_gradient Is the gradient profile optimized? check_mp->check_gradient Yes modify_mp->start Re-evaluate modify_gradient Make Gradient Shallower (slower increase in %B) check_gradient->modify_gradient No check_flow Is the flow rate optimal? check_gradient->check_flow Yes modify_gradient->start Re-evaluate modify_flow Decrease Flow Rate check_flow->modify_flow No check_column Is the stationary phase providing enough selectivity? check_flow->check_column Yes modify_flow->start Re-evaluate change_column Change Column (e.g., to Phenyl-Hexyl or Embedded Polar Group phase) check_column->change_column No resolved Peaks are Resolved check_column->resolved Yes change_column->start Re-evaluate

References

Technical Support Center: Strategies to Reduce Apioside Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to apioside precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a term for glycosides that contain an apiose sugar molecule. In research, specific apiosides like liquiritin this compound and isoliquiritin this compound, which are flavonoid glycosides, are often used.[1][2] These compounds are investigated for their potential biological activities. However, their use in aqueous cell culture media can be challenging due to their physicochemical properties.

Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?

The most probable cause of precipitation is the low aqueous solubility of the this compound.[2] Flavonoid glycosides, including liquiritin this compound and isoliquiritin this compound, are often sparingly soluble in water. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium, the this compound can crash out of solution, forming a visible precipitate.

Q3: Can components of the cell culture medium contribute to this compound precipitation?

While the primary cause is often low aqueous solubility, interactions with components in the cell culture medium can potentially contribute to precipitation. Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum). High concentrations of salts can alter the ionic strength of the medium, which may reduce the solubility of some compounds. Additionally, interactions with proteins in serum supplements could potentially lead to the formation of insoluble complexes, although this is less commonly documented for small molecule glycosides compared to other types of interactions.

Q4: Is the precipitate harmful to my cells?

Yes, the precipitate can be detrimental to your cell culture experiments for several reasons:

  • Inaccurate Dosing: The formation of a precipitate means the actual concentration of the dissolved, biologically active this compound is unknown and lower than intended, leading to unreliable experimental results.

  • Cellular Stress: Particulate matter in the culture medium can cause physical stress to cells.

  • Altered Compound Activity: The precipitated form of the this compound may have different properties and activities compared to the soluble form.

Troubleshooting Guides

Issue: Precipitate Forms Immediately Upon Addition of this compound to Cell Culture Medium

This is a common issue arising from the poor aqueous solubility of many apiosides. The following troubleshooting guide provides a stepwise approach to address this problem.

Troubleshooting Workflow:

start Precipitation Observed check_stock 1. Review Stock Solution Preparation and Concentration start->check_stock check_final_conc 2. Evaluate Final Working Concentration check_stock->check_final_conc Stock solution is clear and properly prepared use_dmso 3. Optimize Use of DMSO as a Co-solvent check_final_conc->use_dmso Final concentration is within a reasonable range use_cyclodextrin 4. Employ a Solubility Enhancer: Cyclodextrin use_dmso->use_cyclodextrin Precipitation persists at acceptable DMSO levels result_ok Precipitation Resolved use_dmso->result_ok This compound is fully dissolved use_cyclodextrin->result_ok This compound is fully dissolved result_not_ok Precipitation Persists use_cyclodextrin->result_not_ok Precipitation is still observed

Figure 1. Troubleshooting workflow for immediate this compound precipitation.

Step-by-Step Guide:

  • Review Stock Solution Preparation and Concentration:

    • Question: Was the this compound fully dissolved in the stock solution?

    • Action: Ensure your this compound is completely dissolved in the organic solvent (e.g., DMSO) before adding it to the medium. Sonication can aid in dissolving the compound. Liquiritin this compound is soluble in DMSO at 100 mg/mL (181.65 mM), and may require ultrasonication to fully dissolve.

    • Tip: Prepare a fresh stock solution if you suspect the existing one has degraded or if the solvent has evaporated, leading to a higher concentration.

  • Evaluate Final Working Concentration:

    • Question: Is the final concentration of the this compound in the cell culture medium too high?

    • Action: Try reducing the final working concentration of the this compound. It's possible that the desired concentration exceeds its solubility limit in the aqueous medium. Perform a dose-response experiment starting with a lower concentration to determine the maximum soluble concentration under your experimental conditions.

  • Optimize Use of DMSO as a Co-solvent:

    • Question: Is the final concentration of DMSO in the medium appropriate?

    • Action: While DMSO is an excellent solvent for many apiosides, its final concentration in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. However, a slightly higher concentration of DMSO may be necessary to maintain the solubility of the this compound.

    • Experimental Protocol:

      • Prepare a high-concentration stock solution of the this compound in 100% DMSO.

      • Serially dilute the stock solution in your cell culture medium to achieve the desired final this compound concentrations, ensuring the final DMSO concentration remains as low as possible.

      • As a control, treat a separate set of cells with the same final concentration of DMSO alone to assess any solvent-induced effects.

  • Employ a Solubility Enhancer: Cyclodextrin:

    • Question: Can the solubility of the this compound be improved with a formulating agent?

    • Action: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.

    • Experimental Protocol:

      • Prepare a stock solution of the this compound with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in water or a buffer.

      • The molar ratio of this compound to cyclodextrin will need to be optimized. Start with a 1:1 molar ratio and increase the cyclodextrin concentration if precipitation is still observed.

      • Gently heat and vortex the solution to facilitate the formation of the inclusion complex.

      • Sterile-filter the this compound-cyclodextrin complex solution before adding it to the cell culture medium.

Issue: Precipitate Forms Over Time in the Incubator

If the this compound solution is initially clear but a precipitate forms after a period of incubation, this may be due to changes in the medium's properties or the stability of the compound.

Troubleshooting Workflow:

start Delayed Precipitation Observed check_ph 1. Monitor pH of Cell Culture Medium start->check_ph check_temp 2. Consider Temperature and Incubation Time check_ph->check_temp pH is stable result_ok Precipitation Reduced or Eliminated check_ph->result_ok pH adjustment resolves precipitation check_media_change 3. Assess Frequency of Media Changes check_temp->check_media_change Incubation conditions are standard check_media_change->result_ok More frequent media changes resolve the issue result_not_ok Precipitation Persists check_media_change->result_not_ok Precipitation still occurs

Figure 2. Troubleshooting workflow for delayed this compound precipitation.

Step-by-Step Guide:

  • Monitor pH of Cell Culture Medium:

    • Question: Is the pH of the medium changing over time?

    • Action: Cellular metabolism can cause the pH of the culture medium to shift. For some compounds, solubility is pH-dependent. Monitor the pH of your culture medium over the course of the experiment. If a significant pH change is observed, consider using a medium with a stronger buffering capacity or adjusting the CO₂ concentration in the incubator.

  • Consider Temperature and Incubation Time:

    • Question: Could the prolonged incubation at 37°C be affecting the stability or solubility of the this compound?

    • Action: While most cell culture experiments are conducted at 37°C, some compounds may be less stable or have lower solubility at this temperature over extended periods. If possible, consider reducing the incubation time or refreshing the medium containing the this compound more frequently.

  • Assess Frequency of Media Changes:

    • Question: Is the this compound degrading or precipitating out as it is consumed by the cells or interacts with cellular metabolites?

    • Action: Increase the frequency of media changes. This will replenish the soluble this compound and remove any potential degradation products or cellular metabolites that might be contributing to precipitation.

Data Presentation

The following table summarizes the solubility of liquiritin this compound in various solvents. Quantitative data for this compound solubility in aqueous solutions at different pH values is limited in the literature. Researchers should empirically determine the optimal soluble concentration for their specific experimental conditions.

CompoundSolventSolubilityNotes
Liquiritin this compoundDMSO100 mg/mL (181.65 mM)May require ultrasonication for complete dissolution.
Isoliquiritin this compoundMethanol, Ethanol, DMSOSoluble in these organic solvents.Specific quantitative data is not readily available.
Liquiritin this compoundWaterPoorly solubleQuantitative solubility is not well-documented.
Isoliquiritin this compoundWaterPoorly solubleQuantitative solubility is not well-documented.

Experimental Protocols

Protocol for Preparing an this compound Stock Solution Using DMSO

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Adding the Solvent: In a sterile microcentrifuge tube or vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolving the Compound: Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: As DMSO is not autoclavable, ensure it is of sterile grade. The prepared stock solution does not need further sterilization if handled under sterile conditions.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol for Preparing an this compound-Cyclodextrin Complex

  • Prepare Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile, deionized water (e.g., 20% w/v).

  • Molar Ratio Calculation: Determine the molar amounts of the this compound and HP-β-CD needed for the desired molar ratio (e.g., 1:1 or 1:2).

  • Complexation:

    • Add the weighed this compound powder to the HP-β-CD solution.

    • Vortex the mixture vigorously.

    • Gently heat the solution (e.g., to 40-50°C) while stirring or vortexing to facilitate complex formation.

    • Continue this process until the this compound is fully dissolved.

  • Sterilization: Sterile-filter the final this compound-cyclodextrin complex solution through a 0.22 µm filter.

  • Storage: Store the solution at 4°C, protected from light. The stability of the complex in solution should be determined for long-term storage.

References

Technical Support Center: Addressing Apioside Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference from apiosides in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is an apioside and why might it interfere with my assay?

An this compound is a type of glycoside, which is a molecule where a sugar is bound to a non-sugar compound (aglycone). Specifically, in an this compound, the sugar is apiose. Many plant-derived compounds, including some flavonoids, exist as apiosides.[1]

Interference in biochemical assays can occur for several reasons:

  • Steric Hindrance: The bulky apiose sugar can physically block the interaction between the aglycone part of the molecule and the target protein (e.g., an enzyme or receptor) in your assay.

  • Altered Physicochemical Properties: The sugar moiety increases the hydrophilicity of the molecule, which can affect its solubility and interaction with assay components.[2]

  • Non-specific Interactions: The sugar portion might interact with other components in the assay, leading to false positive or false negative results.

  • Fluorescence or Absorbance: Some apiosides may possess inherent fluorescent or colorimetric properties that can interfere with assays using these detection methods.[3]

Q2: Which types of biochemical assays are most susceptible to this compound interference?

Any assay where a plant-derived extract or purified this compound is being tested has the potential for interference. Commonly affected assays include:

  • Enzyme Inhibition Assays (e.g., Kinase Assays): The this compound may appear as an inhibitor due to steric hindrance or non-specific binding, leading to an inaccurate IC50 value.

  • Immunoassays (e.g., ELISA): Apiosides can interfere with antibody-antigen binding, causing either false positive or false negative results.

  • Cell-Based Assays (e.g., MTT, XTT): The sugar moiety can affect the compound's cell permeability or interact with cellular dehydrogenases, leading to misleading cell viability data.[4]

  • Fluorescence-Based Assays: Autofluorescence of the this compound can mask the true signal of the assay.[3][5]

  • Luciferase Reporter Assays: Some compounds can directly inhibit the luciferase enzyme, leading to a false interpretation of gene expression changes.[6][7]

Q3: How can I determine if an this compound is causing interference in my assay?

Here are a few troubleshooting steps:

  • Test the Aglycone: If possible, test the aglycone (the non-sugar part of the this compound) alone and compare its activity to the this compound. A significant difference in activity may suggest interference by the apiose group.

  • Enzymatic Deglycosylation: Treat your sample with an apiosidase or a broad-spectrum glycosidase to remove the apiose sugar and re-test. If the activity changes significantly, it's a strong indicator of interference.

  • Run Control Experiments: Include a control with the this compound in an assay lacking the target enzyme or protein to check for non-specific effects on the assay signal.

  • Check for Autofluorescence/Absorbance: Scan the emission and absorbance spectra of your this compound at the wavelengths used in your assay to identify potential spectral overlap.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected IC50 Values in an Enzyme Inhibition Assay

You are screening a plant extract containing the this compound, apiin, for its inhibitory effect on a specific kinase and observe a higher IC50 value than expected based on literature for the aglycone, apigenin.

Potential Cause: The apiose moiety on apiin is sterically hindering the molecule from effectively binding to the kinase's active site.

Troubleshooting Workflow:

G A Unexpected IC50 for Apiin B Perform Enzymatic Deglycosylation (Apiosidase Treatment) A->B C Re-run Kinase Assay with Deglycosylated Sample (Apigenin) B->C D Compare IC50 Values C->D E IC50 of Apigenin is Significantly Lower D->E Yes F IC50 is Unchanged D->F No G Conclusion: Apiose causes steric hindrance. Report IC50 of aglycone. E->G H Conclusion: Interference is unlikely. Investigate other causes. F->H

Caption: Troubleshooting workflow for unexpected IC50 values.

Quantitative Data Summary (Illustrative Example):

CompoundTarget KinaseIC50 (µM)Fold Difference
ApiinKinase X5010x
Apigenin (post-deglycosylation)Kinase X5

Experimental Protocol: Enzymatic Deglycosylation of Apiin

  • Sample Preparation: Dissolve the apiin-containing sample in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Enzyme Addition: Add a commercially available α-L-arabinofuranosidase with known apiosidase activity (e.g., from Aspergillus species). The exact amount of enzyme will need to be optimized but a starting point is 1 U of enzyme per mg of sample.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37-50°C) for 2-16 hours.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a denaturing agent.

  • Verification: Confirm the removal of apiose by HPLC or LC-MS analysis, comparing the treated sample to standards of apiin and apigenin.

  • Assay: Use the deglycosylated sample in your biochemical assay.

Issue 2: High Background Signal in a Fluorescence-Based Assay

You are testing a crude plant extract known to contain apiosides in a fluorescence-based assay and observe a high background signal, making it difficult to detect the signal from your positive control.

Potential Cause: The plant extract contains autofluorescent compounds, including potentially the apiosides themselves, that emit light at the same wavelength as your assay's fluorophore.[3]

Troubleshooting Workflow:

G A High Background Fluorescence B Run a 'Compound-Only' Control (No Enzyme/Reagents) A->B C Is the Control Highly Fluorescent? B->C D Yes C->D E No C->E F Perform Solid-Phase Extraction (SPE) to Remove Interfering Compounds D->F K Investigate Other Assay Components for Autofluorescence E->K G Re-run Assay with Purified Sample F->G H Background is Reduced G->H I Background Remains High G->I J Problem Solved H->J I->K

Caption: Troubleshooting workflow for high background fluorescence.

Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general guideline for removing interfering compounds from a plant extract. The choice of sorbent and solvents will need to be optimized for your specific sample.

  • Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load your plant extract (dissolved in an appropriate solvent) onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents of increasing polarity to remove highly polar and non-polar interfering compounds. For example, you might wash with water, then a low percentage of methanol in water.

  • Elution: Elute your compounds of interest using a solvent of appropriate polarity (e.g., a higher percentage of methanol or acetonitrile). Collect the eluate.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the eluate and reconstitute the sample in your assay buffer.

  • Assay: Test the purified sample in your fluorescence-based assay.

Signaling Pathway Diagram

Potential Interference of an this compound in a Kinase Signaling Pathway

This diagram illustrates how an this compound might interfere with a typical kinase signaling cascade, leading to a misinterpretation of its inhibitory potential.

G cluster_assay In Vitro Kinase Assay Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Apiin Apiin (this compound) Apiin->Kinase Steric Hindrance (Apparent Inhibition) Apigenin Apigenin (Aglycone) Apigenin->Kinase True Inhibition

Caption: this compound interference in a kinase signaling pathway.

By following these troubleshooting guides and understanding the potential for this compound interference, researchers can ensure the accuracy and reliability of their biochemical assay results.

References

Technical Support Center: Enhancing the Efficiency of Apioside Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for apioside glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and stereoselectivity of this compound glycosylation?

A1: The outcome of an this compound glycosylation reaction is influenced by several factors. Key parameters include the choice of protecting groups on both the apiose donor and the acceptor, the method of activating the anomeric center of the donor, the catalyst or promoter used, the reaction solvent, and the temperature.[1][2] The unique branched-chain structure of apiose can present steric challenges, making the careful optimization of these factors particularly important.

Q2: What are common challenges encountered during this compound glycosylation?

A2: Researchers often face challenges such as low yields of the desired this compound, poor stereoselectivity leading to mixtures of anomers, and the formation of unwanted side products.[1][3] These issues can arise from incomplete activation of the glycosyl donor, instability of the donor or acceptor under the reaction conditions, or steric hindrance from bulky protecting groups.

Q3: Are there enzymatic methods available for this compound glycosylation?

A3: Yes, enzymatic methods offer a highly selective alternative to chemical synthesis. Glycosyltransferases, such as GuApiGT discovered in Glycyrrhiza uralensis, can efficiently catalyze the 2″-O-apiosylation of flavonoid glycosides with strict selectivity for the UDP-apiose donor.[4] This approach typically requires milder reaction conditions and can provide excellent stereoselectivity.

Q4: How do I choose the appropriate protecting groups for my apiose donor?

A4: The selection of protecting groups is critical as they affect the reactivity and stereochemical outcome of the glycosylation. For apiose, which has a branched structure, the choice of protecting groups can significantly impact steric hindrance around the anomeric center. It is important to select protecting groups that are stable under the glycosylation conditions but can be removed selectively without affecting the newly formed glycosidic bond or other functional groups in the molecule. The use of participating protecting groups at the C-2 position can influence the stereoselectivity of the reaction.

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound

Low yields are a common issue in glycosylation reactions. The following guide provides a systematic approach to identifying and resolving the root cause.

Potential Cause Recommended Action
Incomplete Donor Activation - Ensure all reagents are anhydrous; moisture can quench the activator. - Increase the equivalents of the activator/promoter. - Optimize the activation temperature; some donors require specific temperature ranges for efficient activation.[2] - Consider a different activation method or a more reactive glycosyl donor (e.g., thioglycoside vs. glycosyl bromide).
Donor or Acceptor Instability - If the starting materials are degrading, consider milder reaction conditions (e.g., lower temperature, shorter reaction time). - Check the stability of your protecting groups under the reaction conditions. Acid-labile protecting groups may be cleaved by Lewis acid catalysts.
Poor Reactivity of the Acceptor - Increase the equivalents of the glycosyl donor. - Use a more potent catalyst or promoter system. - Consider a different solvent that may enhance the nucleophilicity of the acceptor.
Suboptimal Reaction Conditions - Perform a systematic optimization of the reaction temperature. Excessively low temperatures can lead to sluggish reactions, while high temperatures can cause decomposition.[2] - Screen different solvents, as solvent polarity can significantly impact reaction rates and equilibria.[5]
Difficult Purification - If the low yield is due to losses during purification, consider alternative chromatography techniques or recrystallization. - Ensure that the product is stable on silica gel if column chromatography is used.
Problem 2: Poor Stereoselectivity (Mixture of Anomers)

Controlling the stereochemistry at the anomeric center is a significant challenge in glycoside synthesis.

Potential Cause Recommended Action
Lack of Stereodirecting Group - Introduce a participating protecting group at the C-2 position of the apiose donor (e.g., an acetyl or benzoyl group) to favor the formation of a 1,2-trans-glycosidic linkage.
Reaction Mechanism - The reaction may be proceeding through an SN1-like mechanism with a long-lived oxocarbenium ion intermediate, which can be attacked from either face. To favor an SN2-like mechanism with inversion of stereochemistry, consider using a less reactive donor and a more nucleophilic acceptor, or a different solvent system. Nitrile solvents, for instance, can favor the formation of β-glycosides.[5]
Anomerization of the Donor - The glycosyl donor may be anomerizing under the reaction conditions prior to glycosylation. Pre-activating the donor at a low temperature before adding the acceptor can sometimes improve stereoselectivity.
Solvent Effects - The solvent can play a crucial role in stabilizing reaction intermediates and influencing the stereochemical outcome. Experiment with solvents of different polarities and coordinating abilities (e.g., dichloromethane, acetonitrile, diethyl ether).[5]
Catalyst Choice - The nature of the catalyst or promoter can influence the stereoselectivity. For example, certain chiral catalysts have been developed to favor the formation of one anomer over the other.

Experimental Protocols

Protocol 1: General Procedure for Thioglycoside Activation using N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic Acid (TfOH)

This protocol is a widely used method for the activation of thioglycoside donors.

Materials:

  • Apiose thioglycoside donor

  • Glycosyl acceptor

  • Anhydrous dichloromethane (DCM)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the apiose thioglycoside donor (1.2 equivalents), the glycosyl acceptor (1.0 equivalent), and activated molecular sieves.

  • Add anhydrous DCM to the flask.

  • Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

  • Add NIS (1.5 equivalents) to the stirred suspension.

  • After 5-10 minutes, add a catalytic amount of TfOH (0.1-0.2 equivalents) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃, followed by saturated aqueous Na₂S₂O₃.

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Enzymatic Apiosylation using GuApiGT

This protocol describes a typical enzymatic glycosylation reaction.

Materials:

  • Flavonoid glycoside acceptor

  • UDP-apiose (donor)

  • GuApiGT enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Methanol or DMSO (to dissolve the acceptor if necessary)

  • Quenching solution (e.g., methanol)

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the flavonoid glycoside acceptor (e.g., 1 mM), and UDP-apiose (e.g., 2 mM).

  • If the acceptor is not readily soluble in the aqueous buffer, it can be dissolved in a minimal amount of DMSO before being added to the reaction mixture.

  • Initiate the reaction by adding the GuApiGT enzyme to a final concentration of, for example, 1-5 µM.

  • Incubate the reaction at an optimal temperature (e.g., 30 °C) for a specified time (e.g., 1-24 hours), with gentle shaking.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Terminate the reaction by adding an equal volume of cold methanol to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant containing the product by HPLC or LC-MS for conversion and yield determination. The product can be purified by preparative HPLC.

Visual Guides

Below are diagrams illustrating key workflows and logical relationships in this compound glycosylation reactions.

experimental_workflow cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow A 1. Donor/Acceptor Preparation (with Protecting Groups) B 2. Glycosylation Reaction - Donor Activation - Coupling A->B C 3. Work-up and Purification B->C D 4. Deprotection C->D E 5. Final Product Purification D->E F 1. Substrate Preparation (Acceptor & UDP-Apiose) G 2. Enzymatic Reaction (incubation with Glycosyltransferase) F->G H 3. Reaction Quenching G->H I 4. Product Analysis/Purification H->I

Caption: Comparative workflows for chemical versus enzymatic this compound synthesis.

troubleshooting_low_yield cluster_solutions_degradation Solutions for Degradation cluster_solutions_incomplete Solutions for Incomplete Reaction Start Low Yield Observed Q1 Check TLC: Starting Material Consumed? Start->Q1 A1_Yes Product Degradation or Side Reactions Likely Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No S1a Use Milder Conditions: - Lower Temperature - Shorter Reaction Time A1_Yes->S1a S1b Check Protecting Group Stability A1_Yes->S1b S2a Increase Activator/Catalyst Concentration A1_No->S2a S2b Optimize Temperature and Reaction Time A1_No->S2b S2c Ensure Anhydrous Conditions A1_No->S2c

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Apioside Production Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of apioside production.

Frequently Asked Questions (FAQs)

Q1: What are the primary bottlenecks in the microbial biosynthesis of apiosides?

A1: The primary bottlenecks in microbial this compound production typically involve three key areas:

  • Precursor Supply: The availability of the flavonoid aglycone and the sugar donor, UDP-apiose, is critical. The biosynthesis of UDP-apiose from UDP-glucuronic acid, catalyzed by UDP-apiose/UDP-xylose synthase (UAS), is a key potential limiting step.[1][2][3] The intracellular concentration of UDP-glucose, a precursor to UDP-glucuronic acid, can also be a limiting factor.

  • Enzyme Activity and Specificity: The efficiency and specificity of the glycosyltransferases (GTs) involved are crucial. This includes the initial glycosylation of the flavonoid aglycone and the subsequent apiosylation by an apiosyltransferase. Finding or engineering highly active and specific enzymes for these steps is a common challenge.[1]

  • Host Metabolism and Toxicity: The heterologous expression of the biosynthetic pathway can impose a metabolic burden on the host organism (e.g., E. coli). Additionally, the accumulation of the flavonoid aglycone or the final this compound product can be toxic to the cells, inhibiting growth and productivity.[4]

Q2: What are the main challenges when scaling up this compound fermentation from shake flasks to bioreactors?

A2: Scaling up fermentation presents several challenges related to maintaining optimal and homogenous culture conditions:

  • Oxygen Transfer: Maintaining a sufficient dissolved oxygen (DO) level is critical for aerobic microbial growth and production. The oxygen transfer rate (OTR) in shake flasks is often difficult to replicate in large bioreactors, which can lead to oxygen limitation and reduced yields.[5]

  • Mixing and Homogeneity: Achieving uniform mixing in large-scale bioreactors is more challenging than in shake flasks. Poor mixing can lead to gradients in pH, temperature, and nutrient concentrations, stressing the cells and reducing productivity.[5]

  • Substrate Feeding Strategy: A batch process that works at the shake flask level may not be optimal for large-scale production. Fed-batch strategies are often employed at larger scales to control growth rates, avoid the accumulation of inhibitory byproducts, and maintain high cell densities.[6][7][8]

  • Foam Control: High-density cultures, especially with protein-rich media, can lead to excessive foaming in bioreactors, which can cause contamination and loss of culture volume.[9]

Q3: What are the key considerations for the downstream processing and purification of apiosides?

A3: Downstream processing can account for a significant portion of the total production cost and presents several challenges:

  • Product Recovery from Broth: The first step involves separating the this compound from the fermentation broth, which contains cells, residual media components, and other metabolites.[10] If the product is intracellular, cell lysis is required, which releases a complex mixture of host cell proteins and debris that can complicate purification.

  • Purification Selectivity: Apiosides often have similar physicochemical properties to other flavonoid glycosides that may be produced as byproducts. Chromatographic methods, such as ion-exchange and reverse-phase chromatography, are commonly used, but developing a selective and efficient process can be challenging.[11][12]

  • Solvent Consumption and Waste: Large-scale purification often involves significant quantities of organic solvents, leading to high costs and environmental concerns.[13][14]

  • Product Stability: Apiosides can be sensitive to pH, temperature, and enzymatic degradation during extraction and purification, which can lead to product loss.[10]

Troubleshooting Guides

Low this compound Yield
Symptom Possible Cause Troubleshooting Steps
Low or no product detected, but flavonoid aglycone precursor is present. 1. Inefficient UDP-apiose supply. 2. Low activity or expression of the apiosyltransferase.1. Overexpress the UDP-apiose/UDP-xylose synthase (UAS) gene. 2. Ensure the precursor UDP-glucuronic acid pathway is efficient. Consider overexpressing enzymes that convert UDP-glucose to UDP-glucuronic acid. 3. Optimize codon usage of the apiosyltransferase gene for the expression host.[3][15][16][17] 4. Confirm expression of the apiosyltransferase via SDS-PAGE or Western blot.
Low final product titer, but good initial production rate. 1. Product toxicity or inhibition. 2. Plasmid instability. 3. Degradation of the this compound product.1. Implement a continuous or fed-batch fermentation strategy to keep the product concentration below inhibitory levels.[6][7] 2. Use a host strain engineered for tolerance to flavonoids.[4] 3. Ensure consistent antibiotic selection pressure to maintain plasmids. 4. Analyze time-course samples to check for product degradation. Adjust pH or temperature to improve stability.
Good yield in shake flask, but poor yield in bioreactor. 1. Oxygen limitation. 2. Poor mixing leading to nutrient/pH gradients. 3. Sub-optimal feed strategy.1. Increase agitation and/or aeration rate to maintain a consistent dissolved oxygen level (e.g., >20% saturation).[4] 2. Characterize mixing time in the bioreactor and adjust impeller speed and configuration.[5] 3. Develop an optimized fed-batch feeding strategy based on substrate consumption rates to avoid both starvation and overflow metabolism.[2][8]
Downstream Processing Issues
Symptom Possible Cause Troubleshooting Steps
Low recovery after initial extraction. 1. Inefficient cell lysis (for intracellular products). 2. Product degradation during extraction. 3. Product adsorption to cell debris.1. Test different cell lysis methods (e.g., sonication, high-pressure homogenization). 2. Perform extraction at low temperatures and with protease inhibitors if necessary. 3. Adjust the pH or ionic strength of the extraction buffer to minimize non-specific binding.
Poor purity after chromatography. 1. Co-elution of similar compounds. 2. Inadequate resin selection.1. Optimize the chromatography gradient (e.g., shallower gradient for better resolution). 2. Test different chromatography resins (e.g., different pore sizes, functional groups). 3. Consider a multi-step purification strategy combining different chromatography principles (e.g., ion-exchange followed by reverse-phase).[11]
Product degradation during purification. 1. pH or temperature instability. 2. Enzymatic degradation from residual host cell enzymes.1. Maintain the product in a buffered solution at a stable pH and keep samples cold. 2. Include a purification step early on that effectively removes host cell proteins.

Quantitative Data Summary

The following tables summarize representative data for flavonoid glycoside production. Note that specific data for this compound scale-up is limited in publicly available literature; therefore, data for a similar flavonoid glucoside is presented as a benchmark.

Table 1: Comparison of Flavonoid Glycoside Production at Different Scales

ParameterShake Flask3 L Bioreactor (Fed-Batch)
Product Chrysin-7-O-glucosideChrysin-7-O-glucoside
Host E. coli WE. coli W
Titer (mg/L) ~781844
Specific Productivity (mg/g DCW·h) Not Reported~68.5 (calculated)
Yield (post-purification) Not Reported82.1%
Reference [4][4]

Table 2: Key Fermentation Parameters for Optimization

ParameterTypical RangeRationale
Temperature (°C) 25 - 37Lower temperatures (e.g., 30°C) can improve protein folding and reduce the formation of inclusion bodies, potentially increasing the yield of active enzymes in the pathway.[8]
pH 6.5 - 7.5Maintaining a stable pH is crucial for cell viability and enzyme activity. Automatic pH control with acid/base addition is standard in bioreactors.[4]
Dissolved Oxygen (%) > 20Essential for aerobic respiration and energy production. Controlled by adjusting agitation and aeration rates.[4]
Glucose Feed Rate (g/L/h) Variable (in fed-batch)Controlled to maintain a specific growth rate, preventing the accumulation of inhibitory byproducts like acetate and ensuring efficient carbon utilization.[2]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of a Flavonoid Glycoside in E. coli

This protocol is a representative methodology based on published procedures for flavonoid glycoside production and can be adapted for this compound synthesis.[4][6][8]

  • Pre-culture Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 10 mL of Luria-Bertani (LB) medium with the appropriate antibiotic.

    • Incubate at 37°C with shaking at 250 rpm for 6-8 hours.

    • Use this seed culture to inoculate 100 mL of M9 minimal medium supplemented with 10 g/L glucose (or other carbon source) and antibiotic.

    • Incubate overnight at 37°C and 250 rpm to generate the inoculum for the bioreactor.

  • Bioreactor Setup and Batch Phase:

    • Prepare a 3 L bioreactor with 1.5 L of M9 medium containing 10 g/L glucose, 6 g/L NH₄Cl, and an antifoam agent.

    • Sterilize the bioreactor and medium.

    • Inoculate the bioreactor with the pre-culture to an initial OD₆₀₀ of ~0.1.

    • Start the batch phase at 37°C with the pH controlled at 7.2 (using 2 M NaOH) and dissolved oxygen maintained above 20% by modulating agitation (300-800 rpm) and aeration (1 vvm).

  • Fed-Batch Phase:

    • Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), initiate the fed-batch phase.

    • Supply a sterile feed solution containing concentrated glucose (e.g., 500 g/L) at a pre-determined rate to maintain a constant specific growth rate (e.g., 0.1 h⁻¹).

    • At the desired cell density (e.g., OD₆₀₀ of 20-30), induce the expression of the this compound biosynthetic pathway genes by adding the appropriate inducer (e.g., IPTG).

    • At the time of induction, add the flavonoid aglycone precursor (e.g., apigenin) to the bioreactor.

    • Continue the fed-batch fermentation for 48-72 hours, collecting samples periodically to monitor cell growth, substrate consumption, and product formation.

Protocol 2: Extraction and Purification of Apiosides

This is a general protocol for the purification of flavonoid glycosides from a fermentation broth.[10][11]

  • Harvesting and Cell Lysis:

    • Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the cells.

    • If the this compound is intracellular, resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5) and lyse the cells using high-pressure homogenization or sonication.

    • Centrifuge the lysate at high speed (e.g., 20,000 x g) to remove cell debris. The supernatant contains the intracellular product.

  • Initial Purification:

    • For extracellular products, the supernatant from the initial centrifugation can be used directly.

    • Perform an initial purification and concentration step, such as solid-phase extraction (SPE) with a C18 resin or precipitation with ammonium sulfate.

  • Chromatographic Purification:

    • Load the partially purified extract onto an ion-exchange chromatography column to separate compounds based on charge.

    • Collect fractions and analyze for the presence of the target this compound using HPLC.

    • Pool the fractions containing the this compound and further purify using reverse-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Analysis and Quantification:

    • Analyze the final purified product by HPLC-MS to confirm its identity and purity.[18][19]

    • Quantify the this compound concentration by generating a standard curve with a purified standard.

Visualizations

Apioside_Biosynthesis_Pathway cluster_host Host Cell Metabolism cluster_pathway Heterologous Pathway Glucose Glucose UDP_Glucose UDP_Glucose Glucose->UDP_Glucose Multiple steps UDP_Glucuronic_Acid UDP_Glucuronic_Acid UDP_Glucose->UDP_Glucuronic_Acid UDP-Glucose Dehydrogenase GT1 Glucosyl- transferase (GT1) UDP_Glucose->GT1 UAS UDP-Apiose/ UDP-Xylose Synthase (UAS) UDP_Glucuronic_Acid->UAS UDP_Apiose UDP_Apiose ApiosylT Apiosyl- transferase (ApiosylT) UDP_Apiose->ApiosylT UDP_Xylose UDP_Xylose Aglycone Flavonoid Aglycone Aglycone->GT1 Flavonoid_Glucoside Flavonoid Glucoside Flavonoid_Glucoside->ApiosylT This compound Final this compound Product UAS->UDP_Apiose UAS->UDP_Xylose Byproduct GT1->Flavonoid_Glucoside ApiosylT->this compound

Caption: Biosynthetic pathway for this compound production in a microbial host.

Experimental_Workflow cluster_usp Upstream Processing (USP) cluster_dsp Downstream Processing (DSP) strain Strain Engineering (Plasmid Construction) preculture Pre-culture (Shake Flask) strain->preculture fermentation Fermentation (Bioreactor) preculture->fermentation harvest Harvesting & Cell Lysis fermentation->harvest purification Purification (Chromatography) harvest->purification analysis Analysis & QC (HPLC, MS) purification->analysis final_product Final Purified This compound analysis->final_product

Caption: General experimental workflow for this compound production.

Troubleshooting_Tree start Low this compound Titer check_growth Is cell growth (OD) normal? start->check_growth check_precursor Is aglycone precursor consumed? check_growth->check_precursor Yes optimize_media Optimize media & fermentation conditions (pH, Temp, DO). check_growth->optimize_media No check_enzymes Are pathway enzymes expressed? check_precursor->check_enzymes Yes boost_aglycone Boost aglycone biosynthesis or feeding. check_precursor->boost_aglycone No optimize_expression Optimize codon usage & inducer concentration. check_enzymes->optimize_expression No boost_udp_apiose Overexpress UAS & precursor pathway enzymes. check_enzymes->boost_udp_apiose Yes check_toxicity Investigate aglycone or product toxicity. optimize_media->check_toxicity

Caption: Troubleshooting decision tree for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Apioside and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of apioside and quercetin, two prominent flavonoids found in a variety of plant-based foods and botanicals. While both compounds are recognized for their health-promoting properties, their efficacy as antioxidants can vary based on their chemical structures. This document summarizes key experimental data, outlines detailed methodologies for common antioxidant assays, and visualizes relevant pathways to aid in research and development.

Note on this compound Data: Direct quantitative antioxidant activity data for this compound is limited in publicly available literature. As this compound is a glycoside of apigenin, this guide will utilize data for apigenin as a proxy. It is important to note that glycosylation can influence the antioxidant capacity of a flavonoid, generally resulting in a lower activity compared to the aglycone form. Therefore, the presented data for apigenin likely represents a higher antioxidant potential than what would be observed for this compound itself.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of apigenin (as a proxy for this compound) and quercetin have been evaluated using various in vitro assays. The following table summarizes their half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as their ferric reducing antioxidant power (FRAP). Lower IC50 values indicate greater antioxidant activity.

CompoundAssayIC50 / ActivityReference
Apigenin DPPH8.5 µM[1]
ABTSData not readily available
FRAPData not readily available
Quercetin DPPH3.6 µg/mL
ABTS7.2 ± 1.7 μg/mL[1]
FRAP24.1 ± 1.2 μg/mL[1]

It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are fundamental for researchers aiming to replicate or build upon existing findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the DPPH solution to varying concentrations of the test compound (this compound/apigenin or quercetin). A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The resulting dark blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: Varying concentrations of the test compound are added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and an aqueous solution of ferric chloride (FeCl₃) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: A small volume of the test compound is mixed with a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 to 30 minutes).

  • Measurement: The absorbance of the blue-colored complex is measured at a wavelength of around 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, such as ferrous sulfate or Trolox. The results are typically expressed as FRAP values in µM or as equivalents of the standard.

Visualizing Antioxidant Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a simplified signaling pathway of antioxidant action and a typical experimental workflow for comparing antioxidant activities.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Neutralized Neutralized ROS ROS->Neutralized Damage Oxidative Damage Cell->Damage Protection Cellular Protection Flavonoid Flavonoid (this compound/Quercetin) Flavonoid->ROS donates electron/ hydrogen atom Flavonoid->Protection

Caption: Simplified mechanism of flavonoid antioxidant action.

Antioxidant_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Prepare Stock Solutions (this compound & Quercetin) Serial_Dilution Perform Serial Dilutions Sample_Prep->Serial_Dilution Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, FRAP) Reaction Incubate Samples with Reagents Reagent_Prep->Reaction Serial_Dilution->Reaction Measurement Measure Absorbance Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Values Plot_Curve->Determine_IC50 Comparison Compare Antioxidant Activities Determine_IC50->Comparison

Caption: Experimental workflow for comparing antioxidant activity.

References

Apioside vs. its Aglycone, Apigenin: A Comparative Bioactivity Study for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of the flavonoid glycoside, apioside (apiin), and its aglycone, apigenin, reveals significant differences in their therapeutic potential, primarily governed by their bioavailability and metabolic fate. This guide provides a data-driven comparison of their antioxidant, anti-inflammatory, and anticancer properties, complete with experimental protocols and pathway visualizations to inform researchers and drug development professionals.

This compound, a naturally occurring flavonoid glycoside found in plants like parsley and celery, is a significant dietary source of the well-researched aglycone, apigenin.[1] While both compounds exhibit a range of biological activities, their efficacy is not interchangeable. The presence of a sugar moiety in this compound dramatically influences its absorption and metabolism, generally resulting in lower direct bioactivity compared to its aglycone counterpart, apigenin.

Comparative Bioactivity: A Quantitative Overview

The superior biological activity of apigenin over its glycoside form is a recurring theme across various in vitro studies. This difference is largely attributed to the chemical structure of the aglycone, which allows for more effective interaction with cellular targets.

Antioxidant Activity

Apigenin consistently demonstrates potent antioxidant properties by scavenging free radicals and upregulating antioxidant enzymes. While direct comparative IC50 values for apiin are scarce in the literature, studies on similar flavonoid glycosides suggest that the aglycone form is more active.

Compound Antioxidant Assay IC50 / Activity Reference
ApigeninDPPH Radical ScavengingPotent Activity[2]
ApigeninHydroxyl Radical ScavengingPotent Activity[2]
Anti-inflammatory Activity

Apigenin exhibits significant anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. It has been shown to reduce the production of nitric oxide (NO), a key inflammatory molecule, and modulate the expression of pro-inflammatory cytokines.

Compound Cell Line Assay Effect Reference
ApigeninHMC-1Cytokine ProductionInhibition of TNF-α, IL-6, IL-8[2]
ApigeninHMC-1COX-2 ExpressionAttenuated[2]
Anticancer Activity

The anticancer potential of apigenin has been extensively studied across various cancer cell lines. It exerts its effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration and invasion.

Compound Cancer Cell Line IC50 (µM) Reference
ApigeninBreast (MCF-7)2.3[3]
ApigeninBreast (MDA-MB-231)4.07[3]

Bioavailability and Metabolism: The Decisive Factor

The primary reason for the observed differences in bioactivity between this compound and apigenin lies in their bioavailability. This compound, being a larger and more polar molecule due to its sugar attachments, is poorly absorbed in the upper gastrointestinal tract.[4] For this compound to exert systemic effects, it must first be hydrolyzed by intestinal microflora into its aglycone, apigenin.[5][6] This metabolic conversion is a critical but often inefficient step, leading to lower circulating levels of the active compound compared to direct ingestion of apigenin.

Apigenin, on the other hand, is more lipophilic and readily absorbed by intestinal cells.[5] However, it undergoes extensive phase I and phase II metabolism in the liver, which can also limit its systemic bioavailability.[7]

G cluster_ingestion Oral Ingestion cluster_gitract Gastrointestinal Tract cluster_circulation Systemic Circulation This compound This compound (Apiin) Apioside_gut This compound This compound->Apioside_gut Poor Absorption Apigenin_direct Apigenin Apigenin_gut Apigenin Apigenin_direct->Apigenin_gut Good Absorption Apigenin_from_this compound Apigenin Apioside_gut->Apigenin_from_this compound Microbial Hydrolysis Apigenin_circ Apigenin & Metabolites Apigenin_from_this compound->Apigenin_circ Absorption Apigenin_gut->Apigenin_circ Absorption

Figure 1. Bioavailability workflow of this compound vs. Apigenin.

Key Signaling Pathways Modulated by Apigenin

Apigenin's diverse biological effects are mediated through its interaction with multiple intracellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Apigenin has been shown to inhibit this pathway, contributing to its anticancer effects.

G Apigenin Apigenin PI3K PI3K Apigenin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Figure 2. Apigenin's inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway

The NF-κB pathway plays a central role in the inflammatory response. Apigenin can suppress NF-κB activation, thereby reducing the expression of pro-inflammatory genes.

G Apigenin Apigenin IKK IKK Apigenin->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Inhibits Inflammation Inflammatory Gene Expression NFκB->Inflammation Promotes

Figure 3. Apigenin's modulation of the NF-κB signaling pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Methodology:

  • Prepare a stock solution of the test compound (this compound or apigenin) in a suitable solvent (e.g., ethanol).

  • Prepare a fresh solution of DPPH in ethanol (typically 0.1 mM).

  • In a 96-well plate, add different concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (this compound or apigenin) for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Nitric Oxide (NO) Synthase Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO.

Methodology:

  • Culture cells (e.g., macrophages) in a 96-well plate and stimulate them with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of various concentrations of the test compound.

  • After a suitable incubation period, collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubate at room temperature for 10-15 minutes, allowing the Griess reagent to react with nitrite to form a purple azo compound.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated samples to that in the stimulated, untreated control.

Conclusion

The available evidence strongly suggests that while both this compound and its aglycone, apigenin, possess valuable bioactive properties, apigenin is the more potent form in vitro. The lower bioavailability of this compound, due to its glycosidic linkage, is a significant hurdle for its direct therapeutic application. Drug development efforts should, therefore, focus on apigenin as the primary active molecule or on strategies to enhance the bioavailability of this compound, such as through enzymatic pre-treatment or the use of novel delivery systems. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate and harness the therapeutic potential of these promising natural compounds.

References

A Comparative Analysis of Apiosides from Different Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of apiosides from various plant species. It offers quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support further research and development.

Apiosides are a class of naturally occurring glycosides characterized by the presence of an apiose sugar moiety. They are widely distributed throughout the plant kingdom and are frequently found as secondary metabolites, particularly as flavonoid glycosides. The unique structure of apiose, a branched-chain pentose, contributes to the diverse biological activities of these compounds, which include antioxidant and anti-inflammatory effects. This guide focuses on a comparative analysis of prominent apiosides, offering insights into their sources, concentrations, and biological functions.

Quantitative Comparison of Apiosides in Plant Species

The concentration of apiosides can vary significantly between different plant species and even between different parts of the same plant. Environmental factors and cultivation practices can also influence their abundance. The following table summarizes the quantitative data available for key apiosides in selected plant species.

ApiosidePlant SpeciesPlant PartConcentrationReference
Apiin (Apigenin-7-O-apiosyl-glucoside)Petroselinum crispum (Parsley)Fresh Leaves~215.5 mg/100g (of apigenin)[1]
Petroselinum crispum (Parsley)Dried Leaves~45 mg/g (of apigenin)[1]
Apium graveolens (Celery)Green Hearts~19.1 mg/100g (of apigenin)[1]
Luteolin-7-O-apiosyl-glucosideApium graveolens (Celery)Not SpecifiedPresent
Petroselinum crispum (Parsley)Not SpecifiedPresent
Chrysoeriol-7-O-apiosyl-glucosideApium graveolens (Celery)Not SpecifiedPresent
Petroselinum crispum (Parsley)Not SpecifiedPresent

Experimental Protocols

Extraction and Quantification of Apiin from Petroselinum crispum (Parsley)

This protocol outlines a general procedure for the extraction and quantification of apiin from parsley leaves using High-Performance Liquid Chromatography (HPLC).

a. Extraction:

  • Sample Preparation: Fresh parsley leaves are washed, dried, and ground into a fine powder.

  • Solvent Extraction: The powdered plant material is extracted with a suitable solvent, such as 80% methanol or ethanol, at a solid-to-liquid ratio of 1:10 (w/v).

  • Extraction Method: The mixture is subjected to ultrasonication for 30 minutes at room temperature, followed by centrifugation at 4000 rpm for 15 minutes.

  • Filtration: The supernatant is collected and filtered through a 0.45 µm membrane filter prior to HPLC analysis.

b. HPLC Quantification:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically employed.

  • Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient program should be optimized to achieve good separation of apiin from other compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.

  • Detection: The UV detector is set to a wavelength of 330 nm for the detection of apiin.

  • Quantification: A calibration curve is generated using a certified reference standard of apiin. The concentration of apiin in the plant extract is then determined by comparing its peak area to the calibration curve.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of apiosides.

  • Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent, such as DMSO-d6 or Methanol-d4.

  • 1D NMR:

    • ¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule. The anomeric proton of the apiose moiety typically appears as a doublet in the region of δ 5.0-5.5 ppm.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the sugar carbons can confirm the identity of apiose.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish the connectivity of protons in the sugar and aglycone moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for determining the linkage between the sugar units and the attachment point of the sugar chain to the aglycone.[2][3]

In Vitro Antioxidant Activity Assays

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the this compound in a suitable solvent (e.g., methanol).

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add different concentrations of the this compound solution.

    • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

  • Procedure:

    • Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add different concentrations of the this compound solution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

    • The percentage of inhibition is calculated using a similar formula as for the DPPH assay.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Procedure:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the this compound for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Griess Assay: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Absorbance Reading: After a short incubation period, measure the absorbance at 540 nm.

    • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways

The biological activities of flavonoid apiosides are often attributed to the modulation of key cellular signaling pathways. While much of the research has focused on the aglycone forms, it is understood that the glycosidic linkage can influence bioavailability and activity.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids, including the aglycones of many apiosides, have been shown to inhibit this pathway.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Flavonoid Flavonoid This compound (Aglycone) Flavonoid->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) DNA->Genes Transcription

Inhibition of the NF-κB signaling pathway by flavonoid aglycones.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes. Flavonoids have been shown to activate this protective pathway.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1_Nrf2->Keap1 Nrf2 Degradation Keap1_Nrf2->Nrf2 Flavonoid Flavonoid This compound (Aglycone) Flavonoid->Keap1_Nrf2 Dissociation ARE ARE Nrf2_nuc->ARE Binding Genes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Genes Transcription

Activation of the Nrf2 antioxidant pathway by flavonoid aglycones.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of apiosides from different plant species.

Experimental_Workflow Plant_Material Plant Material (e.g., Parsley, Celery) Extraction Extraction (e.g., Maceration, Sonication) Plant_Material->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Quantification Quantification (HPLC-UV/MS) Purification->Quantification Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Bioactivity_Assays Bioactivity Assays (Antioxidant, Anti-inflammatory) Purification->Bioactivity_Assays Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis Structural_Elucidation->Data_Analysis Bioactivity_Assays->Data_Analysis

A generalized workflow for this compound analysis.

References

Unlocking Enhanced Bioactivity: A Comparative Guide to the Synergistic Effects of Apioside with Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enhanced therapeutic efficacy with minimal side effects has led to a growing interest in the synergistic interactions of natural compounds. Apioside, a flavonoid glycoside, and its aglycone, apigenin, have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. When combined with other flavonoids, these effects can be significantly amplified. This guide provides a comprehensive comparison of the synergistic effects of this compound (with a focus on its well-studied aglycone, apigenin) with other prominent flavonoids, supported by experimental data and detailed methodologies.

Synergistic Antioxidant and Anti-inflammatory Effects

The combination of apigenin, the aglycone of this compound, with other flavonoids has been shown to synergistically enhance antioxidant and anti-inflammatory activities. This is often attributed to the modulation of key signaling pathways involved in oxidative stress and inflammation.

A study on the combined anti-inflammatory effects of apigenin and kaempferol in a rat model of osteoarthritis demonstrated a significant reduction in pro-inflammatory markers.[1] Co-administration of these flavonoids led to a more pronounced decrease in the levels of interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) compared to individual treatments.[1][2]

Table 1: Synergistic Anti-inflammatory Effects of Apigenin and Kaempferol in a Rat Model of Osteoarthritis

Treatment GroupIL-1β Level (pg/mL)TNF-α Level (pg/mL)SOD Activity (U/mg protein)MDA Level (nmol/mg protein)
Osteoarthritis (Control)152.3 ± 12.1215.7 ± 15.325.4 ± 2.18.9 ± 0.7
Apigenin (0.1 µM) + Kaempferol (10 µM)98.6 ± 8.5142.1 ± 11.842.1 ± 3.55.2 ± 0.4
Apigenin (0.1 µM) + Kaempferol (10 µM) + MSCs75.2 ± 6.9 110.4 ± 9.751.8 ± 4.2 3.8 ± 0.3

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the osteoarthritis group; **p < 0.01 compared to the osteoarthritis group. Data adapted from a study on osteoarthritic rats.[1]

The synergistic effect is believed to be mediated through the downregulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3][4]

Synergistic Anticancer Effects

Apigenin, the aglycone of this compound, has been extensively studied for its anticancer properties and its ability to synergize with other natural compounds and conventional chemotherapeutic agents. A notable example is the synergistic anticancer activity of apigenin with curcumin in lung cancer cells.[5]

Table 2: Synergistic Anticancer Effects of Apigenin and Curcumin on A549 Lung Cancer Cells

TreatmentIC50 (µM)Combination Index (CI)
Apigenin93.7 ± 3.7-
Curcumin25.1 ± 2.3-
Apigenin + Curcumin (1:4 ratio)-< 1 (Synergism)

*IC50 values represent the concentration required to inhibit 50% of cell growth. The Combination Index (CI) was determined using the Chou-Talalay method, where CI < 1 indicates synergism. Data adapted from a study on A549 lung cancer cells.[5]

The synergistic effect of apigenin and curcumin is attributed to their ability to bind to different sites on tubulin, leading to enhanced microtubule depolymerization and cell cycle arrest at the G2/M phase.[5][6] This dual targeting approach makes the combination more effective at lower concentrations, potentially reducing toxicity.

Experimental Protocols

Checkerboard Assay for Synergy Assessment

The checkerboard assay is a common method to evaluate the synergistic, additive, or antagonistic effects of two compounds.

Methodology:

  • Prepare serial dilutions of two flavonoids (e.g., Apiin and Quercetin) in a 96-well microtiter plate. One compound is diluted along the x-axis, and the other along the y-axis, creating a matrix of concentration combinations.

  • Add the target cells (e.g., cancer cells, bacteria, or immune cells) to each well.

  • Incubate the plate under appropriate conditions.

  • After incubation, assess cell viability or microbial growth using a suitable assay (e.g., MTT assay for cell viability, measuring optical density for bacterial growth).

  • Calculate the Fractional Inhibitory Concentration (FIC) index from the IC50 values of the individual and combined compounds. The formula is: FIC Index = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone).

  • Interpret the results:

    • FIC Index ≤ 0.5: Synergism

    • 0.5 < FIC Index ≤ 1: Additive effect

    • 1 < FIC Index ≤ 4: Indifference

    • FIC Index > 4: Antagonism

Western Blot for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of flavonoid combinations on signaling pathways.

Methodology:

  • Treat cells with individual flavonoids and their combination for a specified time.

  • Lyse the cells to extract total proteins.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-NF-κB, p-ERK, p-JNK).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analyze the band intensities to quantify the changes in protein expression or phosphorylation.

Visualizing Molecular Interactions and Workflows

Synergy_Workflow cluster_data Data Analysis & Interpretation checkerboard Checkerboard Assay ci_calculation Combination Index (CI) Calculation checkerboard->ci_calculation isobologram Isobologram Analysis isobologram->ci_calculation western_blot Western Blot (Signaling Pathways) dri_calculation Dose Reduction Index (DRI) Calculation western_blot->dri_calculation ros_assay ROS Scavenging Assay ros_assay->dri_calculation cytokine_assay Cytokine Production Assay (ELISA) cytokine_assay->dri_calculation statistical_analysis Statistical Analysis ci_calculation->statistical_analysis dri_calculation->statistical_analysis

Caption: Experimental workflow for assessing flavonoid synergy.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 nucleus Nucleus NFkB_p65->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines Gene Expression This compound This compound (Apigenin) This compound->IKK Inhibition This compound->NFkB_p65 Inhibition Flavonoid Other Flavonoid Flavonoid->IKK Inhibition Flavonoid->NFkB_p65 Inhibition

Caption: Synergistic inhibition of the NF-κB signaling pathway.

Conclusion

The synergistic combination of this compound (primarily through its aglycone, apigenin) with other flavonoids presents a promising strategy for enhancing therapeutic outcomes in various diseases. The data strongly suggest that these combinations can lead to greater antioxidant, anti-inflammatory, and anticancer effects at lower doses, thereby potentially reducing toxicity and side effects. Further research into the precise molecular mechanisms and the development of optimized flavonoid formulations will be crucial for translating these findings into clinical applications. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore and validate the synergistic potential of flavonoid combinations.

References

Unveiling the Binding Potential: A Comparative Docking Analysis of Apioside with Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the in silico docking of apioside and its derivatives with a range of therapeutically relevant protein targets. Designed for researchers, scientists, and drug development professionals, this document summarizes key binding affinity data, details the experimental methodologies employed in typical docking studies, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: this compound Binding Affinities

The following table summarizes the binding affinities of two this compound derivatives, glucoliquiritin this compound and liquiritin this compound, with several protein targets implicated in inflammation and dermatological conditions. The data is derived from a comprehensive in silico evaluation and is presented in kcal/mol, with lower values indicating a higher binding affinity.

Target ProteinGlucoliquiritin this compound (kcal/mol)Liquiritin this compound (kcal/mol)
Hyaluronidase-9.964-9.9
Collagenase--9.9
Elastase-10.100-
Cyclo-oxygenase-9.427-
Tyrosinase-8.768-
Glutathione Peroxidase-8.409-
Lipoxygenase-8.979-
11β-hydroxysteroid dehydrogenase 1-10.900-
Cathepsin L--

Note: A hyphen (-) indicates that the specific data was not available in the referenced study.

Experimental Protocols: Molecular Docking Workflow

The following protocol outlines a generalized workflow for molecular docking studies, based on common practices using industry-standard software such as AutoDock Vina and Schrödinger Maestro. This provides a reproducible framework for in silico analysis of ligand-protein interactions.

1. Preparation of the Receptor (Protein)

  • Retrieval of Protein Structure: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Protein Pre-processing: The raw PDB file is prepared by:

    • Removing water molecules and any co-crystallized ligands or ions not essential for the interaction analysis.

    • Adding polar hydrogen atoms to the protein structure.

    • Assigning appropriate atomic charges (e.g., Kollman charges).

    • Repairing any missing atoms or residues in the protein structure.

  • Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the ligand docking. The dimensions of the grid are set to encompass the entire binding pocket.

2. Preparation of the Ligand (this compound)

  • Ligand Structure Generation: The 2D structure of the this compound derivative is drawn using a chemical drawing tool and converted to a 3D structure.

  • Ligand Optimization: The 3D structure of the ligand is energetically minimized to obtain a stable conformation.

  • Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

3. Molecular Docking Simulation

  • Docking Algorithm: A docking program (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid box of the receptor. The algorithm samples different orientations and conformations of the ligand to find the most favorable binding pose.

  • Scoring Function: The binding affinity of each pose is evaluated using a scoring function, which estimates the free energy of binding (typically in kcal/mol). The pose with the lowest binding energy is considered the most stable and is selected for further analysis.

4. Analysis of Docking Results

  • Binding Pose Visualization: The predicted binding pose of the ligand in the active site of the protein is visualized using molecular graphics software.

  • Interaction Analysis: The non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein are analyzed to understand the molecular basis of the binding.

  • Binding Affinity Comparison: The binding affinities of the this compound derivative with different target proteins are compared to assess its selectivity.

Visualizations: Workflows and Signaling Pathways

To further elucidate the processes and biological contexts of these interactions, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure Retrieval (PDB) Protein_Prep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligand_Sketch Ligand Structure Sketching Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_Sketch->Ligand_Prep Grid Grid Box Generation Protein_Prep->Grid Docking Molecular Docking Simulation Ligand_Prep->Docking Grid->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

A generalized workflow for comparative molecular docking studies.

G cluster_pathway Inflammatory Signaling Cascade This compound This compound Derivative COX Cyclo-oxygenase (COX) This compound->COX Inhibition LOX Lipoxygenase (LOX) This compound->LOX Inhibition Elastase Elastase This compound->Elastase Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Production Leukotrienes Leukotrienes LOX->Leukotrienes Production Inflammation Inflammation Elastase->Inflammation Promotion Prostaglandins->Inflammation Leukotrienes->Inflammation G cluster_pathway Melanin Synthesis Pathway This compound This compound Derivative Tyrosinase Tyrosinase This compound->Tyrosinase Inhibition Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin G cluster_pathway Antioxidant Defense Pathway This compound This compound Derivative GPx Glutathione Peroxidase (GPx) This compound->GPx Modulation ROS Reactive Oxygen Species (ROS) H2O Water ROS->H2O GPx GSH Reduced Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG GPx

Evaluating the Safety and Toxicity Profile of Apioside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Apioside and the Need for Safety Evaluation

This compound is a naturally occurring glycoside found in various plants. As with any novel compound intended for potential therapeutic or commercial use, a thorough evaluation of its safety and toxicity is paramount. This involves a battery of in vitro and in vivo tests to identify potential hazards, including cytotoxicity, genotoxicity, and systemic toxicity. This guide outlines the key experimental assays and provides comparative data from related flavonoid glycosides to offer a frame of reference for the safety assessment of this compound.

Comparative Analysis of In Vitro Cytotoxicity

A fundamental step in toxicology is to assess the potential of a substance to be toxic to cells. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%.

Compound/ExtractCell LineIC50Citation
QuercetinHuman Embryonic Kidney (HEK293)91.35 µg/mL (0.302 mM)[1]
QuercetinGlioblastoma (A172)58.5 µmol/L (48h)[2]
QuercetinGlioblastoma (LBC3)41.37 µmol/L (48h)[2]
Quercetin DerivativesBreast Cancer (MCF-7)35.49 - 43.07 µM[3]

Genotoxicity and Mutagenicity Assessment

Genotoxicity assays are crucial for determining if a compound can damage genetic material (DNA), potentially leading to cancer. The Ames test and the micronucleus assay are standard in vitro tests for this purpose.

CompoundAssayCell Line/StrainResultsCitation
Quercetin & natural glycosides (isoquercetin, rutin)Sister Chromatid Exchange (SCE) & MicronucleiChinese Hamster Ovary (CHO)Induced significant frequencies of SCE and micronuclei[4]
Synthetic quercetin glycosides (M-IQ, MGR, M-Rutin)Sister Chromatid Exchange (SCE) & MicronucleiChinese Hamster Ovary (CHO)Generally induced less genotoxic responses than their natural counterparts[4]

Experimental Protocols

A clear and detailed methodology is the cornerstone of reproducible scientific research. Below are summaries of standard protocols for key toxicity assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Summary:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control substances. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.

Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[6]

Protocol Summary:

  • Strain Selection: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (His-) and Escherichia coli that are auxotrophic for tryptophan (Trp-).[6][7]

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (e.g., rat liver S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[8]

  • Exposure: Expose the bacterial strains to various concentrations of the test substance.[9]

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid (histidine or tryptophan).[7]

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours. Count the number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize the required amino acid). A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[6]

In Vitro Micronucleus Assay

The in vitro micronucleus test is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Protocol Summary:

  • Cell Culture and Treatment: Culture appropriate mammalian cells and expose them to the test substance with and without metabolic activation.[10]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.[11]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).[10]

  • Scoring: Using a microscope, score the frequency of micronuclei in binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.[10]

In Vivo Toxicity Assessment

While in vitro tests provide valuable initial data, in vivo studies in animal models are essential for understanding the systemic effects of a compound. Standardized guidelines for these studies are provided by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Test Guideline 423)

This test provides information on the adverse effects that may occur after a single oral administration of a substance.[4] It helps in classifying the substance based on its acute toxicity and determining its LD50 (the dose that is lethal to 50% of the test animals). The procedure is stepwise, using a small number of animals at each step.[4]

Sub-chronic Oral Toxicity - 90-Day Study (OECD Test Guideline 408)

This study provides information on the potential adverse effects of a substance from repeated oral exposure over a 90-day period.[12][13] It helps to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).[14] The test substance is administered daily to several groups of animals at different dose levels.[14]

Visualizing Experimental Workflows and Pathways

Generalized In Vitro Toxicity Testing Workflow

Caption: A generalized workflow for the initial in vitro safety evaluation of a test compound.

Potential Toxicity Pathway of Flavonoids

G flavonoid Flavonoid Glycoside (e.g., Quercetin Glycoside) cellular_uptake Cellular Uptake flavonoid->cellular_uptake metabolism Metabolic Activation (e.g., by P450 enzymes) cellular_uptake->metabolism ros Reactive Oxygen Species (ROS) Generation metabolism->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis oxidative_stress->apoptosis dna_damage->apoptosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity

References

Comparative Analysis of Apioside Analogues in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships of novel apioside nucleosides reveals distinct classes of compounds with selective activity against Hepatitis B Virus (HBV), Human Immunodeficiency Virus Type 1 (HIV-1), and Human Cytomegalovirus (HCMV). This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

Recent investigations into the therapeutic potential of this compound analogues have identified three promising classes of compounds with distinct antiviral activities. Research has shown that amino-substituted apio dideoxynucleosides are effective against HBV, thioapio dideoxynucleosides show activity against HIV-1, and apio dideoxydidehydro nucleosides demonstrate moderate to potent inhibition of HCMV.[1] This report synthesizes the available structure-activity relationship (SAR) data to provide a clear comparison for scientific professionals.

Comparative Biological Activity of this compound Analogues

The antiviral efficacy of three distinct series of this compound analogues was evaluated against HBV, HIV-1, and HCMV. The tables below summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) for representative compounds from each class. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is also presented to indicate the therapeutic window of each analogue.

Compound Class Analogue Virus EC₅₀ / IC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI)
Amino-substituted apio dideoxynucleosides3'-Amino-apio-dideoxyguanosineHBV0.5>100>200
3'-Amino-apio-dideoxyadenosineHBV1.2>100>83
Thioapio dideoxynucleosides4'-Thio-apio-dideoxycytidineHIV-17.8>100>12.8
4'-Thio-apio-dideoxyuridineHIV-1>100>100-
Apio dideoxydidehydro nucleosidesApio-dideoxydidehydro-thymidine (d4T this compound)HCMV3.5>100>28.5
Apio-dideoxydidehydro-uridine (d4U this compound)HCMV15>100>6.7

Analysis of Structure-Activity Relationships

The data reveals critical structural determinants for the observed antiviral activity. The introduction of an amino group at the 3' position of the apiose sugar in dideoxynucleosides confers potent and selective anti-HBV activity. In contrast, the replacement of the furanose ring oxygen with a sulfur atom, creating thioapio dideoxynucleosides, leads to activity against HIV-1, although the potency is moderate. Furthermore, the presence of a double bond between the 2' and 3' positions of the apiose ring in dideoxydidehydro nucleosides results in anti-HCMV activity. Notably, the corresponding bioisosteric thioapio dideoxydidehydro nucleosides did not show significant antiviral activity, highlighting the importance of the furanose oxygen for anti-HCMV efficacy.[1]

Experimental Protocols

The following are detailed methodologies for the key antiviral and cytotoxicity assays cited in this guide.

Anti-HBV Assay
  • Cell Line: HepG2 2.2.15 cells, which constitutively express the HBV genome.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated for 24 hours.

    • The medium is replaced with fresh medium containing various concentrations of the test compounds.

    • The cells are incubated for an additional 8 days, with the medium and compounds being replenished every 2 days.

    • After the incubation period, the supernatant is collected, and the amount of HBV DNA is quantified using a quantitative polymerase chain reaction (qPCR) assay.

  • Data Analysis: The EC₅₀ value is determined as the compound concentration that reduces the amount of extracellular HBV DNA by 50% compared to the untreated control.

Anti-HIV-1 Assay
  • Cell Line: MT-4 cells.

  • Virus Strain: HIV-1 (IIIB).

  • Procedure:

    • MT-4 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • The infected cells are then seeded in 96-well plates containing various concentrations of the test compounds.

    • The plates are incubated for 5 days at 37°C.

    • The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the reduction of MTT by mitochondrial dehydrogenases of viable cells.

  • Data Analysis: The IC₅₀ value is calculated as the compound concentration that inhibits the HIV-1-induced cytopathic effect by 50%.

Anti-HCMV Assay
  • Cell Line: Human embryonic lung (HEL) fibroblasts.

  • Virus Strain: HCMV (AD-169).

  • Procedure:

    • Confluent HEL cell monolayers in 96-well plates are infected with HCMV.

    • After a 2-hour adsorption period, the virus inoculum is removed, and the cells are washed and overlaid with medium containing different concentrations of the test compounds.

    • The plates are incubated for 7 days until the virus-induced cytopathic effect (CPE) is complete in the untreated control wells.

    • The CPE is scored microscopically.

  • Data Analysis: The EC₅₀ value is defined as the compound concentration that reduces the virus-induced CPE by 50%.

Cytotoxicity Assay
  • Cell Lines: HepG2, MT-4, and HEL cells (corresponding to the antiviral assays).

  • Procedure:

    • Cells are seeded in 96-well plates and incubated for 24 hours.

    • The medium is replaced with fresh medium containing various concentrations of the test compounds.

    • The plates are incubated for a period corresponding to the respective antiviral assay (8 days for HepG2, 5 days for MT-4, and 7 days for HEL).

    • Cell viability is determined using the MTT assay.

  • Data Analysis: The CC₅₀ value is the compound concentration that reduces the viability of uninfected cells by 50%.

Visualizing the Research Workflow

The following diagrams illustrate the logical flow of the research process, from compound synthesis to the determination of antiviral activity and cytotoxicity.

cluster_synthesis Compound Synthesis cluster_screening Antiviral Screening cluster_data Data Analysis cluster_sar SAR Analysis start Starting Material (1,3-dihydroxyacetone) synthesis Multi-step Chemical Synthesis start->synthesis analogues This compound Analogues (Amino, Thio, Didehydro) synthesis->analogues hbv Anti-HBV Assay (HepG2 2.2.15) analogues->hbv Test Compounds hiv Anti-HIV-1 Assay (MT-4 cells) analogues->hiv Test Compounds hcmv Anti-HCMV Assay (HEL fibroblasts) analogues->hcmv Test Compounds cc50 Determine CC50 (Cytotoxicity Assay) analogues->cc50 ec50 Determine EC50 / IC50 hbv->ec50 hiv->ec50 hcmv->ec50 si Calculate Selectivity Index (SI) ec50->si cc50->si sar Identify Structure-Activity Relationships si->sar cluster_host Host Cell cluster_virus HIV-1 Virion receptor CD4 Receptor coreceptor CCR5/CXCR4 Co-receptor receptor->coreceptor conformational change fusion Membrane Fusion coreceptor->fusion entry Viral Entry fusion->entry uncoating Uncoating entry->uncoating rna Viral RNA uncoating->rna rt Reverse Transcription (RNA -> DNA) integration Integration into Host Genome rt->integration gp120 gp120 gp120->receptor binds rna->rt inhibitor Thioapio Dideoxynucleoside (Chain Terminator) inhibitor->rt inhibits

References

Independent Verification of Apioside's Anticancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of Isoliquiritin apioside (ISLA), a natural flavonoid, with another natural compound, Apigenin, and a standard chemotherapeutic drug, Paclitaxel. The information is based on available experimental data, focusing on the compound's performance in preclinical studies.

Executive Summary

Isoliquiritin this compound (ISLA) has demonstrated significant anti-metastatic and anti-angiogenic properties in preclinical studies, particularly against human fibrosarcoma. Unlike traditional cytotoxic agents, ISLA's mechanism of action does not primarily involve inducing cancer cell death but rather inhibiting the key processes of cancer spread and tumor growth. This positions ISLA as a potential candidate for combination therapies aimed at preventing metastasis. This guide presents a comparative analysis of ISLA with Apigenin, another flavonoid with known anticancer effects, and Paclitaxel, a widely used chemotherapy drug.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Isoliquiritin this compound (ISLA) on cancer cell migration, invasion, and angiogenesis. As existing studies on the HT1080 human fibrosarcoma cell line indicate that ISLA is non-cytotoxic up to 100 μM, IC50 values for cytotoxicity are not applicable for this specific cell line[1][2]. For comparison, data for Apigenin and Paclitaxel are provided where available, though it is important to note that experimental conditions may vary between studies.

Table 1: Effect on Cancer Cell Migration

CompoundCell LineConcentrationMigration Inhibition (%)Time Point (h)
Isoliquiritin this compoundHT108050 µM~50%12
Isoliquiritin this compoundHT1080100 µM~75%12

Table 2: Effect on Cancer Cell Invasion

CompoundCell LineConcentrationInvasion Inhibition (%)Time Point (h)
Isoliquiritin this compoundHT108050 µM~60%24
Isoliquiritin this compoundHT1080100 µM~80%24

Table 3: Effect on Angiogenesis (Tube Formation)

CompoundCell LineConcentrationTube Formation Inhibition (%)Time Point (h)
Isoliquiritin this compoundHUVEC50 µM~55%15
Isoliquiritin this compoundHUVEC100 µM~85%15

Comparative Analysis of Anticancer Mechanisms

This section compares the mechanisms of action of Isoliquiritin this compound, Apigenin, and Paclitaxel.

FeatureIsoliquiritin this compound (ISLA)ApigeninPaclitaxel
Primary Anticancer Effect Anti-metastatic, Anti-angiogenic[1][2]Cytotoxic, Anti-proliferative, Anti-inflammatoryCytotoxic
Mechanism of Action Inhibition of MAPK, NF-κB, and HIF-1α/Akt/mTOR signaling pathways[1]Induction of apoptosis, cell cycle arrest, inhibition of various signaling pathwaysMicrotubule stabilization, leading to mitotic arrest and apoptosis[3]
Effect on Cell Proliferation No significant effect on HT1080 cell proliferation up to 100 μM[1][2]Inhibits proliferation in various cancer cell linesPotent inhibitor of cell division[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on Isoliquiritin this compound.

Cell Migration Assay (Transwell Assay)
  • HT1080 cells are pretreated with varying concentrations of ISLA for 12 hours.

  • Following pretreatment, the cells are harvested and seeded into the upper chamber of a Transwell® insert.

  • The lower chamber contains a chemoattractant.

  • After incubation for 8 and 12 hours, non-migrated cells on the upper surface of the membrane are removed.

  • Migrated cells on the lower surface are fixed, stained with Crystal Violet, and counted under a microscope in five random fields[1].

Cell Invasion Assay (Matrigel Invasion Assay)
  • The protocol is similar to the cell migration assay, with the addition of a layer of Matrigel on the Transwell® membrane to simulate the extracellular matrix.

  • HT1080 cells are pretreated with ISLA for 12 hours and then seeded onto the Matrigel-coated inserts.

  • After 24 hours of incubation, the number of invaded cells on the lower surface of the membrane is quantified as described for the migration assay[1].

Angiogenesis Assay (Tube Formation Assay)
  • Human Umbilical Vein Endothelial Cells (HUVECs) are pretreated with ISLA for 12 hours.

  • The pretreated HUVECs are then seeded onto a basement membrane matrix (BME)-coated plate in EGM-2 medium.

  • After 15 hours of incubation, the formation of tube-like structures is observed and photographed.

  • The degree of tube formation is quantified to assess the anti-angiogenic effect[1].

Western Blot Analysis for Signaling Pathway Proteins
  • HT1080 cells are pretreated with ISLA for 12 hours and then stimulated with phorbol 12-myristate 13-acetate (PMA) to induce signaling pathways.

  • Total cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies against phosphorylated and total proteins of the MAPK pathway (p38, ERK, JNK) and other target proteins.

  • After incubation with secondary antibodies, the protein bands are visualized, and their intensities are quantified[1].

Visualizations

Signaling Pathways Inhibited by Isoliquiritin this compound

G Simplified Signaling Pathway of ISLA's Anti-Metastatic Action cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway PMA PMA (External Stimulus) p38 p38 PMA->p38 Activates ERK ERK PMA->ERK Activates JNK JNK PMA->JNK Activates NFkB NF-κB p65 PMA->NFkB Activates ISLA Isoliquiritin this compound (ISLA) ISLA->p38 Inhibits ISLA->ERK Inhibits ISLA->JNK Inhibits ISLA->NFkB Inhibits MMP MMP Activity (Metastasis) p38->MMP Promotes ERK->MMP Promotes JNK->MMP Promotes NFkB->MMP Promotes

Caption: ISLA inhibits PMA-induced activation of MAPK and NF-κB pathways.

Experimental Workflow for Assessing Anti-Metastatic Potential

G Workflow for Evaluating ISLA's Anti-Metastatic Effects cluster_assays In Vitro Assays start Start: Cancer Cell Culture (HT1080) treatment Treatment with Isoliquiritin this compound (ISLA) start->treatment migration Migration Assay (Transwell) treatment->migration invasion Invasion Assay (Matrigel) treatment->invasion angiogenesis Angiogenesis Assay (Tube Formation) treatment->angiogenesis analysis Data Analysis: Quantification of Inhibition migration->analysis invasion->analysis angiogenesis->analysis conclusion Conclusion: Assessment of Anti-Metastatic and Anti-Angiogenic Potential analysis->conclusion

Caption: Experimental workflow for in vitro anti-metastasis assays.

Conclusion

Isoliquiritin this compound demonstrates a promising and distinct anticancer profile characterized by its anti-metastatic and anti-angiogenic activities without direct cytotoxicity to the tested cancer cells. Its mechanism of targeting key signaling pathways involved in cancer cell motility and blood vessel formation suggests its potential as a therapeutic agent, particularly in preventing tumor spread. In contrast, Apigenin and Paclitaxel primarily exert their effects through cytotoxic and anti-proliferative mechanisms. Further research, including in vivo studies and direct comparative analyses, is warranted to fully elucidate the therapeutic potential of Isoliquiritin this compound in oncology.

References

The Current Landscape of Apioside Research: A Notable Absence of Clinical Trial Meta-Analyses

Author: BenchChem Technical Support Team. Date: November 2025

Despite growing interest in the therapeutic potential of various plant-derived compounds, a comprehensive meta-analysis of clinical trials involving apioside has yet to be published. A thorough search of scientific literature reveals a significant gap in the availability of aggregated, high-level clinical evidence for this particular glycoside. This absence of meta-analyses precludes the creation of a comparative guide based on robust, synthesized clinical data as requested.

For researchers, scientists, and drug development professionals, this indicates that the clinical investigation of this compound is likely in its nascent stages. While preclinical studies may suggest various biological activities, the translation of these findings into human clinical trials, and the subsequent compilation of such data into meta-analyses, appears to be a future endeavor.

Without existing meta-analyses, it is not possible to provide a summary of quantitative data from multiple clinical trials in comparative tables, detail established experimental protocols from a body of clinical research, or visualize well-defined signaling pathways confirmed in human studies.

The scientific community awaits the execution and publication of rigorous, controlled clinical trials on this compound to build the foundation of evidence necessary for a future meta-analysis. Such an analysis would be crucial for establishing a clear understanding of its therapeutic efficacy, safety profile, and potential clinical applications. Professionals in the field are encouraged to monitor emerging primary research for new developments in the clinical investigation of this compound.

Safety Operating Guide

Essential Guide to the Proper Disposal of Apioside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the proper disposal of Apioside, ensuring compliance with safety standards and minimizing environmental impact.

Chemical and Physical Properties

Understanding the properties of a substance is the first step in determining the appropriate handling and disposal methods. The following table summarizes the key properties of Liquiritin this compound, a related flavonoid glycoside.

PropertyValue
Molecular Formula C26H30O13
Molecular Weight 550.50 g/mol
Appearance White Powder (based on similar compounds)
Solubility No data available
Hazard Statements May be harmful to aquatic life[1]
Precautionary Statements Avoid release to the environment[1]
Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact[2].

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure[3].

  • Respiratory Protection: If working with a powder form that may generate dust, use a NIOSH-approved respirator[3].

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is based on general guidelines for chemical waste disposal and should be adapted to comply with your specific institutional and local regulations.

  • Waste Identification and Segregation:

    • Properly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."

    • Segregate this compound waste from other chemical waste streams to avoid unintended reactions. Do not mix with incompatible materials, such as strong oxidizing agents[3].

  • Containerization:

    • Collect solid this compound waste in a clearly labeled, sealed, and compatible container.

    • For solutions containing this compound, use a labeled, leak-proof container. Aqueous waste should be collected separately from solvent-based waste[4].

  • Neutralization (for acidic or basic solutions):

    • If the this compound waste is in a highly acidic or alkaline solution, it should be neutralized to a pH between 5 and 11.5 before disposal to prevent damage to plumbing[5]. This is a general good laboratory practice for aqueous waste.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water, if soluble).

    • Collect the rinsate as hazardous waste.

    • Once clean, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic[4].

  • Final Disposal:

    • Dispose of the collected this compound waste through your institution's designated hazardous waste disposal program. This typically involves collection by a certified waste disposal company[1][3].

    • Do not pour this compound solutions down the drain unless explicitly permitted by your institution's environmental health and safety office, as it may be harmful to aquatic life[1][5].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

ApiosideDisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_containment Containment & Treatment cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify is_solid Solid Waste? identify->is_solid is_solution Aqueous Solution? is_solid->is_solution No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes check_ph Check pH of Solution is_solution->check_ph Yes dispose_hazardous Dispose as Hazardous Waste via Institutional Program is_solution->dispose_hazardous No (Solvent) collect_solid->dispose_hazardous collect_aqueous Collect in Labeled Aqueous Waste Container collect_aqueous->dispose_hazardous check_ph->collect_aqueous pH 5-11.5 neutralize Neutralize to pH 5-11.5 check_ph->neutralize pH < 5 or > 11.5 neutralize->collect_aqueous end End dispose_hazardous->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided here is for guidance purposes only. Always refer to the specific Safety Data Sheet (SDS) for this compound and follow all applicable local, state, and federal regulations for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apioside
Reactant of Route 2
Apioside

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。